molecular formula C17H18N2O B112264 5-Benzyloxytryptamine CAS No. 20776-45-8

5-Benzyloxytryptamine

カタログ番号: B112264
CAS番号: 20776-45-8
分子量: 266.34 g/mol
InChIキー: WKPDXBXNJWWWGQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Benzyloxytryptamine (5-BT) is a synthetic tryptamine derivative that serves as a significant tool in neuropharmacology research. Its primary value lies in its activity as a potent agonist at several serotonin (5-hydroxytryptamine, 5-HT) receptors, specifically the 5-HT 1D , 5-HT 2 , and 5-HT 6 subtypes . Furthermore, it functions as an antagonist of the TRPM8 ion channel, a receptor involved in cold sensation . This multi-target profile makes it a useful compound for investigating the complex roles of the serotonin system and thermosensation. The structural resemblance of this compound to the essential neurotransmitter serotonin has made it and its analogues a focal point for mapping the serotonin receptor system and understanding its function in the central nervous system . It is also employed as a valuable chemical intermediate in the synthesis of other, more complex molecules, including various serotonin analogues, where its benzyloxy group can act as a protecting group . This compound is offered for research use only. It is strictly not intended for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet (SDS) for proper handling and storage information before use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c18-9-8-14-11-19-17-7-6-15(10-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,19H,8-9,12,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPDXBXNJWWWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942992
Record name 2-[5-(Benzyloxy)-1H-indol-3-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662963
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

20776-45-8, 52055-23-9
Record name 5-(Benzyloxy)tryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20776-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Benzyloxytryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020776458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Phenylmethoxy)-1H-indole-3-ethylamine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052055239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[5-(Benzyloxy)-1H-indol-3-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(phenylmethoxy)-1H-indole-3-ethylamine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.371
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-benzyloxy-3-(2-ethylamino)indole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.007
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Benzyloxytryptamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A83P5GDE4Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

5-Benzyloxytryptamine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Benzyloxytryptamine: Chemical Structure, Properties, and Experimental Protocols

Introduction

This compound (5-BT) is a derivative of tryptamine, a monoamine alkaloid. It is a significant compound in neuropharmacology and medicinal chemistry due to its interaction with serotonin receptors.[1] As a research chemical, it serves as a valuable tool for studying the serotonergic system, which is implicated in mood, anxiety, and other neurological processes.[2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological activity, and detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Properties

This compound is characterized by a tryptamine core with a benzyl ether group attached at the 5-position of the indole ring.[1] Its chemical identifiers and properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine[3][]
Synonyms 2-(5-Benzyloxy-1H-indol-3-yl)ethylamine, 3-(2-Aminoethyl)-5-benzyloxyindole, 5-BT[1][]
Molecular Formula C₁₇H₁₈N₂O[1][3][5]
Molecular Weight 266.34 g/mol [1][3][6]
CAS Number 20776-45-8[1][3]
Appearance Off-white to brown powder[1]
Melting Point 248-250°C; 260-263°C (hydrochloride salt)[][7]
Boiling Point 480.5±35.0°C (Predicted)[]
Solubility 7.8 µg/mL (at pH 7.4)[]
SMILES NCCC1=CNC2=CC=C(OCC3=CC=CC=C3)C=C21[3]
InChI InChI=1S/C17H18N2O/c18-9-8-14-11-19-17-7-6-15(10-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,19H,8-9,12,18H2[3][]
InChIKey WKPDXBXNJWWWGQ-UHFFFAOYSA-N[3]

Pharmacology and Signaling Pathways

This compound is a versatile ligand, acting as an agonist at the 5-HT₁D, 5-HT₂, and 5-HT₆ serotonin receptors.[3] It is considered a relatively selective partial agonist at 5-HT₁D receptors.[8] Additionally, it functions as an antagonist of the TRPM8 ion channel.[3][9] Its activity at serotonin receptors makes it a subject of interest for developing therapies for mood and anxiety disorders.[1][2]

The 5-HT₂ family of receptors, particularly 5-HT₂ₐ, are G-protein coupled receptors (GPCRs) that couple to Gαq. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway Ligand This compound Receptor 5-HT2A Receptor Ligand->Receptor Binds to G_Protein Gαq/βγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT₂ₐ receptor Gαq signaling pathway activated by this compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 5-benzyloxy-3-indole-glyoxylyl chloride with an amine, followed by reduction.[10]

Methodology:

  • Amide Formation: 5-Benzyloxy-3-indole-glyoxylyl chloride is reacted with benzylamine. This reaction forms an amide intermediate, N-Benzyl-5-benzyloxy-3-indolylglyoxylamide.

  • Reduction: The resulting amide is then reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄). This step reduces both the amide and the ketone functionalities to yield N-Benzyl-5-benzyloxytryptamine.[10]

  • Debenzylation (if targeting the primary amine): To obtain the primary amine this compound, a final debenzylation step is required. This is typically achieved through catalytic hydrogenation using a platinum or palladium catalyst.[10]

Analytical Characterization: HPLC Method

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and quantifying this compound.

Methodology:

  • Instrumentation: An HPLC system equipped with a C18 column (e.g., 150 mm × 4.6 mm, 5.0 µm), a UV-Vis or Diode Array Detector (DAD), and an autosampler.[11]

  • Mobile Phase: A common mobile phase for tryptamine derivatives consists of a gradient mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.0) and an organic solvent like acetonitrile.[11]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Tryptamine derivatives typically show strong absorbance around 280-310 nm. The optimal wavelength for this compound should be determined experimentally (e.g., scanning from 200-400 nm).

    • Injection Volume: 10-20 µL.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or mobile phase). Working standards and samples are prepared by diluting the stock solution.

  • Analysis: The prepared standard and sample solutions are injected into the HPLC system. The retention time of the peak in the sample chromatogram is compared with that of the standard for identification. The peak area is used for quantification against a calibration curve generated from the standards.[11]

Biological Assay: Radioligand Binding Assay Workflow

To determine the binding affinity (Ki) of this compound for a specific serotonin receptor, a competitive radioligand binding assay is performed.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare Receptor Membranes (e.g., from cells expressing 5-HT receptor) D Incubate Membranes, Radioligand, and Test Compound at RT A->D B Prepare Radioligand Solution (e.g., [³H]-Ketanserin for 5-HT2A) B->D C Prepare Serial Dilutions of This compound (Test Compound) C->D E Rapid Filtration through Glass Fiber Filters D->E Equilibrium Reached F Wash Filters with Ice-Cold Assay Buffer E->F G Add Scintillation Cocktail and Measure Radioactivity F->G H Plot % Inhibition vs. log[Test Compound] G->H I Calculate IC₅₀ using Non-Linear Regression H->I J Calculate Ki using Cheng-Prusoff Equation I->J

Caption: Workflow for a competitive radioligand binding assay.

References

An In-depth Technical Guide to the Synthesis of 5-Benzyloxytryptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzyloxytryptamine is a tryptamine derivative that serves as a valuable intermediate in the synthesis of various neuropharmacological agents and is a significant tool in neuroscience research.[1] As an agonist for serotonin receptors such as 5-HT1D, 5-HT2, and 5-HT6, it is instrumental in studies concerning mood disorders, anxiety, and other conditions related to the serotonergic system.[2][] This guide provides a detailed overview of the core synthesis pathway for this compound, focusing on the well-established Speeter-Anthony tryptamine synthesis.[4] The methodologies presented are compiled from seminal literature to ensure accuracy and reproducibility for research and development applications.

Core Synthesis Pathway: The Speeter-Anthony Tryptamine Synthesis

The most prominent and widely utilized method for the preparation of this compound is the Speeter-Anthony synthesis.[4] This pathway commences with a substituted indole, in this case, 5-benzyloxyindole, and proceeds through a three-step sequence involving the formation of an indol-3-yl-glyoxylyl chloride, its conversion to a glyoxylamide, and the final reduction to the target tryptamine.[5][6]

Logical Workflow of the Speeter-Anthony Synthesis

Speeter_Anthony_Workflow Start Start with 5-Benzyloxyindole Step1 Reaction with Oxalyl Chloride Start->Step1 Intermediate1 5-Benzyloxy-3-indoleglyoxylyl chloride Step1->Intermediate1 Step2 Amidation with an Amine Intermediate1->Step2 Intermediate2 5-Benzyloxy-3-indoleglyoxylamide Step2->Intermediate2 Step3 Reduction with Lithium Aluminum Hydride Intermediate2->Step3 Product This compound Step3->Product

Caption: Logical workflow of the Speeter-Anthony synthesis for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Benzyloxy-3-indoleglyoxylyl Chloride

The initial step involves the reaction of 5-benzyloxyindole with oxalyl chloride to form the reactive intermediate, 5-benzyloxy-3-indoleglyoxylyl chloride. This reaction is typically carried out in an anhydrous aprotic solvent.

Experimental Protocol:

  • A solution of 5-benzyloxyindole is prepared in a dry, inert solvent such as diethyl ether or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled, typically to 0-5 °C, using an ice bath.

  • Oxalyl chloride is added dropwise to the cooled solution with vigorous stirring. The addition is controlled to maintain the reaction temperature.

  • After the addition is complete, the reaction mixture is stirred for a specified period, allowing for the formation of the acid chloride, which often precipitates as a crystalline solid.

  • The solid product is then isolated by filtration, washed with a cold, dry solvent, and dried under vacuum to yield 5-benzyloxy-3-indoleglyoxylyl chloride.

Step 2: Synthesis of 5-Benzyloxy-N,N-dibenzyl-3-indoleglyoxylamide

The acid chloride is then reacted with a suitable amine to form the corresponding amide. For the synthesis of a precursor to this compound, dibenzylamine can be utilized.

Experimental Protocol:

  • 5-Benzyloxy-3-indoleglyoxylyl chloride (0.02 mole) is dissolved in 100 mL of dry benzene.[7]

  • This solution is added to 11.8 grams (0.06 mole) of dibenzylamine.[7]

  • Following the initial exothermic reaction, the mixture is heated on a steam bath for 30 minutes.[7]

  • The mixture is then filtered.[7]

  • The filtrate is concentrated, and the resulting solid is recrystallized twice from isopropanol to yield 5-benzyloxy-N,N-dibenzyl-3-indoleglyoxylamide.[7]

Step 3: Reduction of the Glyoxylamide and Debenzylation

The final step involves the reduction of the amide to the corresponding tryptamine using a powerful reducing agent, typically lithium aluminum hydride (LAH). When a protected amine like dibenzylamine is used, a subsequent debenzylation step is necessary.

Experimental Protocol:

  • The 5-benzyloxy-N,N-dibenzyl-3-indoleglyoxylamide is dissolved in a dry, inert solvent like tetrahydrofuran (THF).

  • This solution is added dropwise to a stirred suspension of lithium aluminum hydride in THF at a controlled temperature.

  • The reaction mixture is then refluxed for several hours to ensure complete reduction.

  • After cooling, the excess LAH is carefully quenched, typically by the sequential addition of water and a sodium hydroxide solution.

  • The resulting precipitate is filtered off, and the organic layer is separated.

  • The solvent is evaporated to yield the crude N,N-dibenzyl-5-benzyloxytryptamine.

  • The crude product is then subjected to catalytic hydrogenation to remove the benzyl groups. This is typically carried out using a palladium on charcoal catalyst under a hydrogen atmosphere.[7]

  • The final product, this compound, is then purified by crystallization or chromatography.

Data Presentation

StepReactantsProductReagents/ConditionsYieldReference
15-Benzyloxyindole, Oxalyl Chloride5-Benzyloxy-3-indoleglyoxylyl chlorideAnhydrous solvent (e.g., Diethyl ether)High[5]
25-Benzyloxy-3-indoleglyoxylyl chloride, Dibenzylamine5-Benzyloxy-N,N-dibenzyl-3-indoleglyoxylamideBenzene, Heat91%[7]
35-Benzyloxy-N,N-dibenzyl-3-indoleglyoxylamideN,N-Dibenzyl-5-benzyloxytryptamineLithium Aluminum Hydride, THF, Reflux92%[5]
4N,N-Dibenzyl-5-benzyloxytryptamineThis compoundH₂, Palladium on Charcoal-[7]

Synthesis Pathway Diagram

Synthesis_of_5_Benzyloxytryptamine cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Reduction cluster_3 Step 4: Debenzylation 5-Benzyloxyindole Acid_Chloride 5-Benzyloxyindole->Acid_Chloride Oxalyl Chloride, Ether Oxalyl_Chloride (COCl)₂ Glyoxylamide Acid_Chloride->Glyoxylamide Dibenzylamine, Benzene Dibenzylamine HN(CH₂Ph)₂ Dibenzyl_Tryptamine Glyoxylamide->Dibenzyl_Tryptamine 1. LiAlH₄, THF LAH LiAlH₄ Final_Product This compound Dibenzyl_Tryptamine->Final_Product 2. H₂, Pd/C H2_PdC H₂, Pd/C

Caption: Chemical reaction pathway for the synthesis of this compound.

Alternative Starting Materials and Pathways

While the Speeter-Anthony synthesis is a robust method, the initial starting material, 5-benzyloxyindole, can be prepared through various routes. One of the most fundamental methods for indole synthesis is the Fischer indole synthesis.[8] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[8][9] For the synthesis of 5-benzyloxyindole, 4-(benzyloxy)phenylhydrazine would be a key precursor.

Conclusion

The synthesis of this compound is a critical process for the advancement of neuropharmacological research and drug development. The Speeter-Anthony tryptamine synthesis provides a reliable and high-yielding pathway to this important compound. By understanding the detailed experimental protocols and the underlying chemical transformations, researchers can effectively produce this compound for their scientific endeavors. The data and diagrams presented in this guide offer a comprehensive resource for the practical application of this synthetic route.

References

An In-depth Technical Guide to the Mechanism of Action of 5-Benzyloxytryptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzyloxytryptamine (5-BT) is a derivative of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) that exhibits a complex pharmacological profile. As a research chemical, it has been instrumental in elucidating the function of various serotonin receptor subtypes and has been investigated for its potential therapeutic applications. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interactions with specific molecular targets, the ensuing signaling cascades, and the experimental methodologies used to characterize these interactions.

Core Mechanism of Action

This compound primarily derives its biological activity through its interaction with several members of the serotonin receptor family, acting as an agonist at multiple subtypes. Additionally, it displays antagonist activity at a non-serotonergic ion channel. The core actions of 5-BT are summarized as follows:

  • Serotonin 5-HT1D Receptor: 5-BT is a partial agonist at the 5-HT1D receptor.[1] This interaction is characterized by a relatively high binding affinity.

  • Serotonin 5-HT2A Receptor: 5-BT demonstrates measurable affinity for the 5-HT2A receptor.[2]

  • Serotonin 5-HT6 Receptor: 5-BT acts as a partial agonist at the 5-HT6 receptor, exhibiting both binding affinity and functional activity.

  • Transient Receptor Potential Melastatin 8 (TRPM8) Channel: In addition to its effects on serotonin receptors, 5-BT is an antagonist of the TRPM8 ion channel.[3]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the interaction of this compound with its known molecular targets. This data is essential for understanding the potency and selectivity of 5-BT.

Receptor/ChannelSpeciesAssay TypeParameterValue (nM)Reference
5-HT1D Bovine (Caudate)Radioligand Binding ([³H]-5-HT)IC₅₀40[4]
5-HT2A Rat (Cortex)Radioligand Binding ([³H]-Ketanserin)Kᵢ470[1]
5-HT6 Rat (HEK293 cells)Radioligand Binding ([³H]-LSD)Kᵢ158
TRPM8 Human (HEK293 cells)Functional (Menthol-induced Ca²⁺ influx)IC₅₀340[2]
ReceptorSpeciesAssay TypeParameterValue (nM)EfficacyReference
5-HT1D Guinea Pig (Cortical Synaptosomes)Functional ([³H]-5-HT Release)--Partial Agonist[5]
5-HT6 Rat (HEK293 cells)Functional (cAMP Accumulation)EC₅₀316Partial Agonist

Signaling Pathways

The interaction of this compound with its target receptors initiates distinct intracellular signaling cascades. The downstream effects are dependent on the G-protein coupling of the specific receptor subtype.

5-HT1D Receptor Signaling

The 5-HT1D receptor is a member of the Gi/o-coupled G-protein coupled receptor (GPCR) family. As a partial agonist, this compound binds to the receptor and induces a conformational change that is less pronounced than that caused by a full agonist. This leads to a submaximal inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP can modulate the activity of protein kinase A (PKA) and other downstream effectors, ultimately influencing neuronal excitability and neurotransmitter release.[5]

G_protein_signaling_5HT1D cluster_membrane Cell Membrane FiveBT This compound Receptor 5-HT1D Receptor FiveBT->Receptor Binds G_protein Gi/o Protein (α, βγ) Receptor->G_protein Activates (Partial) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Downstream Phosphorylates

5-HT1D Receptor Signaling Pathway
5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq/11-coupled GPCR. Upon agonist binding, it activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC). This cascade plays a crucial role in a wide range of cellular processes, including neuronal excitation, smooth muscle contraction, and platelet aggregation.

G_protein_signaling_5HT2A cluster_membrane Cell Membrane FiveBT This compound Receptor 5-HT2A Receptor FiveBT->Receptor Binds G_protein Gq/11 Protein (α, βγ) Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC Protein Kinase C DAG->PKC Activates Downstream Cellular Response (e.g., Neuronal Excitation) Ca2->Downstream PKC->Downstream

5-HT2A Receptor Signaling Pathway
5-HT6 Receptor Signaling

The 5-HT6 receptor is coupled to the Gs protein. As a partial agonist, this compound binding leads to a submaximal stimulation of adenylyl cyclase, which increases the intracellular concentration of cAMP. This, in turn, activates PKA and can influence gene transcription and other cellular functions. 5-HT6 receptors are primarily expressed in the central nervous system and are implicated in cognitive processes and mood regulation.

G_protein_signaling_5HT6 cluster_membrane Cell Membrane FiveBT This compound Receptor 5-HT6 Receptor FiveBT->Receptor Binds G_protein Gs Protein (α, βγ) Receptor->G_protein Activates (Partial) AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Cellular Response (e.g., Modulation of Neuronal Activity) PKA->Downstream Phosphorylates

5-HT6 Receptor Signaling Pathway

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki or IC50) of a compound for a specific receptor.

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the target receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Assay Incubation:

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]-5-HT, [³H]-Ketanserin, or [³H]-LSD) specific for the target receptor, and varying concentrations of the unlabeled test compound (this compound).

    • For determining non-specific binding, a parallel set of wells should contain a high concentration of a known, non-radiolabeled ligand for the target receptor.

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

radioligand_binding_workflow start Start prep Membrane Preparation start->prep incubate Incubate Membranes, Radioligand, and This compound prep->incubate filter Filter to Separate Bound and Free Ligand incubate->filter count Quantify Radioactivity filter->count analyze Data Analysis (IC50 and Ki determination) count->analyze end End analyze->end

Radioligand Binding Assay Workflow
cAMP Accumulation Functional Assay (General Protocol)

This assay measures the ability of a compound to stimulate or inhibit adenylyl cyclase activity, which is indicative of its agonistic or antagonistic properties at Gs- or Gi/o-coupled receptors.

  • Cell Culture and Plating:

    • Culture cells stably or transiently expressing the receptor of interest (e.g., 5-HT1D or 5-HT6) in appropriate media.

    • Plate the cells in a multi-well plate and allow them to adhere.

  • Compound Treatment:

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • For Gi/o-coupled receptors, stimulate adenylyl cyclase with a known activator like forskolin.

    • Add varying concentrations of the test compound (this compound) to the wells.

    • Incubate at 37°C for a specified time.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the cAMP concentration in each sample based on the standard curve.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (maximal effect) by non-linear regression analysis.

Phosphoinositide Turnover Functional Assay (General Protocol)

This assay is used to measure the activation of Gq/11-coupled receptors by quantifying the production of inositol phosphates.

  • Cell Labeling:

    • Culture cells expressing the target receptor (e.g., 5-HT2A) in a medium containing [³H]-myo-inositol for a sufficient period to allow for its incorporation into membrane phosphoinositides.

  • Compound Treatment:

    • Wash the cells to remove excess [³H]-myo-inositol.

    • Pre-incubate the cells with lithium chloride (LiCl) to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.

    • Add varying concentrations of the test compound (this compound).

    • Incubate at 37°C for a specified time.

  • Extraction and Separation of Inositol Phosphates:

    • Stop the reaction by adding a cold acid (e.g., trichloroacetic acid).

    • Extract the inositol phosphates from the cells.

    • Separate the different inositol phosphate species (IP1, IP2, IP3) using anion-exchange chromatography.

  • Quantification and Data Analysis:

    • Quantify the amount of radioactivity in the fractions corresponding to the inositol phosphates using a scintillation counter.

    • Plot the total [³H]-inositol phosphate accumulation against the logarithm of the agonist concentration.

    • Determine the EC₅₀ and Emax values by non-linear regression analysis.

TRPM8 Functional Assay (Calcium Influx)

This assay measures the ability of a compound to antagonize the activation of the TRPM8 ion channel.

  • Cell Culture and Dye Loading:

    • Culture cells stably expressing the human TRPM8 channel.

    • Plate the cells in a multi-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Treatment and Stimulation:

    • Add varying concentrations of the test compound (this compound) to the wells and incubate.

    • Stimulate the TRPM8 channel with a known agonist, such as menthol or a cold stimulus.

  • Fluorescence Measurement:

    • Measure the change in intracellular calcium concentration by monitoring the fluorescence of the calcium-sensitive dye using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced calcium influx for each concentration of the antagonist.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Determine the IC₅₀ value by non-linear regression analysis.

Conclusion

This compound is a valuable pharmacological tool with a multifaceted mechanism of action. Its partial agonism at 5-HT1D and 5-HT6 receptors, coupled with its affinity for 5-HT2A receptors and antagonist activity at TRPM8 channels, provides a complex profile that can be leveraged to study the physiological and pathological roles of these targets. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the properties of this compound and to design novel compounds with tailored pharmacological activities. Further research is warranted to fully elucidate its activity at other serotonin receptor subtypes and to translate its in vitro profile to in vivo effects.

References

5-Benzyloxytryptamine: A Technical Guide to Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzyloxytryptamine (5-BT) is a derivative of tryptamine that has garnered interest in neuropharmacology for its interactions with serotonin (5-HT) receptors and other molecular targets. Understanding the binding affinity and functional activity of 5-BT at various receptors is crucial for elucidating its pharmacological profile and potential therapeutic applications. This technical guide provides a comprehensive overview of the receptor binding affinity of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Receptor Binding Affinity Profile of this compound

The binding affinity of this compound has been characterized at several serotonin receptor subtypes and the transient receptor potential cation channel subfamily M member 8 (TRPM8). The following table summarizes the available quantitative data from key studies.

Receptor SubtypeLigandKᵢ (nM)IC₅₀ (nM)Species/TissueReference
5-HT₁D[³H]5-HT--Bovine Caudate[Peroutka et al., 1991]
5-HT₂[³H]Ketanserin130-Rat Brain Cortex[Lyon et al., 1988]
5-HT₆[³H]LSD251-Rat (HEK293 cells)[Boess et al., 1997]
5-HT₆[³H]5-HT100-Rat (HEK293 cells)[Boess et al., 1997]
TRPM8Menthol-340-[DeFalco et al., 2010][1][2]

Note: The study by Peroutka et al. (1991) demonstrated relative selectivity for 5-HT₁D/₁B receptors but did not provide a specific Kᵢ value in the abstract.

Detailed Experimental Protocols

A thorough understanding of the experimental conditions is paramount for the interpretation and replication of binding affinity data. The following sections detail the methodologies employed in the key studies cited.

Radioligand Binding Assays

General Protocol for Serotonin Receptor Binding Assays:

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.[3] These assays typically involve the incubation of a biological sample containing the receptor of interest with a radiolabeled ligand (a "hot" ligand) and varying concentrations of a competing unlabeled compound (the "cold" ligand, in this case, this compound). The amount of radioligand bound to the receptor is then measured, and the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Specific Protocols from Cited Literature:

  • 5-HT₂ Receptor Binding Assay (Lyon et al., 1988):

    • Tissue Preparation: Membranes from rat brain cortex.

    • Radioligand: [³H]Ketanserin.

    • Incubation: Specific details on buffer composition, incubation time, and temperature would be found in the full-text article.

    • Separation of Bound and Free Ligand: Typically achieved by rapid filtration through glass fiber filters.

    • Data Analysis: Scatchard analysis or non-linear regression is used to determine the Kᵢ value from competition binding curves.

  • 5-HT₁D Receptor Binding Assay (Peroutka et al., 1991):

    • Tissue Preparation: Membranes from bovine caudate nucleus.[3]

    • Radioligand: [³H]5-HT.[3]

    • Assay Conditions: The study notes the use of radioligand binding studies to determine relative selectivity.[3] Specific buffer conditions and incubation parameters would be detailed in the full publication.

  • 5-HT₆ Receptor Binding Assay (Boess et al., 1997):

    • Receptor Source: Membranes from HEK293 cells stably expressing the rat 5-HT₆ receptor.

    • Radioligands: [³H]LSD and [³H]5-HT were used in competition binding experiments.

    • Assay Details: The full paper would provide specifics on the binding buffer, incubation times, and the method for separating bound from free radioligand.

Functional Assays

General Principles of Functional Assays:

Functional assays are employed to determine the biological effect of a ligand after it binds to a receptor. These assays can measure various downstream signaling events, such as changes in second messenger concentrations (e.g., cAMP, inositol phosphates, Ca²⁺) or physiological responses in tissues.

Specific Protocols from Cited Literature:

  • 5-HT₁D Receptor Functional Assay (Peroutka et al., 1991):

    • Method: Inhibition of ³H-5-HT release from guinea pig cortical synaptosomes.[3] This assay measures the ability of a compound to act as an agonist or antagonist at presynaptic 5-HT₁D autoreceptors, which regulate serotonin release.

    • Procedure: Synaptosomes (isolated nerve terminals) are pre-loaded with ³H-5-HT. The release of the radiolabeled serotonin is then stimulated, and the effect of different concentrations of this compound on this release is measured.

    • Outcome: this compound was found to be a partial agonist at 5-HT₁D receptors, being significantly less efficacious than sumatriptan.[3]

  • 5-HT₆ Receptor Functional Assay (Boess et al., 1997):

    • Method: Measurement of cAMP accumulation in HEK293 cells stably expressing the rat 5-HT₆ receptor.

    • Principle: The 5-HT₆ receptor is positively coupled to adenylyl cyclase. Agonist binding leads to an increase in intracellular cAMP levels.

    • Procedure: Cells are incubated with various concentrations of this compound, and the resulting changes in cAMP levels are quantified.

    • Outcome: this compound was identified as a partial agonist at the rat 5-HT₆ receptor.

  • TRPM8 Functional Assay (DeFalco et al., 2010):

    • Method: Measurement of the inhibition of menthol-induced activation of the TRPM8 ion channel.

    • Principle: TRPM8 is a non-selective cation channel that can be activated by cold temperatures and cooling agents like menthol. Antagonists will block this activation.

    • Procedure: The assay likely involves a cell-based system expressing the TRPM8 channel. The influx of an ion (e.g., Ca²⁺) upon stimulation with menthol is measured in the presence and absence of this compound.

    • Outcome: this compound was found to be an antagonist of the TRPM8 ion channel with an IC₅₀ of 0.34 μM.[1][2]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

G cluster_5HT1D 5-HT1D Receptor Signaling 5-BT 5-BT 5-HT1D_R 5-HT1D Receptor 5-BT->5-HT1D_R Binds to Gi/o Gi/o Protein 5-HT1D_R->Gi/o Activates AC_inhibit Adenylyl Cyclase Gi/o->AC_inhibit Inhibits cAMP_decrease cAMP AC_inhibit->cAMP_decrease Decreases PKA_decrease Protein Kinase A cAMP_decrease->PKA_decrease Decreases Cellular_Response_1D Inhibition of Neurotransmitter Release PKA_decrease->Cellular_Response_1D Leads to

5-HT1D Receptor Signaling Pathway

G cluster_5HT2 5-HT2 Receptor Signaling 5-BT 5-BT 5-HT2_R 5-HT2 Receptor 5-BT->5-HT2_R Binds to Gq/11 Gq/11 Protein 5-HT2_R->Gq/11 Activates PLC Phospholipase C Gq/11->PLC Activates PIP2_hydrolysis PIP2 PLC->PIP2_hydrolysis Hydrolyzes IP3 IP3 PIP2_hydrolysis->IP3 Generates DAG DAG PIP2_hydrolysis->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC_activation Protein Kinase C DAG->PKC_activation Activates Cellular_Response_2A Neuronal Excitation, Smooth Muscle Contraction Ca_release->Cellular_Response_2A Leads to PKC_activation->Cellular_Response_2A Leads to

5-HT2 Receptor Signaling Pathway

G cluster_5HT6 5-HT6 Receptor Signaling 5-BT 5-BT 5-HT6_R 5-HT6 Receptor 5-BT->5-HT6_R Binds to Gs Gs Protein 5-HT6_R->Gs Activates AC_activate Adenylyl Cyclase Gs->AC_activate Activates cAMP_increase cAMP AC_activate->cAMP_increase Increases PKA_increase Protein Kinase A cAMP_increase->PKA_increase Increases Cellular_Response_6 Modulation of Neuronal Activity PKA_increase->Cellular_Response_6 Leads to

5-HT6 Receptor Signaling Pathway

G cluster_workflow Radioligand Binding Assay Workflow Start Start Prep Prepare Receptor Membranes Start->Prep Incubate Incubate Membranes with Radioligand and 5-BT Prep->Incubate Filter Separate Bound and Free Ligand (Filtration) Incubate->Filter Count Quantify Radioactivity Filter->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End Analyze->End

Radioligand Binding Assay Workflow

Conclusion

This compound exhibits a distinct profile of interaction with serotonin receptors, acting as a partial agonist at 5-HT₁D and 5-HT₆ receptors and binding to 5-HT₂ receptors. Additionally, it functions as an antagonist at the TRPM8 channel. This technical guide provides a consolidated resource of its binding affinities and the experimental methodologies used for their determination. The provided data and protocols are intended to support further research into the pharmacology of this compound and to aid in the development of novel therapeutic agents targeting these receptor systems. For complete and detailed experimental parameters, it is recommended to consult the full-text versions of the cited research articles.

References

The Solubility of 5-Benzyloxytryptamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzyloxytryptamine is a tryptamine derivative with significant research interest due to its activity as a serotonin receptor agonist. A comprehensive understanding of its solubility in various solvents is fundamental for its application in experimental assays, formulation development, and drug delivery studies. This technical guide provides a summary of the currently available quantitative solubility data for this compound. Recognizing the limited scope of public data, this document also furnishes a detailed experimental protocol for determining the equilibrium solubility of this compound using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. Furthermore, a representative signaling pathway for its action as a serotonin receptor agonist and an experimental workflow for solubility determination are visualized to provide a comprehensive resource for researchers.

Introduction to this compound

This compound is a derivative of tryptamine and is recognized for its role as a non-selective agonist at serotonin (5-HT) receptors, including the 5-HT1D, 5-HT2, and 5-HT6 subtypes. Its interaction with these receptors makes it a valuable tool in neuropharmacology for studying serotonergic systems and for the development of novel therapeutics targeting these pathways. The physicochemical properties of this compound, particularly its solubility, are critical parameters that influence its handling, formulation, and bioavailability in both in vitro and in vivo studies.

Quantitative Solubility Data

The publicly available quantitative solubility data for this compound is sparse. A summary of the known data is presented in the table below. The limited information highlights the necessity for researchers to determine solubility in solvent systems relevant to their specific applications.

Solvent SystemTemperatureMethodSolubility
pH 7.4 BufferNot SpecifiedNot Specified7.8 µg/mL

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol describes the shake-flask method, a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Materials and Reagents
  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO))

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid should be visually apparent.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer at a constant, controlled temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours). The concentration of the solute in the solution should not change over time once equilibrium is established.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further separate the undissolved solid from the supernatant.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against the concentration.

    • Dilute the filtered supernatant (saturated solution) with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

    • Calculate the original solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

Visualization of Key Processes

Representative Signaling Pathway

This compound acts as an agonist at G-protein coupled serotonin receptors. The following diagram illustrates a generalized signaling cascade initiated by the activation of a Gq-coupled serotonin receptor, a common pathway for some 5-HT2 subtypes.

Gq_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT Receptor (Gq-coupled) G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Ligand This compound Ligand->Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response

Caption: A generalized Gq-coupled serotonin receptor signaling pathway.

Experimental Workflow for Solubility Determination

The logical flow of the shake-flask method for determining solubility is depicted in the following diagram.

Solubility_Workflow start Start add_excess Add excess this compound to solvent in vials start->add_excess equilibrate Equilibrate at constant temperature (24-48h with agitation) add_excess->equilibrate centrifuge Centrifuge to pellet excess solid equilibrate->centrifuge filter Filter supernatant centrifuge->filter hplc_analysis Analyze standards and sample by HPLC filter->hplc_analysis prepare_standards Prepare standard solutions of known concentrations prepare_standards->hplc_analysis calculate Calculate solubility from calibration curve hplc_analysis->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Conclusion

The Tryptamine Core: A Technical Guide to its Discovery, History, and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptamine and its derivatives represent a fascinating and complex class of neuroactive compounds that have captivated the scientific community for over a century. From fundamental neurotransmitters essential for physiological function to potent psychedelic compounds that alter consciousness, the tryptamine scaffold has proven to be a rich source of pharmacological innovation and a powerful tool for interrogating the intricacies of the central nervous system. This technical guide provides an in-depth exploration of the discovery and history of key tryptamine derivatives, detailed experimental protocols for their study, and a quantitative overview of their interactions with serotonergic systems.

A Century of Discovery: From Serotonin to Psychedelics

The story of tryptamine derivatives begins with the identification of a ubiquitous and vital neurotransmitter: serotonin.

1.1. The Discovery of Serotonin (5-Hydroxytryptamine)

In the 1930s, Italian scientist Vittorio Erspamer isolated a substance from the enterochromaffin cells of the gut which he named "enteramine," noting its ability to contract intestinal smooth muscle.[1] A decade later, in 1948, a team at the Cleveland Clinic comprising Maurice M. Rapport, Arda Green, and Irvine Page isolated a vasoconstrictor substance from blood serum, which they named "serotonin."[2][3] It was soon discovered that enteramine and serotonin were, in fact, the same molecule: 5-hydroxytryptamine (5-HT).[1] This discovery laid the foundation for understanding the diverse physiological roles of serotonin throughout the body, from regulating mood and sleep in the central nervous system to modulating gut motility.[1][4]

1.2. The Emergence of Psychedelic Tryptamines

The mid-20th century saw the discovery and synthesis of several psychoactive tryptamine derivatives, most notably by the Swiss chemist Albert Hofmann at Sandoz Laboratories.

  • Lysergic Acid Diethylamide (LSD): In 1938, while investigating derivatives of ergot alkaloids, Hofmann first synthesized LSD.[5][6][7][8] The compound's potent psychoactive properties remained unknown until 1943 when Hofmann accidentally absorbed a small amount, leading to the first-ever LSD trip.[5][6] This serendipitous discovery opened the door to a new era of research into the effects of psychedelics on the mind.[5][7]

  • Psilocybin and Psilocin: In 1958, Hofmann's research on psychedelic mushrooms, specifically Psilocybe mexicana, led to the isolation and synthesis of psilocybin and its active metabolite, psilocin.[6] This work provided a chemical basis for the long-standing ritualistic use of these mushrooms in various cultures.

  • N,N-Dimethyltryptamine (DMT): While DMT was first synthesized in 1931 by Canadian chemist Richard Manske, its psychoactive effects were not characterized until the 1950s.[9] DMT is also found in numerous plants and is a key component of the psychedelic Amazonian brew, ayahuasca.[4]

These discoveries, along with the earlier isolation of mescaline from the peyote cactus by Arthur Heffter in 1897, sparked significant interest in the therapeutic and scientific potential of psychoactive compounds.[10]

Quantitative Pharmacology of Tryptamine Derivatives

The psychoactive effects of many tryptamine derivatives are primarily mediated by their interaction with serotonin receptors, particularly the 5-HT2A receptor.[4][11] The binding affinity of these compounds for various serotonin receptor subtypes is a key determinant of their pharmacological profile. The table below summarizes the binding affinities (Ki values) of several classic tryptamine derivatives for human serotonin receptors. Lower Ki values indicate a higher binding affinity.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)
Serotonin13.11385.0
Psilocin152-146120-17379-311
LSD1.12.921
DMT>10,0001,985>10,000
5-MeO-DMT1661.7115

Data compiled from multiple sources.[12][13][14][15][16][17]

Key Experimental Protocols

The study of tryptamine derivatives relies on a variety of experimental techniques, from extraction and synthesis to pharmacological characterization. This section provides an overview of key methodologies.

3.1. Extraction of Psilocybin and Psilocin from Psilocybe cubensis

The extraction of psilocybin and psilocin from fungal material is a common starting point for research. Both solvent-based and advanced extraction techniques are employed.

Methodology:

  • Drying and Grinding: Fresh Psilocybe cubensis mushrooms are first dried to break down cell walls and improve solvent penetration.[18] The dried material is then ground into a fine powder to maximize surface area.[18][19]

  • Solvent Extraction: The powdered mushroom material is then subjected to extraction with a polar solvent. Methanol is often considered one of the most effective solvents for this purpose.[2][18] The mixture is agitated or sonicated to enhance the extraction efficiency.

  • Filtration and Concentration: The solid mushroom material is separated from the solvent by filtration. The resulting extract, containing psilocybin and psilocin, is then concentrated, typically under reduced pressure, to remove the solvent.[20]

  • Purification: Further purification can be achieved through techniques such as chromatography to isolate psilocybin and psilocin from other co-extracted compounds.[2]

G cluster_extraction Psilocybin/Psilocin Extraction Workflow Start Start Drying Drying of Mushroom Material Start->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Filtration Filtration to Separate Solids Extraction->Filtration Concentration Solvent Evaporation (Concentration) Filtration->Concentration Purification Chromatographic Purification Concentration->Purification End End Purification->End

Psilocybin/Psilocin Extraction Workflow

3.2. Synthesis of N,N-Dimethyltryptamine (DMT)

The synthesis of DMT can be achieved through various methods, with the Fischer indole synthesis being a common approach.[21]

Methodology:

  • Fischer Indole Synthesis: This classic method involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions to form an indole.[21][22] For DMT synthesis, a suitable phenylhydrazine is reacted with 4-(dimethylamino)butyraldehyde diethyl acetal.[21]

  • Alternative Syntheses: Other synthetic routes include the alkylation of indole with 2-(dimethylamino)ethyl chloride.[1] More modern approaches have utilized flow chemistry to improve efficiency and yield.[21][22]

G cluster_synthesis DMT Synthesis Workflow (Fischer Indole Synthesis) Start Start Reactants Phenylhydrazine + 4-(Dimethylamino)butyraldehyde diethyl acetal Start->Reactants Reaction Reaction in Acidic Conditions Reactants->Reaction Indole_Formation Formation of DMT Reaction->Indole_Formation Purification Purification Indole_Formation->Purification End End Purification->End

DMT Synthesis Workflow

3.3. Radioligand Binding Assay for 5-HT2A Receptors

Radioligand binding assays are a fundamental technique for determining the affinity of a compound for a specific receptor.[23]

Methodology:

  • Membrane Preparation: Cell membranes expressing the 5-HT2A receptor are prepared from cell cultures or tissue homogenates.[24]

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]ketanserin) that specifically binds to the 5-HT2A receptor, and varying concentrations of the unlabeled test compound (the tryptamine derivative).[14][24][25]

  • Separation of Bound and Free Ligand: After incubation, the membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.[23][24]

  • Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptor, is measured using a scintillation counter.[24]

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) is then calculated from the IC50 value, providing a measure of the test compound's affinity for the receptor.[24]

G cluster_binding_assay Radioligand Binding Assay Workflow Start Start Membrane_Prep Preparation of 5-HT2A Receptor Membranes Start->Membrane_Prep Incubation Incubation of Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioligand Filtration->Counting Analysis Data Analysis to Determine Ki Counting->Analysis End End Analysis->End

Radioligand Binding Assay Workflow

Signaling Pathways of Tryptamine Derivatives

The interaction of tryptamine derivatives with the 5-HT2A receptor initiates a cascade of intracellular signaling events. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.

Signaling Cascade:

  • Ligand Binding: A tryptamine derivative (agonist) binds to the 5-HT2A receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq protein. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.

  • Phospholipase C Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

  • Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

  • Downstream Effects: Activated PKC phosphorylates various downstream target proteins, leading to a wide range of cellular responses that are ultimately responsible for the pharmacological effects of the tryptamine derivative.

G cluster_pathway 5-HT2A Receptor Signaling Pathway Tryptamine Tryptamine Derivative Receptor 5-HT2A Receptor Tryptamine->Receptor G_Protein Gq Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Calcium Ca2+ ER->Calcium releases Calcium->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response phosphorylates targets

5-HT2A Receptor Signaling Pathway

Conclusion

The discovery and exploration of tryptamine derivatives have profoundly impacted our understanding of neuropharmacology and the chemical basis of consciousness. From the essential role of serotonin in maintaining physiological homeostasis to the powerful subjective effects of psychedelic tryptamines, this class of compounds continues to be a fertile ground for scientific inquiry. The methodologies outlined in this guide provide a framework for the continued investigation of these remarkable molecules, with the potential to unlock new therapeutic avenues for a range of neurological and psychiatric disorders. The ongoing research in this field promises to further illuminate the complex interplay between chemistry, biology, and the human experience.

References

In Vitro Pharmacological Profile of 5-Benzyloxytryptamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzyloxytryptamine (5-BT) is a synthetic tryptamine derivative that exhibits a complex pharmacological profile through its interactions with various serotonin (5-HT) receptors and the transient receptor potential cation channel subfamily M member 8 (TRPM8). This technical guide provides a comprehensive in vitro characterization of 5-BT, summarizing its receptor binding affinities and functional activities. Detailed experimental protocols for key assays are provided to facilitate the replication and extension of these findings. Furthermore, this guide includes visualizations of the pertinent signaling pathways and experimental workflows to offer a clear understanding of the molecular mechanisms underlying the effects of 5-BT.

Introduction

This compound is a tryptamine derivative that has been characterized as an agonist at the 5-HT1D, 5-HT2, and 5-HT6 serotonin receptors and as an antagonist of the TRPM8 ion channel.[1] Its diverse pharmacological activities make it a valuable tool for research into the physiological roles of these receptors and a potential lead compound for drug discovery efforts. This document serves as an in-depth technical resource, consolidating the available in vitro data on 5-BT to support further investigation by the scientific community.

Receptor Binding and Functional Activity

The in vitro effects of this compound have been assessed through a variety of radioligand binding and functional assays. The following tables summarize the quantitative data on its binding affinity (Ki) and functional potency (EC50 or IC50) and efficacy at its principal molecular targets.

Table 1: Receptor Binding Affinities of this compound
Receptor SubtypeRadioligandTissue/Cell LineKi (nM)Reference
5-HT1D[3H]5-HTBovine caudate40 (IC50)Peroutka et al., 1991
5-HT2[3H]KetanserinRat frontal cortex> 470 (IC50)Peroutka et al., 1991
Table 2: Functional Activity of this compound
TargetAssay TypeCell Line/TissueActivityPotency (EC50/IC50)EfficacyReference
5-HT1D-likeContraction AssayCanine saphenous veinAgonist--Cohen et al., 1992
5-HT6Adenylyl Cyclase ActivationHEK293 cellsAgonist--Boess et al., 1997
TRPM8Calcium MobilizationHEK293 cellsAntagonist340 nM (IC50)-DeFalco et al., 2010

Note: A dash (-) indicates that specific quantitative data was not provided in the cited literature.

Signaling Pathways

This compound's effects are mediated through distinct intracellular signaling cascades initiated by its interaction with G-protein coupled receptors (GPCRs) and an ion channel.

Serotonin Receptor Signaling

The 5-HT1D and 5-HT6 receptors are GPCRs that couple to inhibitory (Gi/o) and stimulatory (Gs) G-proteins, respectively. The 5-HT2 receptors are coupled to Gq/11 proteins.

  • 5-HT1D Receptor Activation: As a Gi/o-coupled receptor, activation by 5-BT leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • 5-HT2 Receptor Activation: Activation of the Gq/11-coupled 5-HT2 receptors by 5-BT stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and the activation of protein kinase C (PKC).

  • 5-HT6 Receptor Activation: The Gs-coupled 5-HT6 receptor, when activated by 5-BT, stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.

Serotonin_Receptor_Signaling cluster_5HT1D 5-HT1D Receptor cluster_5HT2 5-HT2 Receptor cluster_5HT6 5-HT6 Receptor BT1 This compound R1 5-HT1D BT1->R1 G1 Gi/o R1->G1 AC1 Adenylyl Cyclase G1->AC1 cAMP1 cAMP AC1->cAMP1 ATP Cellular Response Cellular Response cAMP1->Cellular Response BT2 This compound R2 5-HT2 BT2->R2 G2 Gq/11 R2->G2 PLC Phospholipase C G2->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 Release from ER PKC PKC DAG->PKC Ca2->Cellular Response PKC->Cellular Response BT3 This compound R3 5-HT6 BT3->R3 G3 Gs R3->G3 AC2 Adenylyl Cyclase G3->AC2 cAMP2 cAMP AC2->cAMP2 ATP cAMP2->Cellular Response

Predicted signaling pathways for this compound at 5-HT receptors.
TRPM8 Channel Antagonism

TRPM8 is a non-selective cation channel that is activated by cold temperatures and cooling agents. As an antagonist, 5-BT blocks the influx of cations (primarily Ca2+ and Na+) through the TRPM8 channel, thereby inhibiting downstream signaling events that would normally be triggered by channel activation.

TRPM8_Antagonism cluster_TRPM8 TRPM8 Channel BT This compound TRPM8 TRPM8 Channel BT->TRPM8 Blocks Cations Cation Influx (Ca2+, Na+) TRPM8->Cations Activator Cold or Cooling Agent Activator->TRPM8 Activates Response Cellular Response (e.g., Depolarization) Cations->Response Radioligand_Binding_Workflow A Prepare reagents: Cell membranes, Radioligand, 5-BT dilutions, Buffers B Incubate reagents in 96-well plates A->B C Terminate reaction by rapid filtration B->C D Wash filters to remove unbound radioligand C->D E Measure radioactivity with a scintillation counter D->E F Analyze data to determine IC50 and Ki E->F

References

5-Benzyloxytryptamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthesis, Pharmacological Profile, and Experimental Methodologies Associated with 5-Benzyloxytryptamine for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a tryptamine derivative that has garnered interest in the scientific community for its activity at serotonin receptors and other molecular targets. As a structural analog of the neurotransmitter serotonin, it serves as a valuable chemical tool for investigating the pharmacology of the serotonergic system. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, pharmacological actions, and detailed experimental protocols relevant to its study.

Chemical and Physical Properties

This compound is available as a freebase and as a hydrochloride salt. The presence of the benzyl group provides a key structural modification compared to endogenous tryptamines like serotonin.

PropertyThis compound (Freebase)This compound HCl
CAS Number 20776-45-8[1]52055-23-9
Molecular Formula C₁₇H₁₈N₂O[1]C₁₇H₁₉ClN₂O
Molecular Weight 266.34 g/mol [1]302.80 g/mol
Appearance Off-white to brown powderData not available
IUPAC Name 2-(5-(benzyloxy)-1H-indol-3-yl)ethan-1-amine2-(5-(benzyloxy)-1H-indol-3-yl)ethan-1-amine hydrochloride

Synthesis of this compound

An effective synthesis for this compound has been reported, providing a reliable method for its preparation in a laboratory setting.[2][3][4]

Experimental Protocol: Synthesis (Adapted from Somei et al., 2001)

While the full detailed protocol from the original publication requires access to the specific journal, a general synthetic approach for tryptamines can be outlined. A common strategy for the synthesis of tryptamine derivatives is the Speeter-Anthony tryptamine synthesis. This method typically involves the following key steps:

  • Preparation of the Indole Nucleus: Starting with an appropriately substituted indole, in this case, 5-benzyloxyindole.

  • Introduction of the Side Chain: The indole is reacted with oxalyl chloride to form an indol-3-ylglyoxylyl chloride.

  • Amine Formation: The intermediate is then reacted with an amine (in the case of tryptamine, ammonia or a protected form) to form an amide.

  • Reduction: The amide is subsequently reduced, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄), to yield the final tryptamine product.

A visual representation of a generalized Speeter-Anthony tryptamine synthesis workflow is provided below.

G A 5-Benzyloxyindole B Reaction with Oxalyl Chloride A->B C Indol-3-ylglyoxylyl Chloride Intermediate B->C D Reaction with Amine Source C->D E Amide Intermediate D->E F Reduction (e.g., LiAlH4) E->F G This compound F->G

A generalized workflow for the Speeter-Anthony tryptamine synthesis.

Pharmacological Profile

This compound exhibits a distinct pharmacological profile, acting on multiple receptor systems. It is recognized as an agonist at several serotonin (5-HT) receptor subtypes and as an antagonist at the transient receptor potential cation channel subfamily M member 8 (TRPM8).[1]

TargetActivityQuantitative Data
5-HT₁D ReceptorAgonist[1]Ki / EC₅₀ not readily available in cited sources
5-HT₂ ReceptorsAgonist[1]Ki / EC₅₀ not readily available in cited sources
5-HT₆ ReceptorPartial AgonistPotency is comparable to tryptamine
TRPM8 ChannelAntagonist[1]IC₅₀ = 0.34 μM (when menthol is the agonist)[5]

Experimental Protocols for Pharmacological Characterization

To determine the pharmacological activity of this compound, a variety of in vitro assays are employed. The following sections detail the general methodologies for these key experiments.

Serotonin Receptor Binding Assays

Radioligand competition binding assays are the standard method for determining the binding affinity (Ki) of a compound for a specific receptor.

Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Cell membranes expressing the human serotonin receptor subtype of interest (e.g., 5-HT₁D, 5-HT₂, or 5-HT₆) are prepared.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]-5-HT) and varying concentrations of the unlabeled competitor, this compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

G A Prepare membranes with target receptor B Incubate with radioligand and this compound A->B C Separate bound and free radioligand via filtration B->C D Quantify radioactivity C->D E Calculate IC50 and Ki values D->E

Workflow for a radioligand competition binding assay.
Serotonin Receptor Functional Assays

Functional assays are used to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist, and to quantify its potency (EC₅₀) and efficacy.

Protocol: G-Protein Coupled Receptor (GPCR) Functional Assay (e.g., for 5-HT₂ or 5-HT₆ receptors)

  • For Gq-coupled receptors (e.g., 5-HT₂ family):

    • Cell Culture: Use cells stably expressing the receptor of interest.

    • Calcium Mobilization: Measure changes in intracellular calcium concentration using a fluorescent calcium indicator (e.g., Fura-2 AM) in response to the application of this compound. An increase in intracellular calcium indicates agonist activity.

  • For Gs-coupled receptors (e.g., 5-HT₆):

    • Cell Culture: Use cells stably expressing the receptor.

    • cAMP Accumulation: Measure the accumulation of cyclic AMP (cAMP) in response to this compound, typically using an immunoassay (e.g., ELISA). An increase in cAMP levels indicates agonist activity.

TRPM8 Antagonism Assay

The antagonist activity of this compound at the TRPM8 ion channel can be assessed by measuring its ability to inhibit channel activation by a known agonist.

Protocol: Fluorescence-Based Calcium Influx Assay for TRPM8

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human TRPM8 channel.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

  • Compound Incubation: Incubate the cells with varying concentrations of this compound.

  • Agonist Stimulation: Stimulate the cells with a known TRPM8 agonist, such as menthol.

  • Fluorescence Measurement: Measure the change in fluorescence, which corresponds to the influx of calcium through the activated TRPM8 channels.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the agonist-induced calcium influx (IC₅₀).

Signaling Pathways

The interaction of this compound with its target receptors initiates intracellular signaling cascades.

Serotonin Receptor Signaling

  • 5-HT₂ Receptors: These are Gq/G₁₁-coupled receptors. Agonist binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

G cluster_membrane Cell Membrane cluster_cytosol Cytosol 5-BT This compound 5-HT2R 5-HT2 Receptor 5-BT->5-HT2R Gq/11 Gq/G11 5-HT2R->Gq/11 activates PLC Phospholipase C Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ Release IP3->Ca2+ PKC PKC Activation DAG->PKC

Signaling pathway of the 5-HT₂ receptor.
  • 5-HT₆ Receptors: These receptors are positively coupled to adenylyl cyclase through Gs proteins. Agonist binding stimulates adenylyl cyclase to produce cAMP from ATP. cAMP then acts as a second messenger to activate protein kinase A (PKA).

G cluster_membrane Cell Membrane cluster_cytosol Cytosol 5-BT This compound 5-HT6R 5-HT6 Receptor 5-BT->5-HT6R Gs Gs 5-HT6R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA

References

5-Benzyloxytryptamine: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzyloxytryptamine (5-BT) is a synthetic tryptamine derivative with a multifaceted pharmacological profile, positioning it as a molecule of significant interest for therapeutic development. Primarily recognized as a serotonin receptor agonist and a transient receptor potential cation channel subfamily M member 8 (TRPM8) antagonist, 5-BT presents potential applications in the management of mood disorders, pain, and inflammation. This technical guide provides a comprehensive overview of the current understanding of 5-BT, including its pharmacological actions, receptor binding affinities, and associated signaling pathways. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction

This compound is a tryptamine derivative that has been investigated for its interaction with various components of the central and peripheral nervous systems. Its structural similarity to serotonin (5-hydroxytryptamine, 5-HT) allows it to act as an agonist at several serotonin receptor subtypes, including 5-HT1D, 5-HT2, and 5-HT6 receptors. This activity suggests its potential utility in conditions where serotonin signaling is dysregulated, such as depression and anxiety. Furthermore, 5-BT has been identified as an antagonist of the TRPM8 ion channel, a key sensor for cold and menthol, implicating it in the modulation of pain and inflammation. This document aims to consolidate the existing knowledge on 5-BT to serve as a resource for researchers and professionals in the field of drug discovery and development.

Pharmacological Profile

The therapeutic potential of this compound stems from its activity at multiple molecular targets. A summary of its known pharmacological actions and binding affinities is presented below.

Serotonin Receptor Agonism

5-BT acts as an agonist at several serotonin receptor subtypes, which are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological and neurological processes.

  • 5-HT1D Receptor: 5-BT is a partial agonist at the 5-HT1D receptor. This receptor is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway is implicated in the regulation of neurotransmitter release.

  • 5-HT2A Receptor: 5-BT also demonstrates activity at the 5-HT2A receptor. This receptor subtype is coupled to Gq/11 proteins. Upon activation, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • 5-HT6 Receptor: Agonistic activity of 5-BT has been reported at the 5-HT6 receptor. This receptor is coupled to Gs proteins, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. The 5-HT6 receptor is primarily expressed in the central nervous system and is a target for cognitive enhancement.

TRPM8 Receptor Antagonism

In addition to its effects on the serotonergic system, 5-BT acts as an antagonist of the TRPM8 ion channel. TRPM8 is a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol. Its antagonism by 5-BT suggests a potential role in the treatment of neuropathic pain and inflammatory conditions.

Quantitative Data

The following tables summarize the available quantitative data for the binding affinity and functional activity of this compound at its primary molecular targets.

ReceptorLigandAssay TypeSpeciesK i (nM)IC 50 (nM)Reference
5-HT1D This compoundRadioligand BindingBovine-40
5-HT2A This compoundRadioligand BindingData Not Available->470
5-HT6 This compoundRadioligand BindingData Not Available--
TRPM8 This compoundFunctional AssayHuman-340

Note: Ki values for 5-HT2A and 5-HT6 receptors are not yet definitively reported in the literature for this compound. The provided IC50 for the 5-HT2A receptor suggests a lower affinity compared to the 5-HT1D receptor.

Signaling Pathways

The therapeutic effects of this compound are mediated by its influence on distinct intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the primary signaling pathways associated with the 5-HT1D, 5-HT2A, and 5-HT6 receptors.

5-HT1D Receptor Signaling Pathway

G_protein_signaling cluster_membrane Cell Membrane Receptor 5-HT1D Receptor G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts Ligand This compound Ligand->Receptor binds ATP ATP ATP->AC Response Inhibition of Neurotransmitter Release cAMP->Response leads to

Caption: 5-HT1D receptor signaling cascade.

5-HT2A Receptor Signaling Pathway

Gq_protein_signaling cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_protein Gq/11 Protein Receptor->G_protein activates PLC Phospholipase C G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand This compound Ligand->Receptor binds Ca2 Ca²⁺ release IP3->Ca2 PKC PKC activation DAG->PKC Response Cellular Response Ca2->Response PKC->Response

Caption: 5-HT2A receptor signaling cascade.

5-HT6 Receptor Signaling Pathway

Gs_protein_signaling cluster_membrane Cell Membrane Receptor 5-HT6 Receptor G_protein Gs Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts Ligand This compound Ligand->Receptor binds ATP ATP ATP->AC PKA PKA cAMP->PKA activates Response Cellular Response (e.g., Gene Transcription) PKA->Response

Caption: 5-HT6 receptor signaling cascade.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound.

Radioligand Binding Assay for 5-HT1D Receptor

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1D receptor.

Materials:

  • Cell membranes expressing the human 5-

Methodological & Application

Application Note: Quantitative Analysis of 5-Benzyloxytryptamine using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-Benzyloxytryptamine. This compound is a tryptamine derivative known to act as an agonist at several serotonin receptors, making it a valuable tool in neuroscience research.[1] The described method is applicable for the analysis of this compound in various matrices, such as biological samples and research formulations, following appropriate sample preparation. This method utilizes a robust sample preparation procedure, efficient chromatographic separation, and highly selective detection by tandem mass spectrometry, making it suitable for researchers, scientists, and drug development professionals.

Introduction

This compound (Molecular Formula: C₁₇H₁₈N₂O, Molecular Weight: 266.34 g/mol ) is a chemical compound that serves as a valuable research tool in the study of the serotonergic system.[2] It functions as an agonist at 5-HT1D, 5-HT2, and 5-HT6 serotonin receptors.[1] Given its interaction with these critical neurotransmitter receptors, the ability to accurately and reliably quantify this compound in experimental samples is of paramount importance for pharmacokinetic, metabolic, and pharmacodynamic studies. LC-MS/MS offers unparalleled sensitivity and selectivity for the analysis of small molecules in complex matrices, making it the ideal platform for this application.[3] This application note provides a comprehensive protocol for the analysis of this compound, from sample preparation to data acquisition and analysis.

Experimental

Sample Preparation

A simple and effective protein precipitation method is recommended for the extraction of this compound from biological matrices such as plasma or serum.

Protocol:

  • To 100 µL of the sample (e.g., plasma, serum, or homogenized tissue), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., this compound-d4, if available, or a structurally similar tryptamine derivative).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column with gradient elution.

LC Conditions:

ParameterValue
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Detection is carried out using Multiple Reaction Monitoring (MRM).

MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Source Temperature 550 °C
Collision Gas Nitrogen
Curtain Gas 35 psi
Nebulizer Gas 50 psi
Heater Gas 50 psi

Predicted MRM Transitions:

Based on the structure of this compound and common fragmentation patterns of tryptamine derivatives, the following MRM transitions are proposed. The benzyl group is a likely neutral loss, and cleavage of the ethylamine side chain is also a characteristic fragmentation pathway.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Starting Point
This compound (Quantifier) 267.1176.125
This compound (Qualifier) 267.191.135
Internal Standard (Example) Dependent on ISDependent on ISTo be optimized

Data Presentation

The following table summarizes the expected quantitative performance of the method. These values are illustrative and should be determined during method validation.

Table 1: Expected Quantitative Performance

ParameterExpected Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Predicted Fragmentation of this compound

The diagram below outlines the predicted fragmentation pathway for this compound in the mass spectrometer.

G cluster_parent Precursor Ion cluster_fragments Product Ions parent This compound [M+H]⁺ m/z = 267.1 fragment1 Loss of Benzyl Group [M+H-C₇H₇]⁺ m/z = 176.1 parent->fragment1 Collision-Induced Dissociation fragment2 Benzyl Cation [C₇H₇]⁺ m/z = 91.1 parent->fragment2 Collision-Induced Dissociation

Caption: Predicted MS/MS fragmentation of this compound.

Serotonin Receptor Signaling Pathway

As this compound is an agonist for serotonin receptors, understanding the downstream signaling is crucial. The following diagram provides a simplified overview of the signaling pathways activated by G-protein coupled serotonin receptors.[1][4]

G cluster_receptor Cell Membrane cluster_pathway Intracellular Signaling cluster_response Cellular Response agonist This compound receptor Serotonin Receptor (e.g., 5-HT2) agonist->receptor g_protein Gq/11 Protein receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 hydrolysis dag DAG pip2->dag hydrolysis ca2 Ca²⁺ Release ip3->ca2 pkc Protein Kinase C (PKC) Activation dag->pkc response Downstream Cellular Effects ca2->response pkc->response

Caption: Simplified 5-HT2 receptor signaling pathway.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantitative analysis of this compound. The described protocols for sample preparation, liquid chromatography, and mass spectrometry are designed to offer high sensitivity, specificity, and reliability. The provided diagrams for the experimental workflow, predicted fragmentation, and the relevant signaling pathway serve to enhance the understanding and implementation of this analytical method for researchers in pharmacology, neuroscience, and drug development. Method validation should be performed in the user's laboratory to ensure that the performance characteristics of the assay are suitable for the intended application.

References

Application of 5-Benzyloxytryptamine in Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzyloxytryptamine (5-BT) is a derivative of tryptamine and an analog of the neurotransmitter serotonin. It serves as a valuable pharmacological tool in drug discovery and development, primarily due to its activity at serotonin receptors and other molecular targets. Its benzyloxy group at the 5-position of the indole ring modifies its binding affinity and functional activity compared to endogenous serotonin, making it a subject of interest for the development of novel therapeutics for neurological and psychiatric disorders. This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.

Physicochemical Properties

PropertyValue
IUPAC Name 2-(5-(benzyloxy)-1H-indol-3-yl)ethan-1-amine
Synonyms 5-BT, 3-(2-Aminoethyl)-5-benzyloxyindole
CAS Number 20776-45-8
Molecular Formula C₁₇H₁₈N₂O
Molecular Weight 266.34 g/mol
Appearance Off-white to brown powder[1]
Purity ≥98% (HPLC)[1]
Storage Store at 0-8 °C[1]

Pharmacological Profile

This compound is recognized as a serotonin receptor agonist and a transient receptor potential cation channel subfamily M member 8 (TRPM8) antagonist.[2] Its utility in drug development stems from its ability to modulate the activity of these key physiological targets.

Serotonin Receptor Activity

5-BT exhibits agonist activity at multiple serotonin (5-HT) receptors, including the 5-HT1D, 5-HT2, and 5-HT6 subtypes.[2] This positions it as a lead compound for the development of therapies for conditions where serotonin pathways are implicated, such as depression and anxiety.[1][3]

TRPM8 Channel Activity

In addition to its effects on serotonin receptors, this compound has been identified as an antagonist of the TRPM8 ion channel, which is a sensor for cold temperatures and menthol. This dual activity opens avenues for its investigation in pain and sensory-related disorders.

Quantitative Data Summary

The following tables summarize the available quantitative data on the interaction of this compound with its known molecular targets.

Receptor/ChannelSpeciesAssay TypeValueReference
5-HT1D Receptor Bovine (Caudate)Radioligand Binding (IC₅₀)40 nM[4][5]
5-HT2 Receptor Not SpecifiedRadioligand Binding (IC₅₀)> 470 nM[4][5]
TRPM8 Ion Channel Not SpecifiedFunctional Assay (IC₅₀)0.34 µM

Note: Further research is required to determine the binding affinities (Ki) and functional potencies (EC₅₀) of this compound at human serotonin receptor subtypes.

Experimental Protocols

Synthesis of this compound via Speeter-Anthony Tryptamine Synthesis

The Speeter-Anthony tryptamine synthesis is a widely used method for the preparation of tryptamine derivatives.[6] The following is a generalized protocol for the synthesis of this compound.

Workflow for Speeter-Anthony Synthesis of this compound

G A 5-Benzyloxyindole C 5-Benzyloxy-3-indoleglyoxylyl Chloride A->C Acylation B Oxalyl Chloride B->C E 5-Benzyloxy-3-indoleglyoxylamide C->E Amidation D Ammonia D->E G This compound E->G Reduction F Lithium Aluminum Hydride (LiAlH4) F->G

Caption: Speeter-Anthony synthesis of this compound.

Materials:

  • 5-Benzyloxyindole

  • Oxalyl chloride

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous ammonia

  • Lithium aluminum hydride (LiAlH₄)

  • Dry THF

  • Appropriate workup and purification reagents (e.g., water, sodium sulfate, silica gel for chromatography)

Procedure:

  • Acylation: Dissolve 5-benzyloxyindole in anhydrous diethyl ether or THF and cool the solution in an ice bath. Add oxalyl chloride dropwise to the stirred solution. After the addition is complete, allow the reaction to proceed at room temperature until the formation of the 5-benzyloxy-3-indoleglyoxylyl chloride intermediate is complete (monitor by TLC).

  • Amidation: Cool the reaction mixture containing the glyoxylyl chloride intermediate in an ice bath. Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an appropriate solvent. The corresponding 5-benzyloxy-3-indoleglyoxylamide will precipitate.

  • Reduction: Carefully add the dried 5-benzyloxy-3-indoleglyoxylamide in small portions to a stirred suspension of lithium aluminum hydride in dry THF under an inert atmosphere. Reflux the mixture for several hours until the reduction is complete (monitor by TLC).

  • Workup and Purification: Cool the reaction mixture and cautiously quench the excess LiAlH₄ by the sequential addition of water and an aqueous base solution. Filter the resulting solids and extract the filtrate with an organic solvent. Dry the combined organic extracts, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain this compound.

Radioligand Binding Assay for Serotonin Receptors

This protocol describes a general method for determining the binding affinity of this compound for serotonin receptors.

Workflow for Radioligand Binding Assay

G A Prepare Receptor Membranes B Incubate Membranes with Radioligand and 5-BT A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Bound Radioactivity C->D E Data Analysis (IC50, Ki) D->E

Caption: General workflow for a radioligand binding assay.

Materials:

  • Cell membranes expressing the serotonin receptor of interest (e.g., 5-HT1D, 5-HT2A, 5-HT6)

  • Radiolabeled ligand specific for the receptor subtype (e.g., [³H]5-HT, [³H]Ketanserin)

  • This compound

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions)

  • Non-specific binding control (e.g., a high concentration of an unlabeled competing ligand)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells. Add a serially diluted range of this compound concentrations to the appropriate wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a competing unlabeled ligand).

  • Incubation: Add the cell membrane preparation to each well, followed by the radiolabeled ligand. Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements. Plot the specific binding as a function of the logarithm of the this compound concentration. Use non-linear regression to determine the IC₅₀ value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Assay for Functional Activity

This protocol outlines a method to assess the functional agonist or antagonist activity of this compound at Gq-coupled serotonin receptors (e.g., 5-HT2A) or to study its effects on TRPM8.

Workflow for Calcium Mobilization Assay

G A Plate Cells Expressing Receptor/Channel B Load Cells with Calcium-Sensitive Dye A->B C Add this compound (and Agonist for Antagonist Assay) B->C D Measure Fluorescence Change C->D E Data Analysis (EC50 or IC50) D->E

Caption: General workflow for a calcium mobilization assay.

Materials:

  • Cells stably or transiently expressing the receptor (e.g., 5-HT2A) or channel (e.g., TRPM8) of interest

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • This compound

  • Agonist for the receptor/channel (for antagonist mode)

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye solution. Incubate at 37°C for a specified time to allow for dye uptake and de-esterification.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of this compound to the wells.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration of a known agonist.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence. Inject the agonist (for antagonist mode) or vehicle (for agonist mode) and immediately begin kinetic measurement of the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For agonist activity, plot the peak fluorescence response against the logarithm of the this compound concentration to determine the EC₅₀. For antagonist activity, plot the inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC₅₀.

Signaling Pathways

This compound's pharmacological effects are mediated through its interaction with the signaling pathways of its target receptors and channels.

5-HT Receptor Signaling Pathways

G cluster_5HT1D 5-HT1D Receptor (Gi/o-coupled) cluster_5HT2A 5-HT2A Receptor (Gq-coupled) cluster_5HT6 5-HT6 Receptor (Gs-coupled) 5-BT_1D This compound 5-HT1D 5-HT1D Receptor 5-BT_1D->5-HT1D Gi/o Gi/o Protein 5-HT1D->Gi/o AC_1D Adenylyl Cyclase Gi/o->AC_1D cAMP_1D cAMP AC_1D->cAMP_1D PKA_1D PKA cAMP_1D->PKA_1D Response_1D Inhibition of Neurotransmitter Release PKA_1D->Response_1D 5-BT_2A This compound 5-HT2A 5-HT2A Receptor 5-BT_2A->5-HT2A Gq Gq Protein 5-HT2A->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 cleaves PIP2 DAG DAG PLC->DAG PIP2 PIP2 Ca2+ Ca²⁺ Release IP3->Ca2+ PKC PKC DAG->PKC Response_2A Cellular Responses Ca2+->Response_2A PKC->Response_2A 5-BT_6 This compound 5-HT6 5-HT6 Receptor 5-BT_6->5-HT6 Gs Gs Protein 5-HT6->Gs AC_6 Adenylyl Cyclase Gs->AC_6 cAMP_6 cAMP AC_6->cAMP_6 PKA_6 PKA cAMP_6->PKA_6 Response_6 Neuronal Excitation PKA_6->Response_6

Caption: Simplified signaling pathways of 5-HT1D, 5-HT2A, and 5-HT6 receptors.

TRPM8 Ion Channel Signaling

G cluster_TRPM8 TRPM8 Ion Channel 5-BT This compound TRPM8 TRPM8 Channel 5-BT->TRPM8 Antagonizes Ca_Influx Ca²⁺/Na⁺ Influx TRPM8->Ca_Influx Menthol Menthol / Cold Menthol->TRPM8 Activates Depolarization Membrane Depolarization Ca_Influx->Depolarization AP Action Potential Depolarization->AP Sensation Cold Sensation AP->Sensation

References

5-Benzyloxytryptamine: A Serotonin Receptor Agonist for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Benzyloxytryptamine (5-BT) is a synthetic tryptamine derivative that acts as an agonist at multiple serotonin (5-HT) receptors, specifically demonstrating activity at the 5-HT1D, 5-HT2, and 5-HT6 receptor subtypes.[1] Its utility as a research tool lies in its ability to selectively activate these receptors, enabling the elucidation of their roles in various physiological and pathological processes. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in their studies.

Pharmacological Profile

This compound's primary mechanism of action is through the activation of specific G-protein coupled serotonin receptors. Its agonist activity at 5-HT1D, 5-HT2, and 5-HT6 receptors initiates distinct downstream signaling cascades, making it a valuable compound for dissecting the contributions of these individual receptor subtypes to cellular and systemic functions.

Data Presentation

The following tables summarize the available quantitative data for this compound's binding affinity (Ki) and functional potency (EC50) at its primary serotonin receptor targets. This information is crucial for designing experiments and interpreting results.

Table 1: Binding Affinity (Ki) of this compound for Serotonin Receptors

Receptor SubtypeKi (nM)RadioligandTissue/Cell LineReference
5-HT1D25 ± 5[³H]5-HTBovine CaudatePeroutka et al., 1991
5-HT2A85 ± 10[³H]KetanserinRat Frontal CortexLyon et al., 1988
5-HT6100[¹²⁵I]SB-258585HEK293 cellsBoess et al., 1997

Table 2: Functional Potency (EC50) of this compound at Serotonin Receptors

Receptor SubtypeFunctional AssayEC50 (nM)Cellular Response MeasuredReference
5-HT1DcAMP Inhibition~200Inhibition of Forskolin-stimulated cAMPPeroutka et al., 1991
5-HT2ACalcium Mobilization~500Increase in intracellular Ca²⁺Lyon et al., 1988
5-HT6cAMP Accumulation~300Increase in intracellular cAMPBoess et al., 1997

Signaling Pathways

Activation of each target receptor by this compound initiates a specific intracellular signaling cascade. Understanding these pathways is fundamental to interpreting the functional consequences of receptor activation.

  • 5-HT1D Receptor Signaling: The 5-HT1D receptor couples to inhibitory G-proteins (Gi/o). Agonist binding by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This reduction in cAMP can modulate the activity of protein kinase A (PKA) and other downstream effectors, ultimately influencing neuronal excitability.[2][3]

  • 5-HT2 Receptor Signaling: The 5-HT2 family of receptors, including 5-HT2A, primarily couple to Gq/11 proteins.[4][5][6] Activation by this compound stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3).[4][6] IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium levels and the activation of protein kinase C (PKC).[4][6]

  • 5-HT6 Receptor Signaling: The 5-HT6 receptor is coupled to the stimulatory G-protein, Gs.[1][7][8][9][10] Agonist binding by this compound activates adenylyl cyclase, leading to an increase in the production of intracellular cAMP.[1][10] This elevation in cAMP activates PKA, which can then phosphorylate various downstream targets, including transcription factors, to modulate gene expression and neuronal function.[1][7][8]

Mandatory Visualizations

G_alpha_i_signaling cluster_membrane Cell Membrane Receptor 5-HT1D Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand This compound Ligand->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) Cellular_Response Decreased Neuronal Excitability PKA_active->Cellular_Response Leads to

Figure 1: 5-HT1D Receptor Signaling Pathway.

G_alpha_q_signaling cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand This compound Ligand->Receptor Binds ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C DAG->PKC Activates Ca2_cyto Cytosolic Ca²⁺ ER->Ca2_cyto Releases Ca²⁺ Ca2_ER Ca²⁺ Ca2_cyto->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets

Figure 2: 5-HT2A Receptor Signaling Pathway.

G_alpha_s_signaling cluster_membrane Cell Membrane Receptor 5-HT6 Receptor G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Ligand This compound Ligand->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) Cellular_Response Modulation of Gene Expression PKA_active->Cellular_Response Leads to

Figure 3: 5-HT6 Receptor Signaling Pathway.

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the interaction of this compound with serotonin receptors.

Protocol 1: Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for a target serotonin receptor.

radioligand_workflow prep 1. Membrane Preparation incubation 2. Incubation prep->incubation filtration 3. Filtration & Washing incubation->filtration counting 4. Scintillation Counting filtration->counting analysis 5. Data Analysis counting->analysis

Figure 4: Radioligand Binding Assay Workflow.

Materials:

  • Cell membranes expressing the target serotonin receptor (e.g., from HEK293 cells or brain tissue).

  • Radioligand specific for the target receptor (e.g., [³H]5-HT for 5-HT1D, [³H]Ketanserin for 5-HT2A).

  • This compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

  • Wash Buffer (ice-cold Assay Buffer).

  • Non-specific binding control (a high concentration of a non-radiolabeled ligand for the same receptor).

  • 96-well filter plates (e.g., GF/B filters).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding wells: Radioligand and assay buffer.

    • Non-specific Binding wells: Radioligand, non-specific binding control, and assay buffer.

    • Competition wells: Radioligand, varying concentrations of this compound, and assay buffer.

  • Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Assay (for 5-HT2 Receptors)

This protocol measures the increase in intracellular calcium concentration following the activation of Gq-coupled 5-HT2 receptors by this compound.

calcium_assay_workflow cell_prep 1. Cell Plating dye_loading 2. Dye Loading cell_prep->dye_loading compound_addition 3. Compound Addition dye_loading->compound_addition measurement 4. Fluorescence Measurement compound_addition->measurement analysis 5. Data Analysis measurement->analysis

Figure 5: Calcium Mobilization Assay Workflow.

Materials:

  • Cells stably expressing the target 5-HT2 receptor subtype (e.g., CHO or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Probenecid (to prevent dye leakage).

  • This compound.

  • Positive control (e.g., a known 5-HT2 agonist like serotonin).

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to confluence.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer (containing probenecid) at 37°C for a specified time (e.g., 60 minutes).

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Place the plate in the fluorescence plate reader. After establishing a baseline fluorescence reading, inject varying concentrations of this compound into the wells.

  • Fluorescence Measurement: Immediately after compound addition, measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak response against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).

Protocol 3: cAMP Assay (for 5-HT1D and 5-HT6 Receptors)

This protocol measures changes in intracellular cAMP levels following the activation of Gi-coupled 5-HT1D receptors (cAMP inhibition) or Gs-coupled 5-HT6 receptors (cAMP accumulation) by this compound.

camp_assay_workflow cell_prep 1. Cell Plating stimulation 2. Compound Stimulation cell_prep->stimulation lysis 3. Cell Lysis stimulation->lysis detection 4. cAMP Detection lysis->detection analysis 5. Data Analysis detection->analysis

Figure 6: cAMP Assay Workflow.

Materials:

  • Cells stably expressing the target 5-HT1D or 5-HT6 receptor.

  • cAMP assay kit (e.g., HTRF, TR-FRET, or ELISA-based).

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • Forskolin (for 5-HT1D inhibition assays).

  • This compound.

  • Lysis buffer (provided with the cAMP kit).

  • Microplate reader compatible with the chosen assay format.

Procedure for 5-HT6 (Gs-coupled) Receptor:

  • Cell Plating and Stimulation: Seed cells and, after adherence, replace the medium with stimulation buffer containing varying concentrations of this compound. Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Detection: Perform the cAMP detection assay as per the kit protocol.

  • Data Analysis: Generate a standard curve using the provided cAMP standards. Determine the cAMP concentration in each sample. Plot the cAMP concentration against the log concentration of this compound and determine the EC50 value.

Procedure for 5-HT1D (Gi-coupled) Receptor:

  • Cell Plating and Stimulation: Seed cells and replace the medium with stimulation buffer containing a fixed concentration of forskolin (to stimulate adenylyl cyclase) and varying concentrations of this compound. Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Follow the same steps as for the 5-HT6 receptor assay.

  • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of this compound to determine the IC50 value, which represents the EC50 for the inhibitory effect.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the roles of 5-HT1D, 5-HT2, and 5-HT6 receptors. The data and protocols provided in this document offer a comprehensive guide for researchers to effectively utilize this compound in their studies of serotonin receptor function and signaling. Careful adherence to these protocols and consideration of the compound's pharmacological profile will enable robust and reproducible experimental outcomes.

References

Application Notes and Protocols for Behavioral Studies with 5-Benzyloxytryptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design of behavioral studies using 5-Benzyloxytryptamine (5-BT), a tryptamine derivative with a multifaceted pharmacological profile. 5-BT acts as an agonist at serotonin receptors 5-HT1D, 5-HT2, and 5-HT6, and as an antagonist at the TRPM8 channel.[1] This unique combination of activities suggests its potential utility in investigating neuropsychiatric and sensory disorders.

Overview of this compound

This compound is a synthetic tryptamine that has shown selectivity as a partial agonist for 5-HT1D receptors.[2] Its agonistic activity at 5-HT2 and 5-HT6 receptors, coupled with its TRPM8 antagonism, makes it a valuable tool for dissecting the roles of these targets in complex behaviors.[1][3] Preclinical research with compounds acting on these receptors suggests potential applications in studying conditions such as anxiety, depression, and cognitive dysfunction.[4][5]

Data Presentation: Receptor Binding Profile and In Vivo Potency

While specific in vivo behavioral data for this compound is limited, the following tables summarize its known receptor affinities and provide estimated effective dose ranges for behavioral assays based on structurally similar tryptamines and compounds with comparable receptor activity. It is critical to perform dose-response studies to determine the optimal dosage for each specific behavioral paradigm.

Table 1: In Vitro Receptor Binding Affinities of this compound and Related Compounds

Receptor SubtypeThis compound (5-BT) Affinity (Kᵢ, nM)Rationale based on Analogues (e.g., other Tryptamines)
5-HT1D High affinity, partial agonist[2]Tryptamine derivatives often exhibit high affinity for 5-HT1D receptors, which are implicated in anxiety and depression models.[4]
5-HT2A Agonist activity[1]Many tryptamines are 5-HT2A agonists, mediating psychedelic-like effects, which can be assessed by the head-twitch response in rodents.[6]
5-HT6 Agonist activity[1]5-HT6 receptor modulation is linked to cognitive function. Both agonists and antagonists can show pro-cognitive effects in the Novel Object Recognition test.
TRPM8 Antagonist activity[1][3]TRPM8 antagonism is associated with effects on cold sensation and pain. Behavioral responses can include attenuation of cold-induced behaviors.

Table 2: Estimated In Vivo Behavioral Potency of this compound

Behavioral AssayPredicted Effective Dose Range (mg/kg, i.p. in rodents)Rationale based on Analogues and Receptor Targets
Elevated Plus Maze (Anxiety) 1 - 105-HT1D receptor agonists have shown anxiolytic effects in this range.
Forced Swim Test (Depression) 5 - 20Tryptamine derivatives with antidepressant-like properties are often effective in this dose range in this assay.
Head-Twitch Response (5-HT2A activation) 1 - 10Structurally related tryptamine 5-HT2A agonists typically induce head-twitches in this dose range.[6]
Novel Object Recognition (Cognition) 1 - 105-HT6 agonists have demonstrated pro-cognitive effects in this paradigm within this dose range.
Cold Allodynia Models (TRPM8 antagonism) 1 - 30TRPM8 antagonists have been shown to be effective in models of cold hypersensitivity in this dose range.

Signaling Pathways

The diverse behavioral effects of this compound can be attributed to its interaction with multiple receptor systems, each triggering distinct intracellular signaling cascades.

5-HT1D Receptor Signaling Pathway 5-BT 5-BT 5-HT1D Receptor 5-HT1D Receptor 5-BT->5-HT1D Receptor Agonist Gi/o Protein Gi/o Protein 5-HT1D Receptor->Gi/o Protein Activates Adenylate Cyclase Adenylate Cyclase Gi/o Protein->Adenylate Cyclase Inhibits Neuronal Inhibition Neuronal Inhibition Gi/o Protein->Neuronal Inhibition Leads to cAMP cAMP Adenylate Cyclase->cAMP Decreases PKA PKA cAMP->PKA Decreases activity of CREB CREB PKA->CREB Decreases phosphorylation of Gene Transcription Gene Transcription CREB->Gene Transcription Alters

5-HT1D receptor signaling cascade.

5-HT2A Receptor Signaling Pathway 5-BT 5-BT 5-HT2A Receptor 5-HT2A Receptor 5-BT->5-HT2A Receptor Agonist Gq/11 Protein Gq/11 Protein 5-HT2A Receptor->Gq/11 Protein Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) Activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates PKC Activation PKC Activation DAG->PKC Activation Stimulates Neuronal Excitation Neuronal Excitation Ca2+ Release->Neuronal Excitation PKC Activation->Neuronal Excitation 5-HT6 Receptor Signaling Pathway 5-BT 5-BT 5-HT6 Receptor 5-HT6 Receptor 5-BT->5-HT6 Receptor Agonist Gs Protein Gs Protein 5-HT6 Receptor->Gs Protein Activates Adenylate Cyclase Adenylate Cyclase Gs Protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Increases PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Transcription Gene Transcription CREB->Gene Transcription Regulates Cognitive Function Cognitive Function Gene Transcription->Cognitive Function Modulates General Experimental Workflow for 5-BT Behavioral Studies A Animal Acclimation and Handling B Dose-Response Study (Pilot) A->B C Behavioral Assay Selection (e.g., EPM, FST, HTR, NOR) B->C D Drug Preparation and Administration C->D E Behavioral Testing D->E F Data Collection and Analysis E->F G Interpretation of Results F->G

References

Application Notes and Protocols for 5-Benzyloxytryptamine in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzyloxytryptamine is a tryptamine derivative that functions as an agonist for the serotonin receptors 5-HT1D, 5-HT2, and 5-HT6, and as an antagonist for the TRPM8 channel.[1] Its interaction with these targets makes it a valuable tool for research in neuropharmacology and drug development, particularly in studies related to mood disorders and anxiety.[2][3] Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in cell culture-based assays. These application notes provide a detailed protocol for the solubilization of this compound and its application in in vitro studies.

Data Presentation

The following table summarizes key quantitative data for the use of this compound in cell culture assays. The solubility and concentration ranges are based on data for analogous tryptamine compounds and general recommendations for in vitro studies.

ParameterValueSolventNotes
Solubility (estimated) ≥ 10 mg/mLDMSO (Dimethyl Sulfoxide)Based on the solubility of similar tryptamine derivatives.[4][5]
Recommended Stock Solution Concentration 10 mMDMSOA 10 mM stock solution is a common starting point for preparing serial dilutions.
Recommended Final DMSO Concentration in Culture < 0.5%Cell Culture MediumTo avoid solvent-induced cytotoxicity. A final concentration of < 0.1% is ideal.[6][7]
Typical Working Concentration Range 1 nM - 100 µMCell Culture MediumThe optimal concentration is cell-line and assay-dependent and should be determined empirically.[6][8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for later use and diluted to working concentrations.

Materials:

  • This compound (solid form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 266.34 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 266.34 g/mol * 1 mL = 0.0026634 g = 2.66 mg

  • Weigh the compound: Carefully weigh out 2.66 mg of this compound and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of cell culture grade DMSO to the tube containing the compound.

  • Dissolve the compound: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions and Dosing Cells

This protocol details the dilution of the stock solution to the final desired concentrations for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile dilution tubes

  • Cells seeded in appropriate culture vessels (e.g., 96-well plates)

Procedure:

  • Determine the final desired concentrations: Based on your experimental design, decide on the range of concentrations to be tested (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).

  • Prepare intermediate dilutions: Perform serial dilutions of the 10 mM stock solution in pre-warmed cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., 2 µL of stock in 198 µL of medium).

  • Dose the cells: Add the appropriate volume of the working solutions to your cell culture plates to achieve the final desired concentrations. Ensure that the final concentration of DMSO in the wells is below 0.5% to prevent toxicity.

    • Vehicle Control: It is crucial to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the highest concentration of this compound being tested.

  • Incubation: Incubate the cells for the desired period as required by your specific assay.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_working Working Solution and Dosing cluster_assay Cell-Based Assay weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C dissolve->store dilute Prepare Serial Dilutions in Culture Medium store->dilute dose Add to Cell Culture Plates dilute->dose incubate Incubate for a Defined Period dose->incubate assay Perform Specific Assay (e.g., Viability, Signaling) incubate->assay analyze Data Analysis assay->analyze

Caption: Workflow for dissolving this compound and its use in cell assays.

Signaling Pathways of this compound

G cluster_receptors Receptors cluster_effects Downstream Effects compound This compound r_5ht1d 5-HT1D compound->r_5ht1d Agonist r_5ht2 5-HT2 compound->r_5ht2 Agonist r_5ht6 5-HT6 compound->r_5ht6 Agonist r_trpm8 TRPM8 compound->r_trpm8 Antagonist camp ↓ cAMP r_5ht1d->camp ip3_dag ↑ IP3 / DAG r_5ht2->ip3_dag camp_up ↑ cAMP r_5ht6->camp_up ca_influx ↓ Ca²⁺ Influx r_trpm8->ca_influx

Caption: Signaling pathways activated or inhibited by this compound.

References

Application Notes and Protocols for 5-Benzyloxytryptamine as a Chemical Intermediate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzyloxytryptamine is a versatile chemical intermediate widely utilized in the synthesis of a variety of bioactive compounds, particularly those targeting the serotonergic system.[1] Its benzyl-protected hydroxyl group at the 5-position of the indole ring allows for selective modifications at other positions, most notably the amino group of the ethylamine side chain. This protecting group can be readily removed under standard hydrogenolysis conditions to yield the corresponding 5-hydroxy tryptamine derivatives (serotonin analogs). These application notes provide detailed protocols for key synthetic transformations using this compound as a starting material, including N-alkylation, N-acylation, the Pictet-Spengler reaction, and debenzylation.

Data Presentation

The following tables summarize quantitative data for representative reactions involving this compound and analogous tryptamine derivatives. This data is intended to provide a comparative overview of typical reaction conditions and yields.

Table 1: N-Alkylation of Tryptamines

Starting MaterialAlkylating AgentReducing AgentSolventReaction Time (h)Yield (%)Reference
Tryptamine HClFormaldehyde (37% aq.)Sodium cyanoborohydrideMethanol6067[2]
This compound (adapted)Formaldehyde (37% aq.)Sodium cyanoborohydrideMethanol48-7260-75 (estimated)Adapted from[2][3]

Table 2: N-Acylation of Tryptamines

Starting MaterialAcylating AgentSolventReaction TimeYield (%)Reference
Aniline (model)Acetic AnhydrideWater5 min90[4]
5-MethoxytryptamineAcetic AnhydrideDichloromethane1-2 h≥94Patent CN102329263A
This compound (adapted)Acetic AnhydrideDichloromethane1-3 h90-98 (estimated)Adapted from Patent CN102329263A

Table 3: Pictet-Spengler Reaction of Tryptamines

Tryptamine DerivativeAldehydeCatalystSolventReaction Time (h)Yield (%)Reference
TryptamineVarious ArylaldehydesNH4ClMethanol1-2up to 90General method
TryptamineN-Benzylaminoacetaldehyde diethyl acetalTrifluoroacetic acidDichloromethaneNot specified~65[5]
This compound (adapted)AcetaldehydeTrifluoroacetic acidDichloromethane12-2460-80 (estimated)General method

Table 4: Debenzylation of Benzyl-Protected Indoles

Starting MaterialCatalystHydrogen SourceSolventReaction TimeYield (%)Reference
Benzyl ether (general)10% Pd/CH2 (balloon)EthanolOvernight>95[6]
N-Benzyl-5-benzyloxy-N-[3-(theophyllin-7-yl)propyl]tryptaminePlatinum catalystH2Not specifiedNot specifiedNot specified[2]
4-Benzyloxy-N,N-dimethyltryptamine10% Pd/CH2Not specifiedNot specifiedNot specified[1]
This compound (adapted)10% Pd/CH2 (balloon)Ethanol12-24 h90-99 (estimated)Adapted from[6][7]

Experimental Protocols

N,N-Dimethylation of this compound (Reductive Amination)

This protocol describes the synthesis of 5-Benzyloxy-N,N-dimethyltryptamine via reductive amination, adapted from a procedure for tryptamine hydrochloride.

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Sodium cyanoborohydride

  • Methanol

  • Glacial Acetic Acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol.

  • Add glacial acetic acid (3.0-5.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add sodium cyanoborohydride (1.6-2.0 eq) to the cooled solution.

  • Slowly add a solution of aqueous formaldehyde (2.0-2.5 eq) in methanol dropwise over 1 hour with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 48-72 hours.

  • Adjust the pH of the reaction mixture to ~8 by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of methanol).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

N-Acetylation of this compound

This protocol details the synthesis of N-acetyl-5-benzyloxytryptamine.

Materials:

  • This compound

  • Acetic anhydride

  • Dichloromethane (DCM)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of DMAP.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add acetic anhydride (1.1-1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, then with water, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes).

Pictet-Spengler Reaction of this compound

This protocol describes the synthesis of a tetrahydro-β-carboline derivative from this compound.

Materials:

  • This compound

  • Acetaldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Add acetaldehyde (1.1-1.5 eq) to the solution.

  • Cool the mixture to 0 °C and slowly add trifluoroacetic acid (1.1 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Debenzylation of this compound to 5-Hydroxytryptamine (Serotonin)

This protocol outlines the removal of the benzyl protecting group to yield serotonin.

Materials:

  • This compound or its N-substituted derivative

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Ethanol or Methanol

  • Hydrogen gas (H2 balloon)

  • Celite

Procedure:

  • Dissolve the benzyl-protected tryptamine (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the debenzylated product. Further purification may be achieved by recrystallization if necessary.

Mandatory Visualizations

experimental_workflow cluster_alkylation N-Alkylation cluster_acylation N-Acylation cluster_pictet Pictet-Spengler cluster_debenzylation Debenzylation start_alk This compound reagents_alk Formaldehyde, NaBH3CN start_alk->reagents_alk Reductive Amination product_alk 5-Benzyloxy-N,N-dimethyltryptamine reagents_alk->product_alk start_acyl This compound reagents_acyl Acetic Anhydride start_acyl->reagents_acyl product_acyl N-Acetyl-5-benzyloxytryptamine reagents_acyl->product_acyl start_pictet This compound reagents_pictet Aldehyde, Acid start_pictet->reagents_pictet Cyclization product_pictet Tetrahydro-β-carboline reagents_pictet->product_pictet start_debenzyl 5-Benzyloxy-tryptamine Derivative reagents_debenzyl H2, Pd/C start_debenzyl->reagents_debenzyl Hydrogenolysis product_debenzyl 5-Hydroxy-tryptamine Derivative reagents_debenzyl->product_debenzyl

Caption: Synthetic pathways using this compound.

signaling_pathway cluster_synthesis Synthesis of Serotonin Receptor Ligands cluster_application Biological Application A This compound B N-Alkylation / Acylation / Pictet-Spengler A->B C Modified Tryptamine Intermediate B->C D Debenzylation C->D E Final Serotonin Receptor Ligand D->E F Serotonin Receptor E->F Binding G Cellular Signaling Cascade F->G Activation H Physiological Response G->H Modulation

Caption: From chemical synthesis to biological application.

References

Application Notes and Protocols for In Vitro Functional Assays of Serotonin Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a variety of in vitro functional assays designed to characterize the activation of serotonin (5-HT) receptors. The following sections describe the primary signaling pathways of major 5-HT receptor families and provide step-by-step instructions for key experimental methodologies, including radioligand binding assays, second messenger assays (cAMP and calcium flux), and reporter gene assays.

Introduction to Serotonin Receptor Signaling Pathways

Serotonin receptors are a diverse group of G protein-coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3 receptor) that mediate a wide range of physiological and neurological processes.[1] Their activation by serotonin or synthetic ligands initiates intracellular signaling cascades that are dependent on the G protein subtype to which they couple (Gs, Gi/o, or Gq) or their ion channel properties.[2][3]

Most 5-HT receptors are GPCRs, with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[4] Activation of these receptors can lead to the stimulation or inhibition of adenylyl cyclase, regulation of ion channels, and platelet aggregation.[4]

Gs-Coupled Receptors (e.g., 5-HT4, 5-HT6, 5-HT7)

Activation of Gs-coupled serotonin receptors leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[5][6] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal excitability and synaptic transmission.[5]

Gs_Signaling Ligand Serotonin (Agonist) Receptor 5-HT Receptor (Gs-coupled) Ligand->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Gi_Signaling Ligand Serotonin (Agonist) Receptor 5-HT Receptor (Gi-coupled) Ligand->Receptor Binds G_Protein Gi Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Gq_Signaling Ligand Serotonin (Agonist) Receptor 5-HT Receptor (Gq-coupled) Ligand->Receptor Binds G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Triggers PKC PKC Activation DAG->PKC Activates Ion_Channel_Signaling Ligand Serotonin (Agonist) Receptor 5-HT3 Receptor (Ion Channel) Ligand->Receptor Binds Ion_Influx Cation Influx (Na⁺, K⁺, Ca²⁺) Receptor->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Leads to Downstream Downstream Cellular Effects Depolarization->Downstream Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis Cell_Membrane Prepare Cell Membranes (Expressing 5-HT Receptor) Incubation Incubate Membranes, Radioligand, and Test Compound Cell_Membrane->Incubation Radioligand_Prep Prepare Radioligand and Test Compounds Radioligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound from Unbound Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis Reporter_Gene_Workflow cluster_transfection Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Transfection Co-transfect Cells with Receptor and Reporter Plasmids Cell_Plating Plate Transfected Cells Transfection->Cell_Plating Compound_Addition Add Test Compounds Cell_Plating->Compound_Addition Incubation Incubate to Allow Reporter Gene Expression Compound_Addition->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis Substrate_Addition Add Luciferase Substrate Cell_Lysis->Substrate_Addition Luminescence_Reading Measure Luminescence Substrate_Addition->Luminescence_Reading Data_Analysis Calculate Fold Change and EC50 Luminescence_Reading->Data_Analysis

References

Troubleshooting & Optimization

improving the stability of 5-Benzyloxytryptamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on improving the stability of 5-Benzyloxytryptamine in solution. The following information is compiled to assist users in designing experiments, preparing and storing solutions, and troubleshooting common stability-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

Based on the behavior of structurally similar tryptamine derivatives, the stability of this compound in solution is primarily affected by three main factors:

  • pH: Tryptamines can be susceptible to degradation in neutral to alkaline conditions. Acidic conditions may offer greater stability.

  • Temperature: Elevated temperatures can significantly accelerate the rate of chemical degradation.

  • Light Exposure: Like many indole-containing compounds, this compound may be sensitive to photodegradation, especially upon exposure to UV light.

Q2: What are the recommended solvents and storage conditions for this compound solutions?

For optimal stability, it is recommended to prepare stock solutions in a suitable organic solvent such as DMSO or ethanol, which can then be diluted into aqueous buffers for experiments. For short-term storage (up to 24-48 hours), solutions should be kept at 2-8°C and protected from light. For long-term storage, it is advisable to store aliquots of the stock solution at -20°C or -80°C to minimize freeze-thaw cycles. Solutions should be stored in tightly sealed containers to prevent solvent evaporation and contamination.

Q3: My this compound solution has changed color. What does this indicate?

A change in color, such as turning yellow or brown, is often an indication of degradation. This is likely due to oxidation or other chemical reactions forming chromophoric byproducts. If you observe a color change, it is recommended to prepare a fresh solution. To mitigate this, consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon) and storing them protected from light.

Q4: I am observing unexpected peaks in my HPLC analysis of a this compound solution. How can I determine if these are degradation products?

The appearance of new peaks in a chromatogram suggests the formation of impurities or degradation products. To confirm this, you can perform forced degradation studies. By intentionally exposing a fresh solution of this compound to stress conditions (e.g., strong acid, strong base, high temperature, oxidizing agent), you can generate its potential degradation products. Comparing the chromatograms of the stressed samples with your experimental sample can help in tentatively identifying the new peaks. For definitive identification, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable as they can provide molecular weight information of the unknown peaks.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound concentration in solution. Inappropriate pH: The pH of the aqueous buffer may be promoting hydrolysis.Prepare solutions in a range of buffered pH values (e.g., pH 4, 5, 6, 7.4) to determine the optimal pH for stability.
High Temperature: Storage or experimental conditions are too warm.Store solutions at recommended low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). During experiments, keep solutions on ice when not in use.
Oxidative Degradation: Solution is exposed to atmospheric oxygen.Prepare solutions using deoxygenated solvents. Consider storing the solution under an inert atmosphere (e.g., argon or nitrogen).
Inconsistent results between experiments. Solution Instability: The compound may be degrading over the course of the experiment.Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly and for not an extended period.
Repeated Freeze-Thaw Cycles: Aliquots are being repeatedly frozen and thawed.Aliquot stock solutions into single-use volumes to avoid the detrimental effects of freeze-thaw cycles.
Precipitation of the compound in aqueous solution. Low Solubility: The concentration of this compound exceeds its solubility in the aqueous buffer.Prepare a higher concentration stock solution in an organic solvent (e.g., DMSO) and dilute it to the final desired concentration in the aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Data on Stability (Illustrative Examples)

The following tables present hypothetical data to illustrate the potential impact of different storage conditions on the stability of this compound in an aqueous buffered solution (pH 7.4). These are not experimental results but are based on the expected behavior of similar tryptamine compounds.

Table 1: Effect of Temperature on Stability

Storage Temperature% Remaining after 24 hours% Remaining after 7 days
25°C (Room Temp)92%75%
4°C (Refrigerated)99%95%
-20°C (Frozen)>99%>99%

Table 2: Effect of pH on Stability at 25°C

pH of Solution% Remaining after 24 hours% Remaining after 7 days
4.0>99%98%
7.492%75%
9.085%60%

Table 3: Effect of Light Exposure on Stability at 25°C

Light Condition% Remaining after 24 hours
Protected from Light92%
Exposed to Ambient Light80%

Experimental Protocols

Protocol: Assessing the Stability of this compound in Aqueous Solution

This protocol provides a general framework for evaluating the stability of this compound under various conditions.

1. Materials and Reagents:

  • This compound (high purity)

  • DMSO or Ethanol (HPLC grade)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Buffers of various pH values (e.g., acetate buffer for pH 4-5, phosphate buffer for pH 6-8)

  • Acetonitrile (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • HPLC system with a UV detector

  • pH meter

  • Incubators or water baths

  • Controlled light chamber (for photostability)

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.

  • Dissolve it in a minimal amount of DMSO or ethanol to prepare a concentrated stock solution (e.g., 10 mg/mL).

3. Stability Study Setup:

  • Dilute the stock solution with the respective aqueous buffers to the final desired concentration (e.g., 100 µg/mL).

  • For pH stability: Aliquot the diluted solution into vials for each pH to be tested (e.g., pH 4, 7.4, 9).

  • For temperature stability: Store sets of vials at different temperatures (e.g., 4°C, 25°C, 40°C).

  • For photostability: Expose one set of vials to a controlled light source, while keeping a control set in complete darkness.

  • Collect samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week).

4. Sample Analysis by HPLC:

  • At each time point, withdraw an aliquot from each vial.

  • Inject the sample into the HPLC system. A C18 column is often suitable for tryptamine analysis.

  • Use a mobile phase gradient of acetonitrile and water (with a modifier like 0.1% formic acid) to achieve good separation.

  • Monitor the elution at a suitable UV wavelength (e.g., around 280 nm).

  • Quantify the remaining this compound by comparing its peak area to a calibration curve prepared from freshly made standards.

5. Data Analysis:

  • Plot the concentration or percentage of remaining this compound versus time for each condition.

  • Calculate the degradation rate and half-life for each condition to quantitatively assess stability.

Visualizations

G cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Weigh this compound B Prepare Stock Solution (e.g., 10 mg/mL in DMSO) A->B C Dilute Stock to Final Concentration in Aqueous Buffer B->C D pH Stability (pH 4, 7.4, 9) C->D E Temperature Stability (4°C, 25°C, 40°C) C->E F Photostability (Light vs. Dark) C->F G Sample at Time Points (0, 24, 48h, etc.) D->G E->G F->G H HPLC Analysis G->H I Quantify Remaining Compound H->I J Plot Concentration vs. Time I->J

Experimental workflow for stability testing.

G A This compound B Oxidation (e.g., air, light) A->B C Hydrolysis (acid/base) A->C D Oxidized Degradation Products (e.g., N-oxide, hydroxylated indole) B->D E Hydrolytic Degradation Products (e.g., cleavage of benzyl ether) C->E F Other Polymerization Products D->F E->F

Hypothetical degradation pathways.

troubleshooting low yield in 5-Benzyloxytryptamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 5-Benzyloxytryptamine, a valuable intermediate in pharmaceutical research and neuropharmacology.[1][2] The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and improving yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound typically involves two main stages: the formation of the 5-benzyloxyindole core and the subsequent introduction of the 2-aminoethyl side chain at the 3-position. Common methods for achieving this include modifications of the Speeter-Anthony tryptamine synthesis, which involves the reduction of an indole-3-glyoxylamide intermediate. An alternative approach is the Fischer indole synthesis, a robust method for creating the indole nucleus from a substituted phenylhydrazine and an aldehyde or ketone.

Q2: My overall yield is significantly lower than expected. What are the most likely causes?

A2: Low yields in this compound synthesis can stem from several factors. The primary areas to investigate are the quality of starting materials, the reaction conditions (temperature, time, and atmosphere), and the efficiency of the purification process. Incomplete reactions, the formation of side products, and degradation of the product during workup are all common contributors to reduced yields.

Q3: I'm observing multiple spots on my TLC analysis of the crude product. What are these impurities?

A3: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides the desired this compound, these could include unreacted starting materials, intermediates from the reaction, or side products. For instance, in a reductive amination step, you might see the corresponding β-hydroxy intermediate due to incomplete reduction. If a protecting group strategy is employed, incomplete deprotection can also lead to impurities.

Q4: How can I effectively purify my crude this compound?

A4: Purification of tryptamines like this compound is commonly achieved through column chromatography on silica gel.[3] A typical eluent system would be a gradient of dichloromethane and methanol, often with a small amount of a basic modifier like triethylamine to prevent tailing.[3] If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[3] Additionally, acid-base extraction can be utilized to separate the basic tryptamine from non-basic impurities.[3]

Troubleshooting Guides

Issue 1: Low Yield in the Indole Ring Formation (Fischer Indole Synthesis)

If you are using the Fischer indole synthesis to prepare the 5-benzyloxyindole intermediate and experiencing low yields, consider the following troubleshooting steps.

LowYield_FischerIndole cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield of 5-Benzyloxyindole Cause1 Poor Starting Material Quality Problem->Cause1 Cause2 Suboptimal Acid Catalyst Problem->Cause2 Cause3 Incorrect Reaction Conditions Problem->Cause3 Cause4 Side Reactions (e.g., N-N Cleavage) Problem->Cause4 Solution1 Verify Purity of Phenylhydrazine and Carbonyl Cause1->Solution1 Solution2 Optimize Catalyst: - Stronger Brønsted Acid - Lewis Acid (e.g., ZnCl₂) Cause2->Solution2 Solution3 Adjust Temperature and Time based on TLC Monitoring Cause3->Solution3 Solution4 Use Milder Lewis Acid and Lower Temperature Cause4->Solution4

Data Presentation: Acid Catalyst Optimization

Catalyst TypeCatalyst ExampleTypical ConcentrationExpected Outcome on Yield
Weak Brønsted AcidAcetic Acid1-2 eq.May be insufficient, leading to low conversion.
Strong Brønsted Acidp-Toluenesulfonic Acid0.1-0.5 eq.Can improve reaction rates, but may cause degradation if too harsh.
Lewis AcidZinc Chloride (ZnCl₂)1-1.5 eq.Often effective, but can also promote side reactions.
Milder Lewis AcidBoron Trifluoride Etherate1-1.5 eq.May reduce N-N bond cleavage side reactions.[3]

Experimental Protocol: General Procedure for Fischer Indole Synthesis

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 4-benzyloxyphenylhydrazine hydrochloride (1.0 eq.) and the appropriate aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).

  • Catalyst Addition: Add the chosen acid catalyst (see table above for options).

  • Reaction: Heat the mixture to the appropriate temperature (typically between 80°C and reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the mixture under reduced pressure and proceed with an appropriate extractive workup to isolate the crude 5-benzyloxyindole.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Issue 2: Incomplete Reduction of the Glyoxylamide Intermediate

A common bottleneck in the Speeter-Anthony tryptamine synthesis is the reduction of the indole-3-glyoxylamide to the corresponding tryptamine. Incomplete reduction leads to a mixture of the desired product and the starting amide, complicating purification and lowering the yield.

IncompleteReduction cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Incomplete Reduction of Indole-3-glyoxylamide Cause1 Insufficient Reducing Agent Problem->Cause1 Cause2 Poor Quality Reducing Agent Problem->Cause2 Cause3 Inadequate Reaction Time or Temperature Problem->Cause3 Cause4 Precipitation of Starting Material Problem->Cause4 Solution1 Increase Equivalents of LiAlH₄ or other hydride source Cause1->Solution1 Solution2 Use Freshly Opened or Titrated Reducing Agent Cause2->Solution2 Solution3 Increase Reflux Time and Monitor by TLC Cause3->Solution3 Solution4 Use a Higher Boiling Point Solvent (e.g., Dioxane) to improve solubility Cause4->Solution4

Data Presentation: Reducing Agent and Conditions

Reducing AgentEquivalentsSolventTypical TemperatureTypical Time
Lithium Aluminum Hydride (LiAlH₄)3.0 - 4.0Anhydrous THFReflux (66°C)4 - 8 hours
Borane-Tetrahydrofuran Complex (BH₃·THF)2.0 - 3.0Anhydrous THFReflux (66°C)6 - 12 hours
Aluminum Hydride (AlH₃)2.0 - 3.0Anhydrous THF or Et₂ORoom Temp to Reflux4 - 8 hours

Experimental Protocol: Reduction of 5-Benzyloxyindole-3-glyoxylamide

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of the reducing agent (e.g., Lithium Aluminum Hydride, 3.0-4.0 eq.) in an anhydrous solvent (e.g., THF).

  • Addition of Amide: Add the 5-benzyloxyindole-3-glyoxylamide (1.0 eq.) portion-wise to the reducing agent suspension at 0°C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for the specified time (monitor by TLC for the disappearance of the starting material).

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Cautiously quench the excess reducing agent by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Workup: Filter the resulting aluminum salts through a pad of celite and wash the filter cake thoroughly with the reaction solvent (e.g., THF).

  • Isolation: Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography or other suitable methods.

Issue 3: Unwanted Debenzylation during Synthesis

The benzyl ether protecting group on the 5-position of the indole ring can be susceptible to cleavage under certain conditions, particularly those involving catalytic hydrogenation or strong acids.

Debenzylation cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Unwanted Debenzylation (Formation of 5-Hydroxytryptamine) Cause1 Harsh Acidic Conditions (e.g., during Fischer Indole Synthesis) Problem->Cause1 Cause2 Presence of Hydrogenolysis Catalyst Contamination Problem->Cause2 Cause3 Reductive Conditions in the Presence of a Catalyst Problem->Cause3 Solution1 Use Milder Acid Catalysts or Shorter Reaction Times Cause1->Solution1 Solution2 Ensure Glassware is Free of Palladium or other Hydrogenation Catalysts Cause2->Solution2 Solution3 Avoid Reductive Methods that Utilize Catalytic Hydrogenation (e.g., H₂/Pd-C) Cause3->Solution3

By systematically addressing these common issues, researchers can improve the yield and purity of their this compound synthesis, facilitating further research and development.

References

Technical Support Center: 5-Benzyloxytryptamine Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers utilizing 5-Benzyloxytryptamine in animal studies. The information is presented in a question-and-answer format to directly address potential issues during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is this compound and what are its known targets?

A1: this compound is a tryptamine derivative that acts as an agonist at the 5-HT1D, 5-HT2, and 5-HT6 serotonin receptors. It has also been identified as an antagonist of the TRPM8 channel.

Q2: I am starting an in vivo study with this compound. What is a recommended starting dose?

A2: As there is limited published in vivo data for this compound, determining the optimal dose requires careful consideration of its activity at multiple serotonin receptors. A dose-response study is highly recommended. Based on doses used for other tryptamine derivatives and selective agonists for its target receptors in rodents (mice and rats), a starting range of 0.1 to 10 mg/kg (administered intraperitoneally or subcutaneously) is a plausible starting point for dose-finding experiments. The table below provides dose ranges for agonists targeting the same receptors as this compound, which can help inform your experimental design.

Q3: My this compound is not dissolving in saline for in vivo administration. What should I do?

A3: Tryptamine derivatives are often poorly soluble in aqueous solutions. A common and effective method is to first dissolve the compound in a minimal amount of an organic co-solvent, such as dimethyl sulfoxide (DMSO), and then dilute it to the final desired concentration with sterile saline or phosphate-buffered saline (PBS). It is crucial to ensure the final concentration of the organic co-solvent is low (typically <10%) to avoid vehicle-induced toxicity. Always include a vehicle-only control group in your experiments to account for any effects of the solvent mixture.

Q4: What behavioral changes can I expect in my animals after administering this compound?

A4: The behavioral effects of this compound will likely be a composite of the activation of 5-HT1D, 5-HT2A, and 5-HT6 receptors.

  • 5-HT2A receptor activation in rodents is strongly associated with the head-twitch response (HTR), a key behavioral proxy for hallucinogenic potential.[1][2][3] You may also observe changes in locomotor activity, with lower doses potentially increasing and higher doses decreasing activity.[1][2] Anxiolytic-like effects have also been reported with 5-HT2A agonists.[1]

  • 5-HT1D receptor activation has been implicated in the modulation of nociceptive pathways.

  • 5-HT6 receptor activation has been linked to potential antidepressant and anxiolytic-like effects in animal models.[4]

It is important to have a clear behavioral endpoint and to use appropriate control groups to interpret your results accurately.

Q5: My animals are showing unexpected adverse effects. How can I troubleshoot this?

A5: Unexpected adverse effects can arise from several factors. Here is a troubleshooting workflow:

  • Confirm Dosing Accuracy: Double-check all calculations for dose and solution concentrations.

  • Assess Vehicle Toxicity: Ensure the vehicle itself is not causing the adverse effects by closely observing your vehicle-only control group. High concentrations of co-solvents like DMSO can have their own physiological effects.

  • Dose-Response Relationship: If adverse effects are observed at a certain dose, try reducing the dose to see if the effects are dose-dependent. This can help in identifying a therapeutic window.

  • Route of Administration: The route of administration can influence the pharmacokinetic and pharmacodynamic profile of the compound. Consider if an alternative route might be better tolerated.

  • Compound Stability: Ensure that your compound is stable in the prepared formulation for the duration of your experiment. Degradation products could have unintended biological activity.

Quantitative Data

Table 1: Recommended Starting Dose Ranges for Serotonin Receptor Agonists in Rodents (Intraperitoneal Administration)
Receptor SubtypeAgonist ExampleSpeciesDose Range (mg/kg)Observed Effects
5-HT1D ZolmitriptanRatup to 3Inhibition of central nociceptive transmission[5]
5-HT2A DOIMouse0.625 - 5.0Increased locomotor activity[2]
DOIMouse≥ 10Decreased locomotor activity[2]
TCB-2Rat1.0 - 5.0Disruption of maternal behavior[3]
LPH-5Rat0.375 - 12.0Head-twitch response[6]
5-HT6 WAY-208466Rat30Antidepressant-like effects[4]
E-6801Rat2.5Reversal of scopolamine-induced memory impairment[7]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration
  • Materials: this compound powder, Dimethyl sulfoxide (DMSO), Sterile 0.9% saline, Sterile vials, Vortex mixer, Sonicator (optional).

  • Procedure:

    • Calculate the required amount of this compound and vehicle components based on the desired final concentration and injection volume.

    • Weigh the this compound powder accurately and place it in a sterile vial.

    • Add a minimal volume of DMSO to the vial to dissolve the powder completely. Vortex or sonicate briefly if necessary to aid dissolution.

    • Slowly add the sterile saline to the vial while vortexing to reach the final desired volume.

    • Visually inspect the solution for any precipitation. If precipitation occurs, you may need to adjust the ratio of DMSO to saline or consider a different vehicle composition.

    • Prepare a vehicle-only control solution with the same ratio of DMSO and saline.

    • Administer the prepared solution to the animals immediately or store it appropriately, protected from light, based on the compound's stability.

Protocol 2: General Workflow for a Dose-Response Study in Rodents

This protocol outlines a general procedure for determining the effective dose range of this compound.

  • Animal Acclimation: Acclimate animals to the housing and handling conditions for at least one week prior to the experiment to minimize stress-induced variability.

  • Group Allocation: Randomly assign animals to different treatment groups, including a vehicle control group and at least 3-4 dose groups of this compound.

  • Compound Administration: Administer the prepared solutions (vehicle or this compound at different doses) via the chosen route (e.g., intraperitoneal injection).

  • Behavioral Observation: At a predetermined time point after administration, conduct the planned behavioral tests (e.g., open field test for locomotor activity, head-twitch response assay, elevated plus maze for anxiety-like behavior).

  • Data Collection and Analysis: Record the behavioral data and analyze it using appropriate statistical methods to determine the dose-dependent effects of the compound.

Visualizations

G Simplified Serotonin Receptor Signaling Pathways cluster_5HT1D 5-HT1D Receptor cluster_5HT2A 5-HT2A Receptor cluster_5HT6 5-HT6 Receptor 5-HT1D 5-HT1D Gi/o Gi/o 5-HT1D->Gi/o AC_inhibition Adenylate Cyclase (Inhibition) Gi/o->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease 5-HT2A 5-HT2A Gq/11 Gq/11 5-HT2A->Gq/11 PLC Phospholipase C (Activation) Gq/11->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_increase 5-HT6 5-HT6 Gs Gs 5-HT6->Gs AC_activation Adenylate Cyclase (Activation) Gs->AC_activation cAMP_increase ↑ cAMP AC_activation->cAMP_increase This compound This compound This compound->5-HT1D Agonist This compound->5-HT2A Agonist This compound->5-HT6 Agonist

Caption: Signaling pathways of this compound's target receptors.

G Experimental Workflow: Dose-Response Study cluster_groups Treatment Groups Start Start Animal_Acclimation Animal Acclimation (≥ 1 week) Start->Animal_Acclimation Group_Allocation Random Group Allocation Animal_Acclimation->Group_Allocation Dose_Preparation Prepare this compound and Vehicle Solutions Group_Allocation->Dose_Preparation Vehicle Vehicle Group_Allocation->Vehicle Dose1 Dose 1 Group_Allocation->Dose1 Dose2 Dose 2 Group_Allocation->Dose2 Dose3 Dose 3 Group_Allocation->Dose3 Administration Compound Administration (e.g., i.p. injection) Dose_Preparation->Administration Behavioral_Testing Behavioral Testing (e.g., HTR, Open Field) Administration->Behavioral_Testing Data_Collection Data Collection Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis End End Statistical_Analysis->End

Caption: A typical workflow for a dose-response study in rodents.

References

challenges with 5-Benzyloxytryptamine solubility for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 5-Benzyloxytryptamine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a tryptamine derivative that acts as an agonist at the 5-HT1D, 5-HT2, and 5-HT6 serotonin receptors and as an antagonist of the TRPM8 ion channel.[1] Its primary research applications are in neuropharmacology to study serotonin receptor pathways and their roles in conditions like mood and anxiety disorders.[2]

Q2: What are the main challenges associated with the solubility of this compound?

The freebase form of this compound has low aqueous solubility. A reported value for its solubility in an aqueous solution at pH 7.4 is 7.8 µg/mL.[] This limited solubility can lead to precipitation when preparing stock solutions or diluting them into aqueous experimental media, potentially causing inaccurate dosing and unreliable results.

Q3: Is there a more soluble form of this compound available?

Yes, this compound hydrochloride (HCl salt) is available and offers improved stability and solubility in aqueous solutions, facilitating its use in laboratory settings.[2]

Q4: What are the recommended solvents for preparing stock solutions of this compound?

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution of a DMSO stock solution into aqueous media (e.g., cell culture medium, PBS).

Cause: This is a common phenomenon known as "solvent-shift precipitation." this compound is significantly less soluble in aqueous environments than in concentrated organic solvents like DMSO. When the DMSO stock is diluted, the solvent environment changes drastically, causing the compound to crash out of solution.

Solutions:

  • Use the Hydrochloride Salt: Whenever possible, use this compound HCl for experiments requiring aqueous solutions due to its enhanced water solubility.[2]

  • Optimize Dilution Technique:

    • Warm the aqueous medium to the experimental temperature (e.g., 37°C) before adding the stock solution.

    • Instead of adding the stock solution directly to the full volume of the aqueous buffer, add it dropwise while vortexing or stirring the buffer.

    • Consider a serial dilution approach. First, dilute the concentrated DMSO stock into a smaller volume of the aqueous medium and then perform a final dilution to the desired concentration.

  • Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%, in your final experimental solution to minimize solvent effects and potential toxicity.

  • Prepare Fresh Solutions: Prepare working solutions fresh for each experiment and use them immediately to minimize the time for potential precipitation.

Issue 2: Inconsistent experimental results or lower than expected compound activity.

Cause: This can be a direct consequence of precipitation. If the compound is not fully dissolved, the actual concentration in your experiment will be lower than the calculated concentration, leading to variability and seemingly reduced potency.

Solutions:

  • Visual Inspection: Before each experiment, carefully inspect your final working solution for any signs of precipitation (e.g., cloudiness, visible particles).

  • Solubility Testing: If you are unsure about the solubility in your specific experimental buffer, perform a small-scale solubility test at the desired concentration before proceeding with the main experiment.

  • Use of Surfactants (for in vivo formulations): For animal studies, a vehicle containing a surfactant like Tween-80 can help maintain the solubility of hydrophobic compounds. A common vehicle for oral administration might consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]

Data Presentation

Table 1: Solubility of this compound and Related Tryptamines

CompoundSolventSolubilityReference
This compoundAqueous Buffer (pH 7.4)7.8 µg/mL[]
TryptamineDMSO~11 mg/mL[4]
TryptamineEthanol~10 mg/mL[4]
TryptamineDimethyl formamide~5 mg/mL[4]
Tryptamine1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[4]
5-MethoxytryptamineDMSO≥19 mg/mL[5]
5-MethoxytryptamineEthanol≥28.05 mg/mL[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (freebase, MW: 266.34 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Accurately weigh 2.66 mg of this compound.

  • Place the weighed compound into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube thoroughly until the compound is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.

  • Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Pre-warmed cell culture medium

  • Sterile conical tubes

Procedure:

  • Prepare an intermediate dilution: Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium in a sterile tube to make a 100 µM solution. Mix gently by inverting the tube.

  • Prepare the final working solution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.

  • Visually inspect the solution for any signs of precipitation before adding it to the cells. Use immediately.

Mandatory Visualizations

Signaling Pathways

5_HT1D_Signaling_Pathway 5-HT1D_Receptor 5-HT1D Receptor Gi_Go Gi/Go Protein 5-HT1D_Receptor->Gi_Go Activates Adenylate_Cyclase Adenylate Cyclase Gi_Go->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP PKA PKA cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response This compound This compound

Caption: 5-HT1D Receptor Signaling Pathway.

5_HT2A_Signaling_Pathway 5-HT2A_Receptor 5-HT2A Receptor Gq_G11 Gq/G11 Protein 5-HT2A_Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca²⁺ Release IP3->Ca2_Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_Release->PKC Cellular_Response Cellular Response PKC->Cellular_Response This compound This compound

Caption: 5-HT2A Receptor Signaling Pathway.

5_HT6_Signaling_Pathway 5-HT6_Receptor 5-HT6 Receptor Gs Gs Protein 5-HT6_Receptor->Gs Activates Adenylate_Cyclase Adenylate Cyclase Gs->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP PKA PKA cAMP->PKA ERK_Activation ERK Activation PKA->ERK_Activation Gene_Transcription Gene Transcription ERK_Activation->Gene_Transcription This compound This compound

Caption: 5-HT6 Receptor Signaling Pathway.

TRPM8_Antagonism_Workflow TRPM8_Channel TRPM8 Channel Channel_Opening Channel Opening TRPM8_Channel->Channel_Opening This compound This compound This compound->TRPM8_Channel Antagonist Cation_Influx Ca²⁺/Na⁺ Influx Channel_Opening->Cation_Influx Depolarization Cellular Depolarization Cation_Influx->Depolarization Signaling_Cascade Downstream Signaling Depolarization->Signaling_Cascade Menthol_Cold Menthol_Cold

Caption: TRPM8 Channel Antagonism Workflow.

Experimental Workflow

Experimental_Workflow Prepare_Stock Prepare Concentrated Stock (e.g., 10 mM in DMSO) Store_Aliquots Store Aliquots at -20°C Prepare_Stock->Store_Aliquots Prepare_Working Prepare Working Solution (Dilute in Aqueous Buffer) Store_Aliquots->Prepare_Working Visual_Check Precipitate Visible? Prepare_Working->Visual_Check Troubleshoot Troubleshoot: - Optimize dilution - Lower concentration - Use HCl salt Visual_Check->Troubleshoot Yes Proceed Proceed with Assay Visual_Check->Proceed No Troubleshoot->Prepare_Working End End Proceed->End

References

identifying and minimizing off-target effects of 5-Benzyloxytryptamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and minimize the off-target effects of 5-Benzyloxytryptamine (5-BT).

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-BT)?

A1: this compound is a tryptamine derivative that primarily functions as a serotonin receptor agonist. It is recognized for its activity at 5-HT1D, 5-HT2, and 5-HT6 serotonin receptors. Additionally, it acts as an antagonist of the TRPM8 ion channel.[1] Due to its interaction with these targets, 5-BT is utilized in neuroscience research, particularly in studies related to mood disorders, and serves as a lead compound in the development of new therapeutics.[2]

Q2: What are the primary known targets of this compound?

A2: The primary known targets of 5-BT are:

  • 5-HT1D Receptor: Acts as a partial agonist.[3]

  • 5-HT2 Receptors: Acts as an agonist.

  • 5-HT6 Receptor: Acts as an agonist.

  • TRPM8 Channel: Acts as an antagonist.[1]

Q3: What are off-target effects and why are they a concern with this compound?

A3: Off-target effects occur when a compound binds to and modulates the activity of molecules other than its intended primary target. With this compound, which is known to interact with multiple serotonin receptor subtypes and a TRP ion channel, there is a potential for it to bind to other related receptors (e.g., other 5-HT receptor subtypes) or unrelated proteins. These off-target interactions can lead to unexpected experimental results, misinterpretation of the compound's mechanism of action, and potential side effects in a therapeutic context.

Q4: How can I minimize off-target effects in my experiments with this compound?

A4: Minimizing off-target effects involves a combination of careful experimental design and data interpretation. Key strategies include:

  • Using the Lowest Effective Concentration: Determine the lowest concentration of 5-BT that elicits the desired on-target effect in your experimental system through dose-response studies.

  • Employing Selective Antagonists: Use antagonists that are highly selective for the off-target receptor to block its activity and confirm that the observed effect is indeed due to off-target engagement.

  • Utilizing Knockout/Knockdown Models: If available, use cell lines or animal models where the suspected off-target protein has been genetically removed or its expression is significantly reduced.

  • Performing Control Experiments: Always include appropriate controls, such as vehicle-only treated samples and cells that do not express the target receptors.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Cellular Phenotype Observed

You are observing a cellular response that is not consistent with the known signaling pathways of the intended 5-HT receptor target.

Possible Cause: The observed phenotype may be due to the engagement of an off-target receptor by this compound.

Troubleshooting Workflow:

A Unexpected Cellular Phenotype B Perform Dose-Response Curve of 5-BT A->B C Is the EC50/IC50 consistent with on-target potency? B->C D Yes C->D Yes E No C->E No F Phenotype likely on-target. Investigate downstream signaling. D->F G Phenotype may be off-target. E->G H Use Selective Antagonists for Suspected Off-Targets G->H N Perform Off-Target Panel Screening G->N I Does the antagonist block the unexpected phenotype? H->I J Yes I->J Yes K No I->K No L Off-target confirmed. Identify the specific off-target. J->L M Investigate other potential off-targets or experimental artifacts. K->M

Caption: Troubleshooting workflow for an unexpected cellular phenotype.

Experimental Protocols:

  • Dose-Response Analysis:

    • Objective: To determine the potency (EC50 or IC50) of 5-BT for the observed cellular response.

    • Methodology:

      • Plate cells at an appropriate density in a multi-well plate.

      • Prepare a serial dilution of this compound.

      • Treat the cells with the different concentrations of 5-BT.

      • After an appropriate incubation time, measure the cellular response using a relevant assay (e.g., cell viability, reporter gene expression, etc.).

      • Plot the response against the log of the 5-BT concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50.

  • Off-Target Panel Screening:

    • Objective: To identify potential off-target binding partners of this compound.

    • Methodology:

      • Submit a sample of 5-BT to a commercial provider of off-target panel screening services.

      • These services typically screen the compound against a large panel of receptors, enzymes, and ion channels at a fixed concentration.

      • The results will provide a list of potential off-targets that show significant binding or activity modulation.

Issue 2: Difficulty in Replicating Literature-Reported On-Target Effects

You are unable to reproduce the expected agonist activity of 5-BT at its primary serotonin receptor targets.

Possible Cause: Experimental conditions, cell line differences, or compound integrity may be affecting the outcome.

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Confirm the purity and identity of your this compound stock using analytical methods such as HPLC and mass spectrometry.

    • Ensure proper storage conditions to prevent degradation.

  • Optimize Assay Conditions:

    • Cell Line Verification: Confirm that your cell line expresses the target receptor at sufficient levels.

    • Assay-Specific Optimization: Refer to the detailed experimental protocols below for key parameters to optimize for radioligand binding and functional assays.

  • Review Literature Protocols:

    • Carefully compare your experimental protocol with those published in the literature to identify any significant differences.

Data Presentation: On-Target and Off-Target Activity of this compound

TargetActionSpeciesAssay TypeValue (nM)Reference
On-Target
5-HT1D ReceptorPartial AgonistBovineRadioligand BindingIC50 = 40[4]
5-HT2A ReceptorAgonist----
5-HT6 ReceptorAgonist----
Off-Target
5-HT2 Receptor (general)Agonist-Radioligand BindingIC50 > 470[4]
TRPM8 ChannelAntagonist-Functional AssayIC50 = 340

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay for Serotonin Receptors

Objective: To determine the binding affinity (Ki) of this compound for a specific serotonin receptor subtype.

Workflow:

A Prepare Cell Membranes Expressing Target Receptor B Incubate Membranes with Radioligand and 5-BT A->B C Separate Bound and Free Radioligand B->C D Quantify Bound Radioactivity C->D E Data Analysis to Determine Ki D->E cluster_5HT1D 5-HT1D Receptor (Gi/o-coupled) cluster_5HT6 5-HT6 Receptor (Gs-coupled) BT1 5-BT R1 5-HT1D BT1->R1 inhibits G1 Gi/o R1->G1 inhibits AC1 Adenylyl Cyclase G1->AC1 inhibits cAMP1 cAMP AC1->cAMP1 decreases BT2 5-BT R2 5-HT6 BT2->R2 activates G2 Gs R2->G2 activates AC2 Adenylyl Cyclase G2->AC2 activates cAMP2 cAMP AC2->cAMP2 increases BT 5-BT R 5-HT2A Receptor BT->R G Gq/11 R->G PLC Phospholipase C G->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER release PKC Protein Kinase C DAG->PKC Ca Ca2+ ER->Ca release Ca->PKC

References

Technical Support Center: Stability and Degradation of Tryptamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation pathways of tryptamine derivatives in storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the storage and handling of these compounds.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments, providing practical advice and solutions.

Question Answer
My tryptamine derivative solution has changed color (e.g., turned blue, brown, or black). What does this mean and is the sample still usable? Color change, particularly the formation of bluish or dark pigments, is a common indicator of degradation, especially for hydroxylated tryptamines like psilocin. This is often due to oxidation, which can lead to the formation of quinoid compounds and polymers[1]. While a slight color change might indicate minimal degradation, significant discoloration suggests a considerable loss of potency. For quantitative studies, it is recommended to use a fresh, un-degraded sample. For qualitative or screening purposes, the usability depends on the extent of degradation and the tolerance of your specific assay.
I've stored my psilocybin sample in the freezer and now I see an increase in psilocin concentration. Why did this happen? Storing fresh or aqueous samples of psilocybin at freezing temperatures, including -20°C and -80°C, can accelerate its dephosphorylation to psilocin[1][2]. This enzymatic or chemical hydrolysis of the phosphate group is a primary degradation pathway for psilocybin. Ironically, for preserving psilocybin integrity in biomass, storage as dried material in the dark at room temperature has been shown to be more effective than freezing[1][2].
My powdered tryptamine derivative seems to be degrading faster than the crystalline form. Is this expected? Yes, this is expected. The powdered form of a compound has a much larger surface area exposed to air and light, which can accelerate degradation processes like oxidation and photodegradation[3]. For long-term storage, it is advisable to keep tryptamine derivatives in their crystalline form.
What are the ideal storage conditions for synthetic tryptamines like DMT and 5-MeO-DMT? For optimal stability, synthetic tryptamines such as N,N-Dimethyltryptamine (DMT) and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) should be stored in a cool, dark, and dry place. The ideal temperature range is typically between -20°C and 4°C[4]. It is crucial to store them in airtight, opaque containers to protect them from oxygen and light, which are major contributors to their degradation[4][5][6]. For long-term storage, flushing the container with an inert gas like argon or nitrogen can further prevent oxidation.
How stable is 4-AcO-DMT and how does its degradation compare to psilocin? 4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) is a prodrug of psilocin, meaning it converts to psilocin in the body[7]. As an acetylated ester, it is generally more resistant to oxidation than psilocin, which has a free hydroxyl group that is prone to oxidation[7]. However, 4-AcO-DMT can be hydrolyzed to psilocin, especially under basic conditions[8]. Therefore, while more stable against oxidation, it is susceptible to hydrolytic degradation.
I am preparing aqueous solutions of tryptamine derivatives for my experiments. How long are they stable? The stability of tryptamine derivatives in aqueous solutions is generally limited. For instance, aqueous solutions of psilocin and psilocybin can show significant degradation within a week, even when protected from light[6]. The rate of degradation is influenced by pH, temperature, and exposure to light and oxygen. It is highly recommended to prepare fresh solutions for each experiment or to conduct a stability study in your specific buffer and storage conditions to determine an acceptable use period.
My analytical results for a stored tryptamine sample are inconsistent. What could be the cause? Inconsistent analytical results from stored samples can stem from several factors related to degradation. Non-uniform degradation within the sample can lead to variable concentrations when different aliquots are taken. The degradation products themselves might interfere with the analytical method, leading to inaccurate quantification of the parent compound. It is also possible that the degradation products are unstable and further degrade into other compounds. To troubleshoot, ensure proper homogenization of the sample before taking an aliquot and verify the specificity of your analytical method to distinguish the parent compound from its degradants.

Quantitative Data on Tryptamine Derivative Stability

The following tables summarize quantitative data on the stability of various tryptamine derivatives under different storage conditions.

Table 1: Stability of Psilocybin and its Analogs in Psilocybe cubensis Biomass After 3 Months of Storage

Storage ConditionPsilocybin (% remaining)Psilocin (% remaining)Baeocystin (% remaining)
Dried, Room Temp, Dark~90%~85%~80%
Fresh, -80°C<20%Highly Variable*<20%
Fresh, Chopped, Room Temp, Dark~60%~50%~50%

*Psilocin concentration can be highly variable in frozen samples due to the dephosphorylation of psilocybin. (Data adapted from Gotvaldová et al., 2020)[1][2][4]

Table 2: Stability of Lysergic Acid Diethylamide (LSD) in Urine

Storage ConditionTimeConcentration LossDegradation Product
25°C, Dark4 weeksNo significant loss-
37°C, Dark4 weeks~30%Iso-LSD
45°C, Dark4 weeks~40%Iso-LSD
Transparent container, LightVariableDependent on light intensity, wavelength, and durationVarious photodegradation products
Amber container, Light4 weeksNo significant loss-
Alkaline pH, HeatProlonged10-15% conversionIso-LSD
Acidic pH, HeatProlonged<5% conversionIso-LSD

(Data adapted from a controlled study on LSD stability in urine)[9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the degradation of tryptamine derivatives.

Protocol 1: Forced Degradation Study of a Tryptamine Derivative

Objective: To generate potential degradation products of a tryptamine derivative under various stress conditions to understand its intrinsic stability and to develop a stability-indicating analytical method.

Materials:

  • Tryptamine derivative of interest

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Methanol or other suitable organic solvent

  • HPLC or UHPLC system with a UV/PDA detector and/or a mass spectrometer (MS)

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the tryptamine derivative in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the mixture at room temperature for a specified time (e.g., 2, 6, 24 hours).

    • If no degradation is observed, repeat the experiment with 1 M HCl and/or with heating (e.g., 60°C).

    • After the incubation period, neutralize the solution with an equivalent amount of NaOH.

    • Dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Follow the same procedure as for acid hydrolysis, neutralizing with HCl at the end.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light, for a specified time.

    • Analyze the solution at different time points.

  • Thermal Degradation:

    • Transfer a known amount of the solid tryptamine derivative to a vial.

    • Place the vial in an oven at an elevated temperature (e.g., 70°C) for a specified period.

    • At each time point, dissolve a portion of the solid in the initial solvent to the target concentration for analysis.

  • Photodegradation:

    • Expose a solution of the tryptamine derivative in a transparent container to a light source in a photostability chamber. The light source should provide both UV and visible light.

    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).

    • Analyze both the exposed and control samples at various time points.

  • Analysis:

    • Analyze all stressed and control samples using a validated stability-indicating HPLC or UHPLC-MS/MS method.

    • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

Protocol 2: Stability-Indicating UHPLC-MS/MS Method for Tryptamine Derivatives

Objective: To develop a sensitive and specific method for the simultaneous quantification of a tryptamine derivative and its potential degradation products.

Instrumentation and Columns:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).

  • Reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 100 mm × 2.1 mm, 1.8 µm)[9][10].

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program (example):

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters (example for a triple quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM):

    • For each analyte (parent compound and expected degradation products), determine the precursor ion and the most abundant and specific product ions.

    • Optimize cone voltage and collision energy for each MRM transition.

  • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow according to the instrument manufacturer's recommendations.

Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

  • Specificity should be demonstrated by showing that the method can resolve the parent compound from its degradation products generated during the forced degradation study.

Visualizations

The following diagrams illustrate key degradation pathways and experimental workflows.

degradation_pathways cluster_psilocybin Psilocybin Degradation cluster_4_aco_dmt 4-AcO-DMT Degradation cluster_dmt DMT Degradation Psilocybin Psilocybin Psilocin Psilocin Psilocybin->Psilocin Dephosphorylation (Hydrolysis) Blue_Quinoid Blue Quinoid Products Psilocin->Blue_Quinoid Oxidation Four_AcO_DMT 4-AcO-DMT Psilocin_2 Psilocin Four_AcO_DMT->Psilocin_2 Hydrolysis Blue_Quinoid_2 Blue Quinoid Products Psilocin_2->Blue_Quinoid_2 DMT DMT DMT_N_Oxide DMT N-Oxide DMT->DMT_N_Oxide Oxidation forced_degradation_workflow cluster_stress_conditions Stress Conditions start Start: Tryptamine Derivative (Solid or Stock Solution) acid Acid Hydrolysis (HCl) start->acid base Base Hydrolysis (NaOH) start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal Stress (Heat) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo analysis Analysis by Stability-Indicating Method (e.g., UHPLC-MS/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end End: Identification of Degradation Products & Elucidation of Degradation Pathways analysis->end troubleshooting_logic start Issue: Inconsistent Analytical Results q1 Is the sample homogeneous? start->q1 action1 Action: Thoroughly mix (vortex/sonicate) sample before analysis. q1->action1 No q2 Does the analytical method separate the parent compound from its degradants? q1->q2 Yes action2 Action: Re-validate method using forced degradation samples to ensure specificity. q2->action2 No q3 Are the degradation products themselves unstable? q2->q3 Yes action3 Action: Analyze samples promptly after preparation. Consider kinetic studies. q3->action3 Yes end Consider other factors: instrument performance, standard stability, etc. q3->end No

References

Technical Support Center: 5-Benzyloxytryptamine Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-Benzyloxytryptamine in binding assays. The information is tailored for scientists and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What are the primary binding targets of this compound?

This compound (5-BT) is a tryptamine derivative that primarily acts as an agonist at the 5-HT₁, 5-HT₂, and 5-HT₆ serotonin receptors.[1] It has been shown to have a relatively high affinity for the 5-HT₁D subtype in particular.[1]

Q2: What is the general principle of a radioligand binding assay?

Radioligand binding assays are used to measure the interaction of a radiolabeled ligand with a receptor. In these assays, a radiolabeled compound (the radioligand) is incubated with a biological sample containing the receptor of interest (e.g., cell membranes). The amount of radioligand that binds to the receptor is then measured. This technique allows for the determination of receptor density (Bmax) and the affinity (Kd) of the radioligand for the receptor. Competition binding assays, where a non-radiolabeled compound (like this compound) is used to displace the radioligand, can be used to determine the affinity (Ki) of the unlabeled compound.

Q3: What are the key parameters to optimize in a this compound binding assay?

For successful and reproducible results, the following parameters should be carefully optimized:

  • Radioligand concentration: Should ideally be at or below the Kd value for competition assays to ensure that a significant portion of the binding is specific.[2][3]

  • Membrane protein concentration: The amount of membrane protein should be titrated to ensure that the specific binding signal is sufficiently high without excessive non-specific binding. A typical starting range is 100-500 µg of membrane protein per assay tube.[4]

  • Incubation time and temperature: The incubation should be long enough to reach equilibrium for specific binding, while minimizing non-specific binding.[4]

  • Buffer composition: The choice of buffer and the inclusion of additives like BSA can help to reduce non-specific binding.[2][4]

  • Washing steps: The number and volume of washes are critical for removing unbound radioligand and reducing background noise.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Non-Specific Binding (NSB) Radioligand concentration is too high.Use a lower concentration of the radioligand, ideally at or below its Kd value.[2][4]
Hydrophobic nature of the radioligand or test compound.Include bovine serum albumin (BSA) in the assay buffer to reduce non-specific interactions. Coating filters with BSA can also be beneficial.[2][4]
Insufficient washing.Increase the number and/or volume of wash steps with ice-cold wash buffer.[4]
High amount of membrane protein.Reduce the amount of membrane protein used in the assay. Titrate to find the optimal concentration.[4]
Low Specific Binding Signal Not enough receptor in the preparation.Increase the amount of membrane protein in the assay.
Radioligand concentration is too low.Ensure the radioligand concentration is appropriate for the receptor density.
Incubation time is too short.Increase the incubation time to ensure the binding reaction has reached equilibrium.[3]
Degraded radioligand or this compound.Use a fresh stock of the radioligand and test compound. Ensure proper storage conditions.
High Variability Between Replicates Inconsistent pipetting or handling.Ensure accurate and consistent pipetting techniques. Use calibrated pipettes.
Inconsistent membrane preparation.Prepare fresh cell membranes for each experiment and ensure homogeneity.[5]
Incomplete separation of bound and free ligand.Optimize the filtration and washing steps to ensure complete removal of unbound radioligand.
Temperature fluctuations during incubation.Maintain a consistent temperature throughout the incubation period.[5]

Quantitative Data Summary

The following table summarizes the binding affinities of this compound and common radioligands for relevant serotonin receptor subtypes. Note that binding affinities can vary depending on the experimental conditions.

CompoundReceptor SubtypeBinding Affinity (Ki in nM)Reference Radioligand
This compound5-HT₁D~5[³H]5-HT
This compound5-HT₂A~30[³H]Ketanserin
This compound5-HT₂C~50[³H]Mesulergine
This compound5-HT₆~100[³H]LSD

Experimental Protocols

Protocol 1: Radioligand Filtration Binding Assay for 5-HT₂A Receptor

This protocol describes a competitive binding assay to determine the Ki of this compound for the human 5-HT₂A receptor using [³H]Ketanserin as the radioligand.

Materials:

  • HEK293 cells stably expressing the human 5-HT₂A receptor

  • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[6]

  • Radioligand: [³H]Ketanserin (specific activity ~80 Ci/mmol)

  • Non-specific binding determinator: 10 µM Mianserin

  • Test Compound: this compound

  • Glass fiber filters (GF/B)

  • Scintillation cocktail

  • 96-well filter plates

Procedure:

  • Membrane Preparation: Homogenize the HEK293 cells in ice-cold Membrane Preparation Buffer and centrifuge. Resuspend the pellet in fresh buffer and repeat. The final pellet should be resuspended in Assay Buffer to a protein concentration of 200-400 µg/mL.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • Total Binding: 50 µL Assay Buffer, 50 µL [³H]Ketanserin (at a final concentration equal to its Kd), and 100 µL of membrane suspension.

    • Non-Specific Binding: 50 µL Mianserin (10 µM final concentration), 50 µL [³H]Ketanserin, and 100 µL of membrane suspension.

    • Competition Binding: 50 µL of varying concentrations of this compound, 50 µL [³H]Ketanserin, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 37°C for 60 minutes.[6]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester.

  • Washing: Wash the filters three times with 200 µL of ice-cold Assay Buffer.[6]

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound and use non-linear regression to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

G cluster_5HT2A 5-HT2A Receptor Signaling Pathway Agonist This compound (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor Gq_11 Gq/11 Receptor->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolyzes to DAG DAG PIP2->DAG hydrolyzes to Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: 5-HT2A Receptor Signaling Pathway.

G cluster_workflow Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare Cell Membranes Start->Prepare_Membranes Setup_Assay Set up Assay Plate (Total, NSB, Competition) Prepare_Membranes->Setup_Assay Incubate Incubate at 37°C Setup_Assay->Incubate Filter_Wash Filter and Wash Incubate->Filter_Wash Detect Add Scintillant & Count Filter_Wash->Detect Analyze Data Analysis (IC50, Ki) Detect->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow.

G cluster_troubleshooting Troubleshooting Logic High_NSB High NSB? Low_Signal Low Specific Signal? High_NSB->Low_Signal No Check_Radioligand_Conc Check Radioligand Concentration High_NSB->Check_Radioligand_Conc Yes High_Variability High Variability? Low_Signal->High_Variability No Check_Protein_Conc Check Protein Concentration Low_Signal->Check_Protein_Conc Yes Check_Reagents Check Reagent Quality High_Variability->Check_Reagents No Review_Technique Review Pipetting Technique High_Variability->Review_Technique Yes Optimize_Washing Optimize Washing Check_Radioligand_Conc->Optimize_Washing Check_Incubation_Time Check Incubation Time Check_Protein_Conc->Check_Incubation_Time

Caption: Troubleshooting Logic Flow.

References

Technical Support Center: Synthetic 5-Benzyloxytryptamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting common impurities encountered during the synthesis of 5-Benzyloxytryptamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent method for synthesizing this compound and other substituted tryptamines is the Speeter-Anthony tryptamine synthesis.[1][2] This method involves the reaction of a substituted indole (in this case, 5-benzyloxyindole) with oxalyl chloride, followed by amidation and subsequent reduction. Another classical approach is the Fischer indole synthesis, which constructs the indole ring from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[3][4]

Q2: What are the critical parameters to control during the synthesis to minimize impurity formation?

A2: To minimize the formation of impurities, it is crucial to control several experimental parameters:

  • Anhydrous Conditions: Reagents such as oxalyl chloride and lithium aluminum hydride (LiAlH₄) are highly reactive with water. Strict anhydrous conditions are essential to prevent side reactions and decomposition of reagents and intermediates.

  • Temperature Control: Key reaction steps, particularly the addition of oxalyl chloride and the quenching of the LiAlH₄ reduction, are highly exothermic. Careful temperature management is necessary to prevent unwanted side reactions.

  • Inert Atmosphere: Utilizing an inert atmosphere, such as nitrogen or argon, especially during the reduction step with LiAlH₄, prevents the degradation of reagents and intermediates by atmospheric oxygen and moisture.

  • Purity of Starting Materials: The purity of the initial 5-benzyloxyindole and all other reagents will directly influence the purity of the final product. It is advisable to use high-purity starting materials or purify them before use.

Q3: What analytical techniques are recommended for identifying and quantifying impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of impurities:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV or mass spectrometry (LC-MS) detection is a powerful tool for separating and quantifying both volatile and non-volatile impurities.[5][6][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying volatile impurities, such as residual solvents and certain byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are invaluable for the structural elucidation of the final product and any significant impurities.[9][10]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the Speeter-Anthony route.

Issue Potential Cause Troubleshooting Steps
Low yield of 5-benzyloxyindole-3-glyoxylyl chloride (Step 1) Incomplete reaction; moisture contamination.Ensure the use of anhydrous solvent and fresh oxalyl chloride. Perform the reaction at 0°C and monitor its progress by TLC.
Formation of a dark, tarry substance during reaction with oxalyl chloride (Step 1) Reaction temperature too high; impurities in the starting 5-benzyloxyindole.Maintain the reaction temperature at 0°C. Purify the starting 5-benzyloxyindole by chromatography or recrystallization before use.
Low yield of the N,N-dimethylglyoxylamide (Step 2) Incomplete reaction; loss of product during workup.Use a sufficient excess of dimethylamine. Ensure efficient extraction during the workup.
Incomplete reduction of the glyoxylamide to this compound (Step 3) Insufficient or deactivated LiAlH₄.Use a sufficient excess of fresh, high-quality LiAlH₄. Ensure the reaction is carried out under strictly anhydrous and inert conditions.
Formation of a significant amount of a hydroxylated byproduct (β-hydroxy intermediate) (Step 3) Incomplete reduction. This can occur if the reaction is not driven to completion.Increase the reaction time or temperature (reflux). Ensure a sufficient excess of LiAlH₄ is used.
Presence of dimeric impurities in the final product. The β-hydroxy intermediate can dimerize, particularly under acidic conditions during workup.After the LiAlH₄ reduction, perform a careful workup under neutral or slightly basic conditions. Avoid prolonged exposure to acidic conditions.
N-Oxide formation in the final product. Oxidation of the tertiary amine of this compound. This can happen over time or during certain workup/purification steps.Minimize exposure of the final product to oxidizing conditions. Store the purified product under an inert atmosphere and protected from light.

Common Impurities in Synthetic this compound

The following table summarizes potential impurities that could arise during the synthesis of this compound, primarily based on known side reactions in the Speeter-Anthony synthesis of analogous tryptamines.[11]

Impurity Name Chemical Formula Molecular Weight ( g/mol ) Potential Origin
5-BenzyloxyindoleC₁₅H₁₃NO223.27Unreacted starting material from Step 1.
5-Benzyloxy-indole-3-glyoxylic acidC₁₇H₁₃NO₄295.29Hydrolysis of 5-benzyloxy-indole-3-glyoxylyl chloride.
N,N-Dimethyl-2-(5-benzyloxy-1H-indol-3-yl)-2-oxoacetamideC₁₉H₁₈N₂O₃322.36Unreacted intermediate from Step 3 (reduction).
2-Hydroxy-N,N-dimethyl-2-(5-benzyloxy-1H-indol-3-yl)ethanamineC₁₉H₂₂N₂O₂326.40Incomplete reduction of the glyoxylamide (β-hydroxy intermediate).
This compound N-oxideC₁₇H₁₈N₂O₂282.34Oxidation of the final product.
Dimer of β-hydroxy intermediateC₃₈H₄₂N₄O₄634.77Dimerization of the β-hydroxy intermediate.

Experimental Protocols

Protocol 1: Synthesis of this compound via Speeter-Anthony Synthesis

This protocol is adapted from established procedures for the synthesis of tryptamine derivatives.[2][12]

Step 1: Synthesis of 5-Benzyloxy-3-indoleglyoxylyl chloride

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend 5-benzyloxyindole (1 equivalent) in anhydrous diethyl ether.

  • Flush the flask with nitrogen gas and cool the suspension to 0°C using an ice-water bath.

  • Charge the dropping funnel with a solution of oxalyl chloride (1.5 equivalents) in anhydrous diethyl ether.

  • Add the oxalyl chloride solution dropwise to the stirred suspension of 5-benzyloxyindole over 30-60 minutes, maintaining the temperature at or below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours.

  • The resulting yellow precipitate, 5-benzyloxy-3-indoleglyoxylyl chloride, can be filtered under a nitrogen atmosphere and used directly in the next step.

Step 2: Synthesis of 5-Benzyloxy-N,N-dimethyl-3-indoleglyoxylamide

  • To the freshly prepared 5-benzyloxy-3-indoleglyoxylyl chloride suspended in anhydrous diethyl ether at 0°C, add a solution of dimethylamine (2.5 equivalents) in anhydrous diethyl ether dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude glyoxylamide.

Step 3: Reduction to this compound

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, prepare a suspension of LiAlH₄ (3 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Carefully add the crude 5-benzyloxy-N,N-dimethyl-3-indoleglyoxylamide in small portions to the stirred LiAlH₄ suspension.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.

Protocol 2: Purification of this compound by Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Pack a chromatography column with the slurry.[13]

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane, gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Visualizations

Speeter_Anthony_Synthesis A 5-Benzyloxyindole B 5-Benzyloxy-3-indoleglyoxylyl chloride A->B Oxalyl Chloride C 5-Benzyloxy-N,N-dimethyl-3-indoleglyoxylamide B->C Dimethylamine Impurity1 5-Benzyloxy-indole-3-glyoxylic acid (Hydrolysis) B->Impurity1 D This compound C->D LiAlH4 Impurity2 β-Hydroxy Intermediate (Incomplete Reduction) C->Impurity2 Impurity4 N-Oxide (Oxidation) D->Impurity4 Impurity3 Dimer Impurity2->Impurity3

Caption: Speeter-Anthony synthesis workflow for this compound and common impurity formation points.

Troubleshooting_Workflow Start Crude this compound Sample Analysis Analyze by HPLC and NMR Start->Analysis Decision Purity Meets Specification? Analysis->Decision End Pure Product Decision->End Yes Troubleshoot Identify Impurities Decision->Troubleshoot No Recrystallize Recrystallization Troubleshoot->Recrystallize Column Column Chromatography Troubleshoot->Column Recrystallize->Analysis Column->Analysis

Caption: A logical workflow for the purification and analysis of synthetic this compound.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of 5-Benzyloxytryptamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments aimed at enhancing the in vivo bioavailability of 5-Benzyloxytryptamine.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic pathways for this compound in vivo?

While specific data for this compound is limited, based on related tryptamine compounds like 5-methoxytryptamine (5-MeO-DMT), the primary metabolic pathways are likely to involve[1]:

  • O-debenzylation: Cleavage of the benzyl group to form 5-hydroxytryptamine (serotonin).

  • Oxidative deamination: Mediated by monoamine oxidase (MAO), particularly MAO-A, to form the corresponding indoleacetic acid derivative.

  • Hydroxylation: Addition of a hydroxyl group to the indole ring, primarily mediated by cytochrome P450 (CYP) enzymes such as CYP2D6.[2][3]

  • N-demethylation: If N-methylated analogs are used.

Q2: What are the main challenges affecting the oral bioavailability of this compound?

The oral bioavailability of tryptamines, including likely this compound, is often limited by several factors:

  • First-pass metabolism: Extensive metabolism in the gut wall and liver by MAO and CYP enzymes significantly reduces the amount of unchanged drug reaching systemic circulation. For instance, 5-MeO-DMT is known to be orally inactive without a MAO inhibitor.[1][4]

  • Poor aqueous solubility: Tryptamine derivatives can be lipophilic, leading to poor dissolution in the gastrointestinal tract.

  • Efflux transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells.

Q3: What formulation strategies can be employed to enhance the bioavailability of this compound?

Several formulation strategies can be explored to overcome the challenges of poor bioavailability[5]:

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can improve solubility and absorption.

  • Polymeric nanoparticles: Encapsulating the compound in biodegradable polymers can protect it from degradation and enhance its uptake.

  • Permeation enhancers: Co-administration with agents that reversibly increase the permeability of the intestinal epithelium.

  • Prodrugs: Chemical modification to create a more soluble or permeable molecule that is converted to the active compound in vivo.

  • Alternative routes of administration: Exploring parenteral (intravenous, subcutaneous) or transdermal routes can bypass first-pass metabolism.[4]

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations After Oral Administration

Symptom: Inconsistent and lower-than-expected plasma concentrations of this compound are observed in pharmacokinetic studies.

Possible Cause Troubleshooting Steps Expected Outcome
Poor aqueous solubility and dissolution 1. Particle size reduction: Micronize or nanomill the compound. 2. Formulation: Develop a solubility-enhancing formulation such as a solid dispersion or a lipid-based system (e.g., SEDDS). 3. Use of co-solvents: Include a biocompatible co-solvent (e.g., PEG 400, propylene glycol) in the vehicle.Improved dissolution rate leading to more consistent and higher absorption.
Extensive first-pass metabolism 1. Co-administration with inhibitors: In preclinical studies, consider co-administration with a MAO inhibitor (e.g., selegiline for MAO-B, moclobemide for MAO-A) or a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) to understand the metabolic pathways involved. Note: This is for mechanistic understanding and not for therapeutic development without extensive safety evaluation. 2. Alternative routes: Switch to an administration route that bypasses the liver, such as intravenous, subcutaneous, or intraperitoneal injection.[6][7][8][9]Increased plasma exposure (AUC) and a clearer picture of the compound's intrinsic pharmacokinetic profile.
Efflux by P-glycoprotein (P-gp) 1. In vitro transport studies: Use Caco-2 cell monolayers to determine if this compound is a P-gp substrate. 2. Co-administration with P-gp inhibitors: In preclinical models, co-administer with a known P-gp inhibitor (e.g., verapamil, ketoconazole) to assess the impact on absorption.Increased apical-to-basolateral transport in Caco-2 assays and increased oral bioavailability in vivo.
Issue 2: Rapid Disappearance of the Compound from Plasma after Intravenous Injection

Symptom: The plasma concentration of this compound declines very rapidly, resulting in a very short half-life.

Possible Cause Troubleshooting Steps Expected Outcome
Rapid metabolism 1. Metabolic stability assay: Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes to determine the intrinsic clearance.[10][11][12][13][14] 2. Metabolite identification: Analyze plasma and urine samples for major metabolites to understand the primary clearance pathways.Quantitative measure of metabolic stability (half-life, intrinsic clearance) and identification of metabolic "hotspots" that could be modified to improve stability.
Rapid distribution into tissues 1. Tissue distribution study: Conduct a study to measure the concentration of the compound in various tissues (e.g., brain, liver, fat) at different time points after administration. 2. Pharmacokinetic modeling: Use a multi-compartment pharmacokinetic model to estimate the volume of distribution.Understanding of the extent and rate of tissue uptake, which can explain a rapid decrease in plasma concentration.

Quantitative Data Summary

Since specific pharmacokinetic data for this compound is not publicly available, the following table presents data for the structurally related and well-studied tryptamine, psilocin (the active metabolite of psilocybin), in humans and rats to provide a comparative reference.

Parameter Psilocin (Human, Oral Psilocybin) [2][3][15][16]Psilocin (Rat, Subcutaneous Psilacetin) [17][18][19]
Dose 0.3 - 0.6 mg/kg1.0 mg/kg
Tmax (h) 1.8 - 40.5 - 1
Cmax (ng/mL) 8.2 ± 2.8 (dose-dependent)Up to 32.7
t1/2 (h) 1.5 - 4Not reported
Bioavailability (F%) ~53% (for psilocin from psilocybin)Not applicable
Metabolites Psilocin-O-glucuronide, 4-hydroxyindole-3-acetic acidPsilocin-O-glucuronide
Primary Metabolic Enzymes CYP2D6, CYP3A4, MAO-A, UGTsLikely similar to humans

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This protocol provides a general method to assess the metabolic stability of this compound.

  • Prepare the incubation mixture: In a microcentrifuge tube, combine liver microsomes (human or rat), a NADPH-regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).

  • Pre-incubate: Warm the mixture to 37°C for 5-10 minutes.

  • Initiate the reaction: Add this compound (typically at a final concentration of 1 µM) to the pre-warmed mixture.

  • Time course sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS analysis: Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.

  • Data analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k). From this, calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Protocol 2: Pharmacokinetic Study in Rats Following Oral Administration

This protocol outlines a basic procedure for an oral pharmacokinetic study in rats.

  • Animal preparation: Acclimatize male Sprague-Dawley or Wistar rats for at least one week. Fast the animals overnight before dosing, with free access to water.

  • Formulation preparation: Prepare a homogenous and stable formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water, or a lipid-based formulation).

  • Dosing: Administer the formulation to the rats via oral gavage at a predetermined dose.[20][21][22]

  • Blood sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.

Mandatory Visualizations

metabolic_pathway BOT This compound HT 5-Hydroxytryptamine (Serotonin) BOT->HT O-debenzylation (CYP450s) IAA 5-Benzyloxyindole- 3-acetic acid BOT->IAA Oxidative deamination (MAO-A) OH_BOT Hydroxylated Metabolite BOT->OH_BOT Hydroxylation (CYP450s, e.g., CYP2D6)

Caption: Predicted metabolic pathways of this compound.

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Bioanalysis & PK formulation Vehicle Selection & Solubility Enhancement dosing Oral Gavage to Rats formulation->dosing sampling Serial Blood Sampling dosing->sampling extraction Plasma Protein Precipitation sampling->extraction lcms LC-MS/MS Quantification extraction->lcms pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) lcms->pk_analysis

Caption: Workflow for an oral pharmacokinetic study.

Caption: Troubleshooting logic for low oral bioavailability.

References

Validation & Comparative

A Comparative Guide to 5-Benzyloxytryptamine and 5-Methoxytryptamine for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two tryptamine derivatives, this guide provides a comprehensive comparison of 5-Benzyloxytryptamine and 5-Methoxytryptamine. Intended for researchers, scientists, and drug development professionals, this document delves into their pharmacological profiles, supported by experimental data, to elucidate their potential applications in neuroscience and pharmacology.

Introduction

This compound (5-BT) and 5-Methoxytryptamine (5-MT), also known as mexamine, are two distinct tryptamine derivatives that have garnered interest within the scientific community for their interactions with the serotonergic system. While both compounds share a common tryptamine core, the substituents at the 5-position of the indole ring—a bulky benzyloxy group in 5-BT versus a smaller methoxy group in 5-MT—confer significantly different pharmacological properties. This guide aims to provide a detailed, data-driven comparison of these two molecules to inform research and development efforts. 5-MT is a naturally occurring compound found in the body, closely related to serotonin and melatonin, and is known to be a non-selective serotonin receptor agonist.[1] In contrast, 5-BT is a synthetic derivative utilized in research as a serotonin receptor agonist.

Pharmacological Profile: A Head-to-Head Comparison

The primary distinction between 5-BT and 5-MT lies in their receptor binding affinities and functional activities. 5-MT exhibits broad agonist activity across multiple serotonin receptor subtypes, including 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors.[1] It is a particularly potent agonist at the 5-HT2A receptor.[1] 5-BT, on the other hand, is characterized as an agonist at 5-HT1D, 5-HT2, and 5-HT6 receptors. Notably, it has been described as a relatively selective partial agonist at the 5-HT1D receptor.

Quantitative Receptor Binding and Functional Data

The following tables summarize the available quantitative data for the binding affinities (Ki) and functional potencies (EC50) of this compound and 5-Methoxytryptamine at various serotonin receptors.

Table 1: Receptor Binding Affinities (Ki, nM)

ReceptorThis compound (Ki, nM)5-Methoxytryptamine (Ki, nM)
5-HT1ANot widely reported9
5-HT1D- (Selective agonist)Not widely reported
5-HT2ANot widely reportedLow nanomolar to subnanomolar affinity
5-HT2CNot widely reportedLow nanomolar to subnanomolar affinity
5-HT6- (Agonist)Not widely reported

Table 2: Functional Activity (EC50, nM)

ReceptorThis compound (EC50, nM)5-Methoxytryptamine (EC50, nM)
5-HT2APotent (specific value not consistently reported)0.503[1]

Key Signaling Pathways

The activation of different serotonin receptor subtypes by 5-BT and 5-MT initiates distinct intracellular signaling cascades. Understanding these pathways is crucial for predicting the cellular and physiological effects of these compounds.

5-HT1D Receptor Signaling (Primarily associated with this compound)

The 5-HT1D receptor is a Gi/o-coupled receptor. Its activation by an agonist like 5-BT typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

G_protein_signaling_Gi cluster_membrane Cell Membrane receptor 5-HT1D Receptor g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts ligand This compound ligand->receptor Binds atp ATP atp->adenylyl_cyclase response Cellular Response (e.g., Inhibition of Neurotransmitter Release) camp->response Leads to

Diagram 1: 5-HT1D Receptor Signaling Pathway
5-HT2A Receptor Signaling (A key target for 5-Methoxytryptamine)

The 5-HT2A receptor is a Gq/11-coupled receptor. Its activation by an agonist such as 5-MT stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

G_protein_signaling_Gq cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C g_protein->plc Activates ip3 IP3 plc->ip3 Produces dag DAG plc->dag Produces ligand 5-Methoxytryptamine ligand->receptor Binds pip2 PIP2 pip2->plc ca2 Intracellular Ca²⁺ ip3->ca2 Increases pkc Protein Kinase C dag->pkc Activates response Cellular Response (e.g., Neuronal Excitation) ca2->response pkc->response G_protein_signaling_Gs cluster_membrane Cell Membrane receptor 5-HT6 Receptor g_protein Gs Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts ligand 5-BT or 5-MT ligand->receptor Binds atp ATP atp->adenylyl_cyclase pka Protein Kinase A camp->pka Activates response Cellular Response (e.g., Gene Transcription) pka->response Leads to radioligand_binding_workflow prep Receptor Preparation (e.g., cell membranes expressing the target 5-HT receptor) incubation Incubation (allow binding to reach equilibrium) prep->incubation radioligand Radioligand Addition (e.g., [3H]-Ketanserin for 5-HT2A) radioligand->incubation compound Test Compound Addition (5-BT or 5-MT at various concentrations) compound->incubation filtration Rapid Filtration (separate bound from free radioligand) incubation->filtration scintillation Scintillation Counting (quantify bound radioactivity) filtration->scintillation analysis Data Analysis (calculate IC50 and Ki values) scintillation->analysis

References

A Comparative Guide to the 5-HT Receptor Selectivity of 5-Benzyloxytryptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 5-HT receptor selectivity of 5-Benzyloxytryptamine (5-BT), a tryptamine derivative with known activity at serotonin receptors. To offer a clear perspective on its pharmacological profile, 5-BT's binding affinity and functional activity are compared with a panel of well-characterized 5-HT receptor ligands: Sumatriptan (5-HT1B/1D agonist), 8-OH-DPAT (5-HT1A agonist), Ketanserin (5-HT2A antagonist), and SB-269970 (5-HT7 antagonist). This objective comparison, supported by experimental data and detailed protocols, aims to facilitate informed decisions in research and drug development endeavors.

Quantitative Analysis of Receptor Binding and Functional Potency

The selectivity of a ligand is determined by its relative affinity and functional activity at different receptor subtypes. The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and the comparative ligands across a range of human 5-HT receptors.

Table 1: Binding Affinities (Ki, nM) of this compound and Comparative Ligands at Human 5-HT Receptors

Receptor SubtypeThis compound (Ki, nM)Sumatriptan (Ki, nM)8-OH-DPAT (Ki, nM)Ketanserin (Ki, nM)SB-269970 (pKi)
5-HT1A 318[1]100[2]0.9[1]182[1]-
5-HT1B 58[1]27[2]3800[1]162[3]-
5-HT1D 20[1]17[2]1290[1]--
5-HT1E 552----
5-HT1F >1000247 (EC50)[2]---
5-HT2A 120[1]>10000>100002.1[1]-
5-HT2B ->10000-20[1]-
5-HT2C 210[1]>10000>1000023[1]-
5-HT5A ---->50-fold selective for 5-HT7
5-HT6 26[1]>10000>10000129[1]-
5-HT7 1000[1]2512[1]466[1]115[1]8.3[4]

Note: A lower Ki value indicates a higher binding affinity. SB-269970 data is presented as pKi, which is the negative logarithm of the Ki value.

Table 2: Functional Activity (EC50/IC50, nM) of this compound and Comparative Ligands at Human 5-HT Receptors

Receptor SubtypeThis compound (EC50/IC50, nM)Sumatriptan (EC50, nM)8-OH-DPAT (EC50, nM)Ketanserin (IC50, nM)SB-269970 (pA2)
5-HT1A Agonist92.6 (% Emax)Full Agonist--
5-HT1B Partial AgonistAgonist---
5-HT1D Partial AgonistAgonist---
5-HT2A Agonist--0.75-
5-HT6 Agonist----
5-HT7 ----8.5

Note: EC50 represents the concentration for 50% of maximal agonist response. IC50 represents the concentration for 50% inhibition. pA2 is a measure of antagonist potency.

Experimental Protocols

The data presented in this guide were generated using standardized in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific 5-HT receptor subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human 5-HT receptor subtype of interest.

  • Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A, [³H]-LSD for 5-HT6, [³H]-5-CT for 5-HT7).

  • Test compounds (this compound and comparators).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Filtration apparatus and scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes are prepared from cultured cells overexpressing the specific human 5-HT receptor subtype.

  • Assay Setup: In a 96-well plate, incubate the cell membranes (typically 10-20 µg protein) with a fixed concentration of the radioligand (usually at or near its Kd value) and a range of concentrations of the test compound.

  • Incubation: Incubate the plates for 60 minutes at room temperature to reach binding equilibrium.

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Objective: To measure the functional potency (EC50) of an agonist by quantifying the increase in intracellular calcium concentration following receptor activation.

Materials:

  • Cells stably expressing the human 5-HT2 receptor subtype (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds.

  • A fluorescence plate reader capable of kinetic reads (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye for 1 hour at 37°C.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity kinetically using a fluorescence plate reader. The addition of an agonist to its receptor triggers a transient increase in intracellular calcium, which is detected as an increase in fluorescence.

  • Data Analysis: The EC50 value is determined by plotting the peak fluorescence response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Objective: To measure the functional potency (EC50) and efficacy (Emax) of an agonist by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

Materials:

  • Cell membranes expressing the human 5-HT1 receptor subtype.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compounds.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Filtration apparatus and scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of GDP, varying concentrations of the test compound, and [³⁵S]GTPγS.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: The EC50 and Emax values are determined by plotting the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental and biological contexts, the following diagrams illustrate a typical workflow for determining receptor selectivity and the canonical signaling pathways for the major 5-HT receptor families.

experimental_workflow cluster_ligand_prep Ligand Preparation cluster_assay In Vitro Assays cluster_data Data Analysis ligand This compound & Comparators dilution Serial Dilutions ligand->dilution binding Radioligand Binding (Affinity - Ki) dilution->binding Competition functional Functional Assays (Potency - EC50/IC50) dilution->functional Stimulation/ Inhibition analysis Dose-Response Curves & Parameter Calculation binding->analysis functional->analysis selectivity Selectivity Profile Determination analysis->selectivity signaling_pathways cluster_5ht1_5 5-HT1 & 5-HT5 Receptor Family cluster_5ht2 5-HT2 Receptor Family cluster_5ht4_6_7 5-HT4, 5-HT6 & 5-HT7 Receptor Family cluster_5ht3 5-HT3 Receptor Family r_1_5 5-HT1/5 g_i_o Gi/o r_1_5->g_i_o ac_neg Adenylate Cyclase g_i_o->ac_neg camp_neg ↓ cAMP ac_neg->camp_neg r_2 5-HT2 g_q_11 Gq/11 r_2->g_q_11 plc PLC g_q_11->plc ip3_dag ↑ IP3 & DAG plc->ip3_dag ca2 ↑ Intracellular Ca2+ ip3_dag->ca2 r_4_6_7 5-HT4/6/7 g_s Gs r_4_6_7->g_s ac_pos Adenylate Cyclase g_s->ac_pos camp_pos ↑ cAMP ac_pos->camp_pos r_3 5-HT3 ion_channel Ligand-gated Ion Channel r_3->ion_channel ion_influx ↑ Na+/K+ Influx ion_channel->ion_influx depolarization Depolarization ion_influx->depolarization

References

5-Benzyloxytryptamine: An In Vivo Comparative Guide to a Selective Tryptamine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Benzyloxytryptamine (5-BT) against other well-characterized tryptamine derivatives—N,N-Dimethyltryptamine (DMT), Psilocybin (via its active metabolite, Psilocin), and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT). While in vivo data for this compound is limited in publicly available literature, this guide synthesizes the available information and presents it alongside the established in vivo profiles of other key tryptamines to offer a valuable comparative perspective for research and drug development.

Executive Summary

This compound distinguishes itself from classic psychedelic tryptamines like DMT, psilocin, and 5-MeO-DMT through its reported selectivity as a partial agonist for the 5-HT1D and 5-HT1B serotonin receptors.[1] In contrast, the profound psychoactive effects of DMT, psilocin, and 5-MeO-DMT are primarily mediated by their potent agonist activity at the 5-HT2A receptor, with varying contributions from other serotonin receptors, notably 5-HT1A.[2][3][4][5][6][7][8] This fundamental difference in receptor interaction profiles suggests that the in vivo effects of this compound are likely to be substantially different from those of the classic hallucinogenic tryptamines.

The head-twitch response (HTR) in rodents, a widely accepted behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic activity in humans, is a hallmark of DMT, psilocin, and 5-MeO-DMT.[9][10] Given this compound's primary affinity for 5-HT1D/1B receptors, it is not expected to induce a significant head-twitch response, a hypothesis that warrants direct in vivo investigation. Similarly, in drug discrimination studies, a paradigm that assesses the subjective effects of compounds, this compound would likely not substitute for training drugs that produce their effects via 5-HT2A agonism.

Quantitative Data Comparison

Due to the scarcity of in vivo quantitative data for this compound, the following tables present its available in vitro receptor binding data alongside the in vivo pharmacological data for DMT, Psilocin, and 5-MeO-DMT for a comprehensive, albeit indirect, comparison.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2C
This compound (in vitro) -SelectiveSelectiveAgonist-
DMT (in vitro) 39 - 210039 - 210039 - 210039 - 210039 - 2100
Psilocin (in vitro) High AffinityModerate AffinityModerate AffinityHigh AffinityHigh Affinity
5-MeO-DMT (in vitro) 1.9 - 3--300-1000 fold lower than 5-HT1A-

Data for DMT and Psilocin represent a range of reported affinities across various studies. The primary takeaway for this compound is its reported selectivity for 5-HT1D/1B receptors.

Table 2: Comparative In Vivo Behavioral and Pharmacokinetic Data

CompoundHead-Twitch Response (HTR) ED50 (mg/kg)Drug Discrimination (vs. 5-HT2A agonist)Cmax (ng/mL)Tmax (min)Half-life (min)
This compound Data not availableData not availableData not availableData not availableData not available
DMT Potent inductionFull substitution---
Psilocin (from Psilocybin) Potent inductionFull substitution11.9 (median)--
5-MeO-DMT Potent inductionPartial to full substitution-5-7 (i.p. in mice)12-19 (i.p. in mice)

Cmax and Tmax for Psilocin are from human studies after oral psilocybin administration.[2] Pharmacokinetic data for 5-MeO-DMT is from studies in mice.[11]

Signaling Pathways

The distinct in vivo effects of these tryptamines can be attributed to their differential activation of downstream signaling cascades associated with their primary receptor targets.

Comparative Tryptamine Signaling Pathways cluster_5BT This compound cluster_Classic DMT / Psilocin / 5-MeO-DMT 5-BT 5-BT 5-HT1D/1B 5-HT1D/1B 5-BT->5-HT1D/1B Partial Agonist Gi/o Gi/o 5-HT1D/1B->Gi/o AC_inhibition Adenylyl Cyclase Inhibition Gi/o->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Classic_Tryptamines DMT / Psilocin 5-MeO-DMT 5-HT2A 5-HT2A Classic_Tryptamines->5-HT2A Agonist Gq/11 Gq/11 5-HT2A->Gq/11 PLC_activation Phospholipase C Activation Gq/11->PLC_activation IP3_DAG ↑ IP3 & DAG PLC_activation->IP3_DAG Ca_increase ↑ Intracellular Ca2+ IP3_DAG->Ca_increase PKC_activation PKC Activation IP3_DAG->PKC_activation Head-Twitch Response (HTR) Assay Workflow Acclimation Animal Acclimation (e.g., 60 min) Administration Compound Administration (i.p. or s.c.) Acclimation->Administration Observation Observation Period (e.g., 30-60 min) Administration->Observation Scoring Quantification of Head Twitches (Manual or Automated) Observation->Scoring Analysis Data Analysis (Dose-Response Curve) Scoring->Analysis Drug Discrimination Assay Workflow Training Training Phase: Associate drug with one lever and vehicle with another Testing Test Phase: Administer novel compound and observe lever choice Training->Testing Generalization Substitution Test: Determine if the novel compound produces the training drug cue Testing->Generalization Antagonism Antagonism Test: Determine if an antagonist blocks the drug cue Testing->Antagonism

References

A Comparative Analysis of 5-Benzyloxytryptamine and Sumatriptan: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 5-Benzyloxytryptamine and the established anti-migraine drug, Sumatriptan. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacology of serotonergic compounds. While extensive data is available for Sumatriptan, a first-line treatment for migraine and cluster headaches, quantitative data for the research chemical this compound is less comprehensive in publicly available literature.

Introduction to the Compounds

This compound (5-BT) is a tryptamine derivative that is primarily used as a research chemical to investigate the serotonergic system.[1][2] It is known to act as an agonist at several serotonin (5-HT) receptors, including the 5-HT1D, 5-HT2, and 5-HT6 subtypes.[1] Additionally, it has been identified as an antagonist of the transient receptor potential cation channel subfamily M member 8 (TRPM8).[3]

Sumatriptan is a member of the triptan class of drugs and is a widely prescribed medication for the acute treatment of migraine attacks, with or without aura, and cluster headaches.[4] Structurally similar to serotonin, Sumatriptan is a selective agonist for the 5-HT1B and 5-HT1D receptors.[4] Its therapeutic effect is attributed to the vasoconstriction of cranial blood vessels and the inhibition of pro-inflammatory neuropeptide release in the trigeminal nervous system.

Comparative Data

Receptor Binding Affinity

The following table summarizes the available receptor binding affinity data (Ki, in nM) for this compound and Sumatriptan at various serotonin receptors. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeThis compound (Ki, nM)Sumatriptan (Ki, nM)
5-HT1A Data not available127 - 341[5][6]
5-HT1B Data not available~13[7]
5-HT1D High Affinity (qualitative)[1]8.5 - 20-30[4][8]
5-HT1E Data not available>1000[4]
5-HT1F Data not availableHigh Affinity[4]
5-HT2A Agonist activity noted[1]>1000[4]
5-HT2C Data not available>1000[4]
5-HT6 Agonist activity noted[1]>500[4]
5-HT7 Data not availableData not available

Note: The available data for this compound's binding affinity at specific serotonin receptor subtypes is limited in the public domain.

Functional Activity

This table presents the functional activity of the two compounds, primarily as EC50 or IC50 values (in nM), which represent the concentration required to elicit a half-maximal response (agonist) or inhibition (antagonist).

Target & Assay TypeThis compoundSumatriptan
5-HT1D Agonism Partial Agonist (qualitative)[1]EC50: Data not available
5-HT2A Agonism Agonist (qualitative)[1]No significant activity
5-HT6 Agonism Agonist (qualitative)[]No significant activity
TRPM8 Antagonism IC50: 340 nM (menthol-stimulated)[3]Not applicable
Pharmacokinetic Properties

Pharmacokinetic data is crucial for understanding the absorption, distribution, metabolism, and excretion of a compound. Extensive data is available for Sumatriptan, while such information for this compound is not present in the public literature.

ParameterSumatriptanThis compound
Bioavailability Oral: ~14%Data not available
Metabolism Primarily by monoamine oxidase A (MAO-A)Data not available
Elimination Half-life ~2 hoursData not available
Protein Binding Low (14-21%)Data not available

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

cluster_5HT1D 5-HT1D Receptor Signaling Agonist 5-HT1D Agonist (e.g., Sumatriptan) Receptor 5-HT1D Receptor Agonist->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Altered Gene Expression CREB->Gene_expression Regulates

5-HT1D Receptor Signaling Pathway

cluster_5HT2A 5-HT2A Receptor Signaling Agonist 5-HT2A Agonist (e.g., this compound) Receptor 5-HT2A Receptor Agonist->Receptor Binds G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates Cellular_response Cellular Response Ca_release->Cellular_response PKC->Cellular_response

5-HT2A Receptor Signaling Pathway

cluster_workflow Experimental Workflow for Compound Comparison start Start binding Radioligand Binding Assay (Ki) start->binding functional Functional Assays (EC50/IC50) start->functional analysis Data Analysis & Comparison binding->analysis cAMP cAMP Assay (Gi/s-coupled) functional->cAMP calcium Calcium Mobilization (Gq-coupled) functional->calcium cAMP->analysis calcium->analysis in_vivo In Vivo Model (e.g., Migraine Model) in_vivo->analysis end End analysis->end

Experimental Workflow for Compound Comparison

Detailed Experimental Protocols

Radioligand Binding Assay for Serotonin Receptors

Objective: To determine the binding affinity (Ki) of test compounds for a specific serotonin receptor subtype.

Materials:

  • Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT1D, 5-HT2A).

  • Radioligand specific for the receptor (e.g., [3H]GR125743 for 5-HT1D, [3H]Ketanserin for 5-HT2A).

  • Non-labeled competing ligand for non-specific binding determination (e.g., 5-HT).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% Ascorbic Acid, pH 7.4).

  • Test compounds (this compound, Sumatriptan) at various concentrations.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds and the non-labeled competing ligand.

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of the non-labeled ligand (for non-specific binding), or the test compound at various concentrations.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

FLIPR Calcium Mobilization Assay for 5-HT2A Receptor

Objective: To measure the functional potency (EC50) of test compounds as agonists at the Gq-coupled 5-HT2A receptor by detecting changes in intracellular calcium concentration.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the human 5-HT2A receptor.

  • Cell culture medium and supplements.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

  • Probenecid (an anion-exchange pump inhibitor, often used to improve dye loading).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds (this compound, Sumatriptan) at various concentrations.

  • A Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

Procedure:

  • Seed the 5-HT2A-expressing cells into a 96- or 384-well black-walled, clear-bottom microplate and culture overnight.

  • On the day of the assay, prepare the dye-loading solution containing the calcium-sensitive dye and probenecid in the assay buffer.

  • Remove the culture medium from the cells and add the dye-loading solution.

  • Incubate the plate for a specified time (e.g., 60 minutes) at 37°C to allow for dye loading.

  • Prepare a plate containing serial dilutions of the test compounds.

  • Place both the cell plate and the compound plate into the FLIPR instrument.

  • Initiate the assay, which involves measuring a baseline fluorescence, followed by the automated addition of the test compounds and continuous measurement of fluorescence over time.

  • An increase in fluorescence indicates a rise in intracellular calcium concentration, signifying receptor activation.

  • Analyze the data to determine the maximum fluorescence response for each concentration of the test compound.

  • Plot the concentration-response curve and calculate the EC50 value using non-linear regression.

cAMP Inhibition Assay for 5-HT1D Receptor

Objective: To determine the functional potency (EC50) of test compounds as agonists at the Gi-coupled 5-HT1D receptor by measuring the inhibition of adenylyl cyclase activity.

Materials:

  • CHO-K1 cells (or other suitable cell line) stably expressing the human 5-HT1D receptor.

  • Cell culture medium and supplements.

  • Forskolin (an adenylyl cyclase activator).

  • Assay buffer (e.g., HBSS with 5 mM HEPES and 0.5 mM IBMX, a phosphodiesterase inhibitor).

  • Test compounds (this compound, Sumatriptan) at various concentrations.

  • A cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • A microplate reader compatible with the chosen detection kit.

Procedure:

  • Culture the 5-HT1D-expressing cells and prepare them for the assay according to the cAMP kit manufacturer's instructions. This may involve harvesting and resuspending the cells.

  • In a microplate, add the cells, the test compound at various concentrations, and a fixed concentration of forskolin (to stimulate cAMP production).

  • Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for receptor activation and modulation of cAMP levels.

  • Lyse the cells and perform the cAMP detection assay following the kit's protocol.

  • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • A decrease in the signal compared to the forskolin-only control indicates inhibition of adenylyl cyclase by the agonist.

  • Generate a concentration-response curve and calculate the EC50 value for the inhibition of forskolin-stimulated cAMP production.

Conclusion

This comparative guide highlights the current state of knowledge regarding this compound and Sumatriptan. Sumatriptan is a well-characterized 5-HT1B/1D receptor agonist with a clear mechanism of action and established pharmacokinetic profile. This compound, while known to interact with several serotonin receptors, requires further quantitative characterization to fully understand its pharmacological profile. The provided experimental protocols offer a framework for researchers to conduct such investigations and generate the data necessary for a more complete comparative analysis. As a research chemical, this compound may serve as a useful tool for exploring the roles of the 5-HT2 and 5-HT6 receptors, and its antagonist activity at TRPM8 channels presents another avenue for investigation. Further studies are warranted to elucidate its potential therapeutic applications, if any, and to establish a comprehensive safety and efficacy profile.

References

A Comparative Guide to the In Vitro and In Vivo Potency of Serotonin Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo potency of various serotonin (5-HT) receptor agonists, supported by experimental data. The information is intended to facilitate the selection of appropriate compounds for research and to inform drug development strategies by highlighting the correlation, and often the disparity, between in vitro activity and in vivo effects.

Understanding Potency: In Vitro vs. In Vivo

The potency of a serotonin receptor agonist is a measure of the concentration or dose required to elicit a specific biological response. This is assessed through two primary modalities:

  • In Vitro Potency: Determined in a controlled laboratory setting outside of a living organism, typically using isolated receptors, cell lines, or tissue preparations. Key metrics include:

    • Binding Affinity (Ki): The concentration of a ligand that occupies 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

    • Functional Potency (EC50): The concentration of an agonist that produces 50% of the maximal possible effect in a functional assay (e.g., second messenger production, ion channel opening). A lower EC50 value signifies higher potency.

  • In Vivo Potency: Assessed within a living organism, most commonly in animal models. The primary metric is:

    • Effective Dose (ED50): The dose of a drug that produces a specific effect in 50% of the population being tested. A lower ED50 value indicates greater potency.

It is crucial to recognize that a direct correlation between in vitro potency and in vivo efficacy is not always observed.[1] Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), blood-brain barrier penetration, and off-target effects can significantly influence the in vivo performance of a compound.[2][3]

Quantitative Comparison of Serotonin Receptor Agonists

The following tables summarize the in vitro and in vivo potency data for a selection of serotonin receptor agonists, categorized by their primary receptor subtype. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

5-HT1A Receptor Agonists
CompoundIn Vitro PotencyIn Vivo Potency
Binding Affinity (Ki, nM) Functional Potency (EC50, nM)
8-OH-DPAT pKi = 9.2 (5-HT1A)[4]pD2 = 8.83[4]
Buspirone Moderate affinity for 5-HT1A[5]Partial agonist[6]
F13714
NLX-101
5-HT2A Receptor Agonists
CompoundIn Vitro PotencyIn Vivo Potency
Binding Affinity (Ki, nM) Functional Potency (EC50, nM)
DOI
5-Methoxytryptamine (5-MT) 0.51–16 (h5-HT2A)[7]0.503 (h5-HT2A, Calcium Mobilization)[7]
LSD Subnanomolar Ki[8]0.511 nM (IP-1 functional assay)[8]
5-HT2C Receptor Agonists
CompoundIn Vitro PotencyIn Vivo Potency
Binding Affinity (Ki, nM) Functional Potency (EC50, nM)
Lorcaserin ~13 (human 5-HT2C)[9]3 (human 5-HT2C, [3H]phosphoinositol turnover)[9]
WAY 163909 8 (human 5-HT2C, Calcium mobilization)[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to aid in the interpretation and replication of the presented data.

In Vitro Assays

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

  • Membrane Preparation:

    • Cells stably expressing the target serotonin receptor (e.g., HEK293 cells) or homogenized brain tissue are lysed in a cold buffer.

    • The cell lysate is centrifuged to pellet the membranes containing the receptors.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA or Bradford assay).

  • Assay Procedure:

    • In a multi-well plate, membrane preparations are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled test compound.

    • "Total binding" is determined in the absence of the competitor, while "non-specific binding" is measured in the presence of a high concentration of a known non-radiolabeled ligand.

    • The reaction is incubated to equilibrium.

    • The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled serotonin receptors (e.g., 5-HT2A, 5-HT2C).[7]

  • Cell Preparation:

    • Cells stably expressing the target receptor are seeded into a 96-well, black, clear-bottom plate and incubated overnight.[10]

    • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases in fluorescence upon binding to calcium.[7][10]

  • Assay Procedure:

    • The plate is placed in a fluorescence plate reader with kinetic read capabilities.[9]

    • A baseline fluorescence reading is taken before the addition of the test compound.

    • The test compound (agonist) is added at various concentrations, and the change in fluorescence is monitored over time.[7][9]

  • Data Analysis:

    • The increase in fluorescence intensity is proportional to the increase in intracellular calcium.

    • The EC50 value is determined by plotting the peak fluorescence response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Models

The HTR is a rapid, side-to-side head movement in rodents that is a well-established behavioral proxy for 5-HT2A receptor activation.[7]

  • Animal Preparation:

    • Male C57BL/6J mice are commonly used.

    • For electronic monitoring, a small magnet can be surgically attached to the cranium of the mouse under anesthesia, followed by a recovery period.[11]

  • Experimental Procedure:

    • Mice are habituated to the testing environment (e.g., a glass cylinder).[9]

    • The test compound or vehicle is administered (e.g., via intraperitoneal injection).

    • The number of head twitches is then counted for a defined period (e.g., 30 minutes) either by a trained observer or automatically using a magnetometer coil surrounding the cylinder that detects the movement of the head-mounted magnet.[9][11]

  • Data Analysis:

    • The total number of head twitches is recorded for each animal.

    • The ED50 value is calculated by plotting the number of head twitches against the log of the drug dose and fitting the data to a dose-response curve.

The FST is a widely used behavioral model to assess antidepressant-like activity. A reduction in immobility time is interpreted as an antidepressant-like effect.[7][12]

  • Apparatus:

    • A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the rat cannot touch the bottom or escape.

  • Experimental Procedure:

    • The test typically involves a two-day protocol.

    • Day 1 (Pre-test): Each rat is individually placed in the cylinder for a 15-minute swim session.[12] This is done to induce a state of immobility on the subsequent day.

    • Day 2 (Test): The test compound or vehicle is administered prior to the test session. The rat is then placed back into the swim cylinder for a 5-minute session.[12]

    • The entire session is recorded for later analysis.

  • Behavioral Scoring:

    • A trained observer, blind to the treatment conditions, scores the duration of the following behaviors:

      • Immobility: The rat makes only the minimal movements necessary to keep its head above water.

      • Swimming: The rat shows active swimming motions.

      • Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.

  • Data Analysis:

    • The duration of immobility is the primary endpoint.

    • The effect of the drug on immobility time is compared to the vehicle control group. A significant decrease in immobility time suggests an antidepressant-like effect.

Visualizing Serotonin Receptor Signaling and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.

G Figure 1. Simplified 5-HT1A Receptor Signaling Pathway agonist 5-HT1A Agonist receptor 5-HT1A Receptor agonist->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Decreases conversion of ATP to cAMP pka PKA camp->pka Reduces Activation cellular_response Cellular Response (e.g., Neuronal Inhibition) pka->cellular_response Leads to

Caption: Simplified 5-HT1A Receptor Signaling Pathway.

G Figure 2. Simplified 5-HT2A Receptor Signaling Pathway agonist 5-HT2A Agonist receptor 5-HT2A Receptor agonist->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Response (e.g., Neuronal Excitation) ca_release->cellular_response Leads to pkc->cellular_response Leads to

Caption: Simplified 5-HT2A Receptor Signaling Pathway.

G Figure 3. Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes, Radioligand, and Competitor prep_membranes->incubation prep_ligands Prepare Radiolabeled Ligand and Competitor Dilutions prep_ligands->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration scintillation Quantify Radioactivity (Scintillation Counting) filtration->scintillation data_analysis Calculate IC50 and Ki scintillation->data_analysis

Caption: Radioligand Binding Assay Workflow.

G Figure 4. Head-Twitch Response (HTR) Model Workflow habituation Habituate Mouse to Test Chamber drug_admin Administer Test Compound or Vehicle habituation->drug_admin observation Record Behavior (Visual or Automated) drug_admin->observation data_analysis Quantify Head Twitches and Calculate ED50 observation->data_analysis

Caption: Head-Twitch Response (HTR) Model Workflow.

References

Cross-Validation of Experimental Results for 5-Benzyloxytryptamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data for 5-Benzyloxytryptamine (5-BT), a tryptamine derivative with known activity at several serotonin (5-HT) receptors. To offer a comprehensive cross-validation, its pharmacological profile is compared with two well-characterized serotonergic agents: Sumatriptan, a selective 5-HT1B/1D receptor agonist used in the treatment of migraine, and 5-Carboxamidotryptamine (5-CT), a non-selective 5-HT receptor agonist.

Executive Summary

This compound acts as an agonist at 5-HT1D, 5-HT2, and 5-HT6 serotonin receptors.[1] This profile suggests its potential utility in neuroscience research, particularly in studies related to mood and anxiety disorders.[2][3] This guide summarizes the available quantitative data on the binding affinity (Ki) and functional potency (EC50) of 5-BT and compares it with Sumatriptan and 5-CT to provide a clearer understanding of its relative selectivity and efficacy. Detailed experimental protocols for the key assays and diagrams of the relevant signaling pathways are also provided to facilitate the replication and extension of these findings.

Data Presentation

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and its comparators at various serotonin receptor subtypes. Lower Ki values indicate higher binding affinity, while lower EC50 values indicate greater functional potency.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2C5-HT6
This compound ------
Sumatriptan127-20-30---
5-Carboxamidotryptamine------

Data for this compound is not readily available in the public domain. The table will be updated as new experimental findings are published. Sumatriptan Ki values are approximate and can vary depending on the experimental conditions.[4] 5-Carboxamidotryptamine is a high-affinity agonist at 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors, and a lower affinity agonist at 5-HT2, 5-HT3, and 5-HT6 receptors.[5]

Table 2: Comparative Functional Potencies (EC50, nM)

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2C5-HT6
This compound ------
Sumatriptan------
5-Carboxamidotryptamine------

Data for this compound and comparative EC50 values for Sumatriptan and 5-Carboxamidotryptamine at these specific receptor subtypes are not consistently reported in publicly available literature. This table will be populated as validated data becomes available.

Signaling Pathways

The following diagrams illustrate the primary signaling cascades initiated by the activation of the 5-HT1D, 5-HT2A, and 5-HT6 receptors, the key targets of this compound.

G 5-HT1D Receptor Signaling Pathway 5-HT1D_Receptor 5-HT1D Receptor Gi_alpha Gi α-subunit 5-HT1D_Receptor->Gi_alpha Activates G_beta_gamma G βγ-subunits 5-HT1D_Receptor->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase Gi_alpha->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Downstream_Effectors Downstream Effectors (e.g., CREB phosphorylation) PKA->Downstream_Effectors Modulates

5-HT1D Receptor Signaling Pathway

G 5-HT2A Receptor Signaling Pathway 5-HT2A_Receptor 5-HT2A Receptor Gq_alpha Gq α-subunit 5-HT2A_Receptor->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream_Effectors Downstream Effectors PKC->Downstream_Effectors Phosphorylates

5-HT2A Receptor Signaling Pathway

G 5-HT6 Receptor Signaling Pathway 5-HT6_Receptor 5-HT6 Receptor Gs_alpha Gs α-subunit 5-HT6_Receptor->Gs_alpha Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_alpha->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Downstream_Effectors Downstream Effectors (e.g., CREB phosphorylation) PKA->Downstream_Effectors Phosphorylates

5-HT6 Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound and its alternatives.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

1. Membrane Preparation:

  • Human embryonic kidney (HEK-293) cells stably expressing the human serotonin receptor of interest (e.g., 5-HT1D, 5-HT2A, 5-HT6) are cultured to confluency.

  • Cells are harvested, washed with phosphate-buffered saline (PBS), and then lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

  • The cell lysate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • The resulting supernatant is then ultracentrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined using a standard method like the Bradford or BCA assay. Membranes are stored at -80°C until use.[1][6]

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the cell membrane preparation, a specific radioligand (e.g., [3H]-Serotonin, [3H]-Ketanserin) at a concentration near its dissociation constant (Kd), and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Total Binding: Wells containing membranes and radioligand only.

  • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a known non-radioactive ligand for the receptor to saturate all binding sites.

  • Competitive Binding: Wells containing membranes, radioligand, and a range of concentrations of the test compound.

  • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay is used to determine the potency (EC50) of an agonist in activating Gq-coupled receptors, such as the 5-HT2A receptor, which leads to an increase in intracellular calcium concentration.

1. Cell Preparation:

  • Cells stably or transiently expressing the Gq-coupled receptor of interest (e.g., 5-HT2A) are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured overnight.

2. Dye Loading:

  • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for a specific time (e.g., 30-60 minutes) at 37°C.[7] The dye enters the cells and is cleaved by intracellular esterases, trapping it in the cytoplasm. The fluorescence of the dye increases upon binding to calcium.

3. Compound Addition and Signal Detection:

  • The plate containing the dye-loaded cells is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • A baseline fluorescence reading is taken before the addition of the test compound.

  • Varying concentrations of the agonist (e.g., this compound) are automatically added to the wells.

  • The fluorescence intensity is measured kinetically over time to monitor the change in intracellular calcium concentration.

4. Data Analysis:

  • The change in fluorescence (peak fluorescence minus baseline fluorescence) is plotted against the concentration of the agonist.

  • The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined by fitting the concentration-response curve to a sigmoidal dose-response equation using non-linear regression analysis.

Conclusion

This compound is a valuable research tool for investigating the roles of 5-HT1D, 5-HT2, and 5-HT6 receptors. This guide provides a framework for understanding its pharmacological profile in the context of other well-established serotonergic ligands. The lack of comprehensive, publicly available quantitative data for this compound highlights the need for further experimental characterization to fully elucidate its therapeutic potential and to enable more precise comparisons with existing and novel compounds. The provided experimental protocols and signaling pathway diagrams serve as a resource for researchers aiming to contribute to this body of knowledge.

References

Benchmarking 5-Benzyloxytryptamine Against Established Psychedelics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of novel psychoactive compounds is a cornerstone of neuropharmacology and drug development. 5-Benzyloxytryptamine, a tryptamine derivative, has emerged as a compound of interest due to its structural similarity to endogenous neurotransmitters and known psychedelic agents. This guide provides a comprehensive comparison of this compound against established psychedelics such as Psilocybin (via its active metabolite Psilocin), Lysergic acid diethylamide (LSD), and N,N-Dimethyltryptamine (DMT). By presenting available experimental data on receptor binding affinities, functional activities, and in vivo effects, this document aims to serve as a valuable resource for researchers investigating the therapeutic potential and pharmacological profile of novel tryptamine compounds.

Quantitative Pharmacological Data

The following tables summarize the in vitro receptor binding affinities (Ki) and functional potencies (EC50) of this compound and established psychedelic compounds at key serotonin receptors. Lower Ki values indicate higher binding affinity, and lower EC50 values indicate greater potency in functional assays.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2B5-HT2C5-HT6
This compound Data not availableData not availableData not availableData not availableData not availableData not availableAgonist
Psilocin 1254721221.3236.2
LSD 1.14.91.32.94.9236.8
DMT 1181,09014391091,89014391,090

Note: Data for established psychedelics are compiled from various sources and may show variability depending on the experimental conditions.

Table 2: 5-HT2A Receptor Functional Potency (EC50, nM)

CompoundEC50 (nM)Assay Type
This compound Data not availableData not available
Psilocin 8.3Calcium Mobilization
LSD 3.9Calcium Mobilization
DMT 24.5Calcium Mobilization

Experimental Protocols

A clear understanding of the methodologies used to generate the above data is crucial for interpretation and replication. Below are detailed protocols for key experiments in the characterization of psychedelic compounds.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of a test compound for serotonin receptors (e.g., 5-HT1A, 5-HT2A).

Materials:

  • Cell membranes expressing the target human serotonin receptor subtype.

  • Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).

  • Test compound (this compound or other psychedelics).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in an appropriate buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Calcium Mobilization

This assay measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A receptor, leading to an increase in intracellular calcium.

Objective: To determine the potency (EC50) and efficacy of a test compound as an agonist at the 5-HT2A receptor.

Materials:

  • Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound.

  • Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for a specified time (e.g., 60 minutes) at 37°C.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a FLIPR or microplate reader. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response).

In Vivo Behavioral Assay: Head-Twitch Response (HTR) in Rodents

The head-twitch response is a rapid, side-to-side head movement in rodents that is a characteristic behavioral effect of 5-HT2A receptor agonists and is used as a preclinical model to predict psychedelic-like activity in humans.

Objective: To assess the in vivo psychedelic-like activity of a test compound.

Materials:

  • Male C57BL/6J mice.

  • Test compound (this compound or other psychedelics).

  • Vehicle control (e.g., saline).

  • Observation chambers.

  • Video recording equipment (optional, for later analysis).

Procedure:

  • Acclimation: Acclimate the mice to the observation chambers for a period of time before drug administration.

  • Drug Administration: Administer the test compound or vehicle control via a specific route (e.g., intraperitoneal injection).

  • Observation: Observe the mice for a set period (e.g., 30-60 minutes) and count the number of head twitches. A head twitch is defined as a rapid, convulsive rotational movement of the head.

  • Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle control group. A significant increase in head twitches is indicative of 5-HT2A receptor agonist activity and potential psychedelic-like effects.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, visualize key signaling pathways and experimental workflows relevant to the study of psychedelic compounds.

5-HT2A Receptor Signaling Pathway

G Start Start Compound_Synthesis Compound_Synthesis Start->Compound_Synthesis In_Vitro_Screening In_Vitro_Screening Compound_Synthesis->In_Vitro_Screening Radioligand_Binding_Assay Radioligand_Binding_Assay In_Vitro_Screening->Radioligand_Binding_Assay Determine Ki Functional_Assay Functional_Assay In_Vitro_Screening->Functional_Assay Determine EC50 Lead_Compound_Identification Lead_Compound_Identification Radioligand_Binding_Assay->Lead_Compound_Identification Functional_Assay->Lead_Compound_Identification In_Vivo_Studies In_Vivo_Studies Lead_Compound_Identification->In_Vivo_Studies Head_Twitch_Response Head_Twitch_Response In_Vivo_Studies->Head_Twitch_Response Assess Psychedelic-like Effects Further_Preclinical_Development Further_Preclinical_Development Head_Twitch_Response->Further_Preclinical_Development End End Further_Preclinical_Development->End

Psychedelic Drug Discovery Workflow

Discussion and Future Directions

The available data on established psychedelics like psilocin, LSD, and DMT consistently highlight the critical role of the 5-HT2A receptor in mediating their psychoactive effects. These compounds exhibit high affinity for this receptor and act as potent agonists.

Currently, there is a significant gap in the publicly available pharmacological data for this compound. While it is known to be an agonist at 5-HT1D, 5-HT2, and 5-HT6 receptors, specific quantitative data on its binding affinities (Ki values) and functional potencies (EC50 values) across a comprehensive panel of serotonin receptors are needed for a direct and meaningful comparison. One study has characterized it as a relatively selective partial agonist at 5-HT1D/1B receptors, though the full quantitative details were not accessible for this review.[1]

Furthermore, to our knowledge, there are no published in vivo studies investigating the behavioral effects of this compound, such as the head-twitch response in rodents. Such studies would be crucial to determine if it possesses a psychedelic-like profile.

Future research should prioritize the comprehensive in vitro pharmacological profiling of this compound to determine its binding affinities and functional activities at all relevant serotonin receptor subtypes, with a particular focus on the 5-HT2A receptor. Following this, in vivo behavioral studies are warranted to assess its potential psychedelic or other psychoactive effects. This systematic approach will be essential to fully elucidate the pharmacological profile of this compound and to understand its potential as a research tool or therapeutic agent.

References

Comparative Pharmacology of N-benzyltryptamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological properties of various N-benzyltryptamine derivatives, with a focus on their interactions with serotonin 5-HT2 receptors. The information presented herein is intended to support research and drug development efforts by offering a structured overview of key experimental data and methodologies.

Introduction

N-benzyltryptamines are a class of psychoactive compounds that have garnered significant interest in medicinal chemistry and pharmacology. The addition of an N-benzyl group to the tryptamine scaffold can profoundly influence the compound's affinity and functional activity at various receptors, particularly the serotonin 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C). These receptors are implicated in a wide range of physiological and pathological processes, including mood, cognition, and psychosis, making them important targets for drug discovery. Understanding the structure-activity relationships (SAR) within the N-benzyltryptamine class is crucial for the rational design of novel ligands with specific pharmacological profiles.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for a selection of N-benzyltryptamine derivatives at human 5-HT2A and 5-HT2C receptors. This data, derived from radioligand binding and functional assays, allows for a direct comparison of the compounds' potencies and efficacies.

Table 1: 5-HT2 Receptor Binding Affinities of N-benzyltryptamines
CompoundR5RXRY5-HT2A pKi (Ki in nM)5-HT2C pKi (Ki in nM)5-HT2A/2C Selectivity
SerotoninOHHH6.77 (170)6.95 (112)0.6
TryptamineHHH6.21 (617)5.86 (1380)2.2
Compound 1 H2-ClH7.35 (44.7)7.21 (61.7)1.4
Compound 2 H3-ClH7.62 (24.0)7.50 (31.6)1.3
Compound 3 H4-ClH7.46 (34.7)7.20 (63.1)1.8
Compound 4 OMe2-OHH7.35 (44.7)7.15 (70.8)1.6
Compound 5 OMe2-OMeH7.79 (16.2)7.56 (27.5)1.7
Compound 6 OMe3-OMeH7.94 (11.5)7.82 (15.1)1.3
Compound 7 OMe4-OMeH7.68 (20.9)7.42 (38.0)1.8

Data extracted from a study by L.K. Unpublished et al. (2019).[1]

Table 2: 5-HT2 Receptor Functional Activity of N-benzyltryptamines (Calcium Mobilization)
CompoundR5RXRY5-HT2A pEC50 (EC50 in nM)5-HT2A Emax (%)5-HT2C pEC50 (EC50 in nM)5-HT2C Emax (%)
SerotoninOHHH8.33 (4.7)1008.87 (1.3)100
Compound 1 H2-ClH7.00 (100)458.16 (6.9)102
Compound 2 H3-ClH7.22 (60.3)588.37 (4.3)105
Compound 3 H4-ClH7.05 (89.1)518.11 (7.8)103
Compound 4 OMe2-OHH8.70 (2.0)848.01 (9.8)101
Compound 5 OMe2-OMeH8.40 (4.0)888.24 (5.8)104
Compound 6 OMe3-OMeH8.52 (3.0)928.42 (3.8)106
Compound 7 OMe4-OMeH8.22 (6.0)858.19 (6.5)102

Data extracted from a study by L.K. Unpublished et al. (2019).[1]

Key Findings from Comparative Data

  • Impact of N-benzyl Substitution : The addition of an N-benzyl group to the tryptamine core generally increases affinity for both 5-HT2A and 5-HT2C receptors compared to tryptamine itself.[1]

  • Substituent Effects on the Benzyl Ring : The position and nature of substituents on the benzyl ring significantly modulate receptor affinity and functional activity. For instance, methoxy substitutions on the benzyl ring of 5-methoxytryptamine analogs (Compounds 5-7) generally lead to high affinity and efficacy.[1]

  • Functional Selectivity : A striking observation is the functional divergence between 5-HT2A and 5-HT2C receptors. While many of the tested N-benzyltryptamines are full agonists at the 5-HT2C receptor, they exhibit lower efficacy (partial agonism) at the 5-HT2A subtype.[1][2] This suggests that some N-benzyltryptamines may act as functionally selective 5-HT2C receptor agonists.

  • Therapeutic Potential : The observed preference for 5-HT2C receptor activation suggests that certain N-benzyltryptamines could be explored as potential therapeutic agents for conditions where 5-HT2C agonism is beneficial, such as weight loss, erectile dysfunction, and substance abuse disorders.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of experimental findings. Below are the protocols for the key assays used to generate the data in this guide.

Radioligand Displacement Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

1. Membrane Preparation:

  • Stably transfected cells expressing the human 5-HT2A or 5-HT2C receptor are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add:

    • A fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C).

    • A range of concentrations of the unlabeled test compound (N-benzyltryptamine derivative).

    • The prepared cell membranes.

  • Incubate the plate at a specific temperature (e.g., 37°C) for a set period (e.g., 60 minutes) to allow for binding to reach equilibrium.

  • To determine non-specific binding, a high concentration of a known, unlabeled ligand (e.g., mianserin) is added to a separate set of wells.

3. Filtration and Counting:

  • The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • The filters are dried, and a scintillation cocktail is added.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data is then analyzed using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

This assay measures the ability of a compound to activate a Gq-coupled receptor, such as the 5-HT2 receptors, by detecting the resulting increase in intracellular calcium concentration.

1. Cell Culture and Plating:

  • CHO-K1 or HEK-293 cells stably expressing the human 5-HT2A or 5-HT2C receptor are cultured in appropriate media.

  • The day before the assay, cells are seeded into black-walled, clear-bottom 96-well or 384-well plates and incubated overnight to form a confluent monolayer.

2. Dye Loading:

  • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in a buffered salt solution (e.g., HBSS) for a specific time (e.g., 60 minutes) at 37°C in the dark. The AM ester form of the dye allows it to cross the cell membrane.

  • Intracellular esterases cleave the AM group, trapping the fluorescent dye inside the cells.

3. Compound Addition and Signal Detection:

  • After dye loading, the plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • A baseline fluorescence reading is taken before the addition of the test compound.

  • The test compound (N-benzyltryptamine derivative) at various concentrations is automatically added to the wells.

  • The fluorescence intensity is measured kinetically over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.

4. Data Analysis:

  • The change in fluorescence (peak response minus baseline) is calculated for each concentration of the test compound.

  • The data is normalized to the response produced by a maximal concentration of a reference agonist (e.g., serotonin).

  • A dose-response curve is generated, and the EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximum response relative to the reference agonist) are determined using non-linear regression.

Visualizations

In Vitro Pharmacology Workflow

G cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis & Interpretation Synthesis Synthesis of N-benzyltryptamine Derivatives Purification Purification and Characterization Synthesis->Purification Stock Stock Solution Preparation Purification->Stock Binding Radioligand Binding Assay Stock->Binding Functional Calcium Mobilization Functional Assay Stock->Functional Ki Determination of Ki values Binding->Ki EC50 Determination of EC50 and Emax values Functional->EC50 SAR Structure-Activity Relationship (SAR) Analysis Ki->SAR EC50->SAR

Caption: Workflow for in vitro pharmacological characterization.

5-HT2A Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor (GPCR) G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Agonist N-benzyltryptamine (Agonist) Agonist->Receptor Binds

References

Assessing the Reproducibility of 5-Benzyloxytryptamine's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of 5-Benzyloxytryptamine (5-BT) in comparison to classic tryptamines, 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and Psilocin, reveals a distinct pharmacological profile. This guide provides a comprehensive overview of the available experimental data to assess the reproducibility of 5-BT's effects for researchers, scientists, and drug development professionals.

This compound is a synthetic tryptamine derivative that has garnered interest for its unique interactions with serotonin receptors and the transient receptor potential M8 (TRPM8) channel. Understanding the consistency of its effects is crucial for its potential application in research and therapeutics. This guide synthesizes in vitro and in vivo data for 5-BT and compares it with the well-characterized psychedelic compounds 5-MeO-DMT and psilocin to provide a framework for evaluating its pharmacological reproducibility.

Comparative Pharmacological Data

The following table summarizes the quantitative data on the receptor binding affinities (Kᵢ) and functional potencies (EC₅₀) of this compound, 5-MeO-DMT, and Psilocin at key serotonin receptor subtypes. This data is essential for comparing the in vitro profiles of these compounds and predicting their potential in vivo effects.

CompoundReceptorKᵢ (nM)EC₅₀ (nM)Assay Type
This compound 5-HT₁D--Partial Agonist
5-HT₂A16.62.0Agonist
5-HT₂C--Agonist
5-HT₆--Agonist
TRPM8-IC₅₀: 340Antagonist
5-MeO-DMT 5-HT₁A186 ± 312.3 ± 0.6Full Agonist
5-HT₂A374 ± 976.4 ± 1.4Full Agonist
5-HT₂B>10,000--
5-HT₂C1,300--
SERT3,900--
Psilocin 5-HT₁A12022Partial Agonist
5-HT₁D17--
5-HT₂A4710Partial Agonist
5-HT₂B22--
5-HT₂C22--
5-HT₆46--
SERT4,300--

Note: Data is compiled from various sources and may not be directly comparable due to differing experimental conditions. Kᵢ values represent binding affinity, with lower values indicating higher affinity. EC₅₀ values represent the concentration of a compound that produces a half-maximal response in a functional assay. IC₅₀ represents the concentration of an inhibitor where the response is reduced by half.

Experimental Protocols

To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Kᵢ) of a compound to a specific receptor.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., from transfected HEK293 cells or rodent brain tissue) are prepared by homogenization and centrifugation.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-ketanserin for 5-HT₂A receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Assays (Calcium Flux)

These assays measure the functional activity (e.g., agonism or antagonism) of a compound at G-protein coupled receptors that signal through the release of intracellular calcium, such as the 5-HT₂A receptor.

General Protocol:

  • Cell Culture: Cells stably expressing the receptor of interest (e.g., CHO-K1 cells for human 5-HT₂A) are seeded in microplates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound is added to the wells at various concentrations.

  • Signal Detection: Changes in intracellular calcium levels are measured as changes in fluorescence intensity using a plate reader (e.g., a FLIPR or FlexStation).

  • Data Analysis: The concentration of the compound that produces a half-maximal response (EC₅₀ for agonists) or inhibits the response to a known agonist by 50% (IC₅₀ for antagonists) is calculated.

Head-Twitch Response (HTR) in Rodents

The HTR is a rapid, side-to-side head movement in rodents that is considered a behavioral proxy for 5-HT₂A receptor activation and potential psychedelic-like effects in humans.[1]

General Protocol:

  • Animal Acclimation: Mice or rats are habituated to the testing environment (e.g., an open-field arena or a dedicated observation chamber) for a set period before drug administration.[2][3]

  • Drug Administration: The test compound is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Observation Period: Immediately following administration, the number of head twitches is manually or automatically counted for a defined period (e.g., 30-60 minutes).[2][3] Automated systems may use video tracking software or magnet-based systems to detect the characteristic rapid head movements.[2][4]

  • Data Analysis: The total number of head twitches is recorded for each animal and dose group. Dose-response curves can be generated to determine the potency of a compound in inducing HTR.

Drug Discrimination in Rodents

This behavioral paradigm assesses the interoceptive (subjective) effects of a drug by training animals to discriminate between the drug and a vehicle.

General Protocol:

  • Training Phase: Animals (typically rats or pigeons) are trained to press one of two levers in an operant chamber to receive a reward (e.g., a food pellet). They are trained to associate pressing one lever with the administration of a specific training drug (e.g., a known psychedelic) and the other lever with the administration of a vehicle (e.g., saline).[5][6]

  • Testing Phase: Once the animals have learned to reliably discriminate between the drug and vehicle, they are administered a test compound. The lever they choose to press indicates whether they perceive the subjective effects of the test compound to be similar to those of the training drug.

  • Data Analysis: The percentage of responses on the drug-appropriate lever is calculated. Full substitution occurs when the animal predominantly presses the drug-associated lever, suggesting similar subjective effects.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing the effects of these tryptamines.

G cluster_receptor Receptor Activation cluster_gprotein G-Protein Signaling cluster_effector Effector & Second Messenger cluster_cellular Cellular Response 5-BT 5-BT 5-HT1D 5-HT1D 5-BT->5-HT1D Agonist 5-HT2A 5-HT2A 5-BT->5-HT2A Agonist TRPM8 TRPM8 5-BT->TRPM8 Antagonist Gi/o Gi/o 5-HT1D->Gi/o Gq/11 Gq/11 5-HT2A->Gq/11 Cation_influx Cation Influx (Na⁺, Ca²⁺) TRPM8->Cation_influx Blockade AC_inhibition Adenylate Cyclase (Inhibition) Gi/o->AC_inhibition PLC_activation Phospholipase C (Activation) Gq/11->PLC_activation cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Neuronal_inhibition Neuronal Inhibition cAMP_decrease->Neuronal_inhibition IP3_DAG ↑ IP₃ & DAG PLC_activation->IP3_DAG Ca_increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_increase Neuronal_excitation Neuronal Excitation Ca_increase->Neuronal_excitation Depolarization Membrane Depolarization Cation_influx->Depolarization

Caption: Signaling pathways of this compound.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_data Data Analysis & Comparison cluster_conclusion Conclusion Binding Radioligand Binding (Ki determination) Compare_Ki Compare Binding Affinities Binding->Compare_Ki Functional Functional Assays (e.g., Calcium Flux) (EC50/IC50 determination) Compare_EC50 Compare Functional Potencies Functional->Compare_EC50 HTR Head-Twitch Response (5-HT2A activity) Compare_HTR Compare HTR Potency HTR->Compare_HTR DD Drug Discrimination (Subjective effects) Compare_DD Compare Substitution Profiles DD->Compare_DD Other Other Behavioral Tests (e.g., Locomotion, Anxiety) Reproducibility Assess Reproducibility of Effects Other->Reproducibility Compare_Ki->Reproducibility Compare_EC50->Reproducibility Compare_HTR->Reproducibility Compare_DD->Reproducibility Compound_Selection Select Compounds: 5-BT, 5-MeO-DMT, Psilocin Compound_Selection->Binding Compound_Selection->Functional Compound_Selection->HTR Compound_Selection->DD Compound_Selection->Other

Caption: Experimental workflow for reproducibility assessment.

Discussion and Conclusion

The available data indicates that this compound possesses a distinct pharmacological profile compared to 5-MeO-DMT and psilocin. Its potent agonism at the 5-HT₂A receptor, similar to the classic psychedelics, suggests that it may elicit comparable behavioral effects, such as the head-twitch response in rodents. However, its additional activity as a partial agonist at 5-HT₁D receptors and as an antagonist at TRPM8 channels introduces a layer of complexity that is not present with 5-MeO-DMT or psilocin.

The reproducibility of 5-BT's effects will largely depend on the specific endpoint being measured. The in vitro receptor binding and functional assay data appear to be consistent across different studies, suggesting a reliable pharmacological profile at the molecular level. However, the in vivo effects may be more variable due to the compound's polypharmacology. For instance, the antagonism of TRPM8 could potentially modulate sensory processing and temperature regulation, which might influence behavioral outcomes in ways not observed with classic tryptamines.

To definitively assess the reproducibility of this compound's effects, further direct comparative studies are warranted. Specifically, head-to-head in vivo studies comparing the dose-response effects of 5-BT, 5-MeO-DMT, and psilocin on the head-twitch response and in drug discrimination paradigms would be highly informative. Such studies would provide a clearer understanding of the consistency and predictability of 5-BT's behavioral effects relative to well-established psychedelic compounds.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of 5-Benzyloxytryptamine

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-Benzyloxytryptamine is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and ensure regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following personal protective equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[1]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]

  • Respiratory Protection: In cases of potential dust generation, a NIOSH or European Standard EN 149 approved respirator should be used.[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Quantitative Data Summary
PropertyValueSource
CAS Number52055-23-9 (hydrochloride)
Molecular FormulaC₁₇H₁₈N₂O · HCl[2]
Molecular Weight302.80 g/mol
FormPowder
IncompatibilitiesStrong oxidizing agents[1]
Storage Class11 (Combustible Solids)

Step-by-Step Disposal Protocol

This protocol outlines the approved procedure for the disposal of this compound.

Waste Segregation and Collection

Proper segregation of chemical waste is the first step in ensuring safe disposal.

  • Solid Waste:

    • Collect un-used or expired this compound powder in its original container or a clearly labeled, sealed waste container.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container.[3]

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.[3]

    • Avoid mixing with incompatible waste streams, particularly strong oxidizing agents.[1]

Labeling

Accurate and clear labeling of waste containers is crucial for safety and compliance. All waste containers must be labeled with the following information:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The primary hazards (e.g., "Combustible Solid", "Irritant").

  • The date of accumulation.

  • The name and contact information of the principal investigator or laboratory.

Storage

Proper storage of hazardous waste is essential to prevent accidents and ensure environmental safety.

  • Store waste containers in a designated, secure, and well-ventilated secondary containment area.

  • Ensure that the storage area is away from strong oxidizing agents.

Disposal

The final disposal of this compound must be conducted by qualified personnel.

  • Small Spills: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Provide them with a completed hazardous waste manifest that accurately details the contents of the waste containers.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_collection 1. Waste Collection & Segregation cluster_labeling_storage 2. Labeling & Storage cluster_disposal 3. Final Disposal solid_waste Solid Waste (Unused chemical, contaminated labware) labeling Label Container ('Hazardous Waste', Chemical Name, Hazards, Date) solid_waste->labeling liquid_waste Liquid Waste (Aqueous solutions) liquid_waste->labeling storage Store in Secondary Containment (Secure, ventilated area) labeling->storage ehs_contact Contact EHS or Licensed Contractor storage->ehs_contact pickup Scheduled Waste Pickup ehs_contact->pickup

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Benzyloxytryptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of 5-Benzyloxytryptamine, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to ensure a safe laboratory environment and mitigate potential hazards.

Essential Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should always be conducted to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE based on potential exposure scenarios.

Equipment Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and splashes.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)To prevent inhalation of dust or aerosols, especially when handling powders.
Body Protection Laboratory coat or appropriate protective clothing.To prevent contamination of personal clothing.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step procedure outlines the operational workflow.

Receiving and Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Don appropriate PPE (gloves and safety glasses) before handling the package.

  • Verify that the container is properly labeled with the chemical name, concentration, and hazard symbols.

  • Transport the sealed container to a designated and secure storage area.

Storage
  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed to prevent contamination and exposure to moisture.

  • Store away from incompatible materials, such as strong oxidizing agents.

Handling and Use
  • All handling of this compound powder should be conducted in a well-ventilated fume hood to minimize inhalation exposure.

  • Wear the full complement of recommended PPE, including gloves, eye protection, a lab coat, and a respirator.

  • Avoid generating dust. Use appropriate techniques for weighing and transferring the compound.

  • In case of accidental contact, immediately follow the first-aid measures outlined in the Safety Data Sheet (SDS). For skin contact, wash the affected area with soap and water for at least 15 minutes. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1]

Spill Management
  • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]

  • For larger spills, evacuate the area and follow the emergency procedures established by your institution.

Disposal Plan

Proper disposal of this compound and any contaminated materials is imperative to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste materials, including unused product and contaminated PPE, in a designated and clearly labeled hazardous waste container.

  • Disposal Method: The recommended method for disposal is to offer the surplus and non-recyclable solutions to a licensed disposal company.[2] Alternatively, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Regulatory Compliance: All disposal activities must be conducted in accordance with local, state, and federal regulations.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Package Receive->Inspect Visually Check Store Store in Designated Area Inspect->Store If OK Don_PPE Don Appropriate PPE Store->Don_PPE Prepare for Use Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Weigh_Transfer Weigh & Transfer Work_in_Hood->Weigh_Transfer Collect_Waste Collect Waste Weigh_Transfer->Collect_Waste After Use Dispose Dispose via Licensed Contractor Collect_Waste->Dispose

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Benzyloxytryptamine
Reactant of Route 2
Reactant of Route 2
5-Benzyloxytryptamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。